Product packaging for Somantadine(Cat. No.:CAS No. 79594-24-4)

Somantadine

Cat. No.: B1194654
CAS No.: 79594-24-4
M. Wt: 207.35 g/mol
InChI Key: OWKXRDQRMTVCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Somantadine is a useful research compound. Its molecular formula is C14H25N and its molecular weight is 207.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N B1194654 Somantadine CAS No. 79594-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKXRDQRMTVCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000612
Record name 1-(Adamantan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79594-24-4
Record name Somantadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Adamantan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amantadine and Rimantadine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Somantadine" is not found in the scientific literature. This guide details the synthesis and purification of Amantadine and Rimantadine, structurally related antiviral drugs, which are presumed to be the compounds of interest.

This technical guide provides a comprehensive overview of the synthetic routes and purification protocols for amantadine and rimantadine. It is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Amantadine: Synthesis and Purification

Amantadine (1-adamantylamine) is an antiviral and anti-Parkinsonian drug.[1][2][3][4][5] Its synthesis has been approached through various methods, primarily starting from adamantane or its derivatives.

Synthetic Pathways

Two major synthetic strategies for amantadine are the Ritter reaction and direct amination methods.[6]

1. Synthesis via Ritter-type Reaction from Adamantane:

This common route involves the generation of an adamantyl cation, which then reacts with a nitrile source, followed by hydrolysis to yield the amine.

  • Step 1: Formation of N-(1-adamantyl)formamide: Adamantane is reacted with nitric acid and potassium cyanide. The nitric acid facilitates the formation of an adamantyl carbocation, which then undergoes a Ritter reaction with the cyanide ion. Subsequent hydration in the acidic medium yields N-(1-adamantyl)formamide.[7]

  • Step 2: Hydrolysis to Amantadine Hydrochloride: The formamide intermediate is then hydrolyzed using hydrochloric acid in ethanol to produce amantadine hydrochloride.[7]

2. Synthesis from 1-Bromoadamantane:

An alternative pathway begins with 1-bromoadamantane, which can be synthesized from adamantane.[6][8][9]

  • Step 1: Formation of N-(1-adamantyl)acetamide: 1-Bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.[8]

  • Step 2: Hydrolysis to Amantadine: The resulting acetamide is then hydrolyzed with a strong base, such as sodium hydroxide in diethylene glycol, to yield amantadine.[9]

  • Step 3: Salt Formation: The free base is then converted to the hydrochloride salt by treatment with anhydrous HCl.[8]

3. One-Pot Synthesis from 1-Bromoadamantane:

More recent methods focus on efficiency and sustainability, such as a one-pot synthesis from 1-bromoadamantane using urea and methanol in the presence of a phase transfer catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from Adamantane [7]

  • N-(1-adamantyl)formamide Synthesis: Adamantane (138 g, 1.0 mol) is added to nitric acid (550 mL, 13 mol) with stirring at 25-30 °C over 30 minutes. Potassium cyanide (99 g, 1.5 mol) is then added portion-wise over 40 minutes while maintaining the temperature at 25-30 °C. The reaction mixture is heated to 60-65 °C and stirred for 5.5 hours. After cooling, ice water (700 mL) is added, and the mixture is stirred at 0-5 °C for 1 hour. The precipitated white solid is filtered and washed with cold water.

  • Hydrolysis to Amantadine Hydrochloride: A mixture of N-(1-adamantyl)formamide (5.42 g, 0.03 mol), ethanol (13 mL), and concentrated HCl (36%, 13 mL, 0.165 mol) is stirred at 80-85 °C for 1 hour. The solvent is then evaporated under vacuum to yield a white solid. Ethyl acetate (8 mL) is added, and the mixture is stirred at 50 °C for 30 minutes, followed by stirring at 0-5 °C for 1 hour. The resulting white solid product is filtered and dried under vacuum.

Protocol 2: One-Pot Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [6]

This method utilizes 1-bromoadamantane, urea, and methanol with a phase transfer catalyst (TBAI) for a more direct route to amantadine hydrochloride. The reaction is carried out at 65°C for 2 hours, followed by in-situ salt formation with HCl.

Data Presentation
Synthesis MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Two-Step from AdamantaneAdamantaneNitric acid, Potassium cyanide, HCl93.6899.22 (GC)[7]
Two-Step from 1-Bromoadamantane (via acetamide)1-BromoadamantaneAcetylamide, Sulfuric acid, NaOH, HCl74 (overall)-[8]
One-Pot from 1-Bromoadamantane1-BromoadamantaneUrea, Methanol, TBAI, HCl96.08-[6]
Microwave-Assisted from Adamantane (via acetamide)AdamantaneAcetonitrile, Sulfuric acid, NaOH, HCl71 (overall)99[10]
Purification

The final product, amantadine hydrochloride, is typically purified by recrystallization.

  • Crude Product Dissolution: The crude amantadine is dissolved in dilute hydrochloric acid.[11]

  • Decolorization: The solution's temperature is raised to 50°C, and the pH is adjusted to 3-4 with hydrochloric acid. The temperature is then increased to 70-80°C. Activated carbon is added for decolorization, and the solution is stirred.[11]

  • Crystallization: The hot solution is filtered and then cooled to induce crystallization. Brine refrigeration can be used to facilitate this process.[11]

  • Isolation and Drying: The crystals are isolated by filtration, washed with a solvent like acetone, and then dried under a vacuum.[9][11]

Visualizations

Amantadine_Synthesis_from_Adamantane Adamantane Adamantane Ritter_Reaction Ritter Reaction Adamantane->Ritter_Reaction Formamide_Intermediate N-(1-adamantyl)formamide Ritter_Reaction->Formamide_Intermediate HNO3, KCN Hydrolysis Hydrolysis Formamide_Intermediate->Hydrolysis Amantadine_HCl Amantadine HCl Hydrolysis->Amantadine_HCl HCl, Ethanol

Caption: Synthesis of Amantadine HCl from Adamantane.

Amantadine_Purification_Workflow Crude_Product Crude Amantadine HCl Dissolution Dissolution in dilute HCl Crude_Product->Dissolution Decolorization Decolorization with Activated Carbon Dissolution->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Cooling and Crystallization Filtration1->Crystallization Filtration2 Filtration Crystallization->Filtration2 Washing Washing with Acetone Filtration2->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure Amantadine HCl Drying->Pure_Product

Caption: Purification workflow for Amantadine HCl.

Rimantadine: Synthesis and Purification

Rimantadine, an α-methyl derivative of amantadine, is also an antiviral agent used against influenza A.[12][13][14]

Synthetic Pathways

The synthesis of rimantadine often starts from an adamantane derivative, leading to the formation of adamantane methyl ketone as a key intermediate.

1. Synthesis from 1-Adamantanecarboxylic Acid:

  • Step 1: Formation of Adamantane Methyl Ketone: 1-Adamantanecarboxylic acid is used in a one-pot reaction with diethyl malonate, activated by sodium, to produce adamantane methyl ketone.[13]

  • Step 2: Oximation: The ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.[13]

  • Step 3: Reduction to Rimantadine: The oxime is subsequently reduced, for example, using Raney nickel as a catalyst, to yield rimantadine.[13]

  • Step 4: Salt Formation: The final product is obtained by forming the hydrochloride salt.[13]

2. Reductive Amination of 1-Acetyladamantane:

Another approach involves the direct reductive amination of 1-acetyladamantane. This process typically requires high temperatures and pressures with a metal catalyst.[15]

Experimental Protocols

Protocol 3: Synthesis of Rimantadine Hydrochloride from 1-Adamantanecarboxylic Acid [13]

  • Adamantane Methyl Ketone Synthesis: 1-Adamantanecarboxylic acid is reacted in a one-pot synthesis with diethyl malonate activated by sodium. The resulting product is recrystallized from water.

  • Oxime Formation: Adamantane methyl ketone and hydroxylamine hydrochloride are refluxed in absolute ethanol and pyridine for 3 hours. After cooling, the mixture is filtered, and the filter cake is washed with water and dried.

  • Reduction to Rimantadine: The oxime is catalytically reduced using Raney nickel (1.0%) at 55°C for 21 hours.

  • Salt Formation: The resulting rimantadine free base is converted to the hydrochloride salt by passing hydrochloric acid gas through a solution of the amine.

Data Presentation
Synthesis MethodStarting MaterialKey ReagentsYield (%)Reference
From 1-Adamantanecarboxylic Acid (via oxime)1-Adamantanecarboxylic AcidDiethyl malonate, Sodium, Hydroxylamine HCl, Raney-Ni, HCl85 (from oxime)[13]
From Adamantane Methyl Ketone (NaBH4 reduction)Adamantane Methyl KetoneSodium borohydride, HCl, Ammonia water94.1[16]
Purification

Similar to amantadine, rimantadine hydrochloride can be purified by recrystallization. The crude product is dissolved in a suitable solvent, potentially treated to remove impurities, and then crystallized by cooling or the addition of an anti-solvent. The pure crystals are then isolated and dried.

Visualizations

Rimantadine_Synthesis_from_Adamantanecarboxylic_Acid Adamantane_Acid 1-Adamantanecarboxylic Acid Condensation Condensation Adamantane_Acid->Condensation Ketone_Intermediate Adamantane Methyl Ketone Condensation->Ketone_Intermediate Diethyl malonate, Na Oximation Oximation Ketone_Intermediate->Oximation Oxime_Intermediate Adamantane Methyl Ketone Oxime Oximation->Oxime_Intermediate Hydroxylamine HCl Reduction Reduction Oxime_Intermediate->Reduction Rimantadine_Base Rimantadine Reduction->Rimantadine_Base Raney-Ni Salt_Formation Salt Formation Rimantadine_Base->Salt_Formation Rimantadine_HCl Rimantadine HCl Salt_Formation->Rimantadine_HCl HCl

Caption: Synthesis of Rimantadine HCl.

References

A Technical Guide to the Antiviral Spectrum of Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to Amantadine. It is presumed that "Somantadine" was a typographical error, as Amantadine is a well-documented antiviral agent, whereas this compound is not found in the scientific literature.

Introduction

Amantadine is a synthetic tricyclic amine of the adamantane class of compounds.[1] Initially developed for influenza A prophylaxis, its clinical utility has since been largely superseded by newer antiviral agents due to the widespread emergence of resistance.[2] However, its mechanism of action and the evolution of resistance provide a valuable case study for antiviral drug development. This document provides a detailed overview of the antiviral spectrum of Amantadine, its mechanism of action, the development of resistance, and the experimental protocols used to characterize its activity.

Antiviral Spectrum of Activity

Amantadine's antiviral activity is primarily limited to influenza A virus.[3] It has demonstrated inhibitory effects against various subtypes, including H1N1, H2N2, and H3N2.[3] Notably, Amantadine has little to no activity against influenza B viruses, which lack the M2 protein target of the drug.[3]

The emergence of resistant strains has significantly diminished the clinical effectiveness of Amantadine. The 50% inhibitory concentrations (IC50s) for resistant strains are substantially higher than for susceptible wild-type (WT) viruses.[4]

Table 1: In Vitro Antiviral Activity of Amantadine Against Influenza A Virus Strains

Virus Strain/GenotypeAssay TypeCell LineIC50 / EC50 (µg/mL)Reference
Influenza A (various subtypes)Plaque ReductionMDCK0.013 - 0.48[5]
Influenza A/Alaska/6/77 (H3N2)Cytopathic EffectFerret Tracheal Ciliated Epithelium0.5 - 1.0 (protective concentration)[6]
Influenza A/Bangkok/1/79 (H3N2)Cytopathic EffectFerret Tracheal Ciliated Epithelium0.5 - 1.0 (protective concentration)[6]
Influenza A (H1N1) WTPlaque ReductionMDBK0.02[4]
Influenza A (H1N1) L26F mutantPlaque ReductionMDBK3.2[4]
Influenza A (H1N1) V27A mutantPlaque ReductionMDBK66.0[4]
Influenza A (H1N1) A30T mutantPlaque ReductionMDBK3.1[4]
Influenza A (H1N1) S31N mutantPlaque ReductionMDBK33.0[4]
Influenza A (H1N1) G34E mutantPlaque ReductionMDBK3.6[4]
Influenza A (H1N1) V27A/S31N mutantPlaque ReductionMDBK16.0[4]

MDCK: Madin-Darby Canine Kidney; MDBK: Madin-Darby Bovine Kidney

Mechanism of Action

Amantadine's antiviral effect is achieved by blocking the ion channel activity of the M2 protein of influenza A virus.[7][8] The M2 protein is a homotetramer that functions as a proton channel, which is crucial for the early stages of viral replication.[9]

Following endocytosis of the virus into the host cell, the endosome becomes acidified. The M2 protein channels protons from the endosome into the interior of the virion.[1] This influx of protons lowers the pH inside the virus, which in turn promotes the dissociation of the viral matrix protein (M1) from the viral ribonucleoprotein (vRNP) complexes.[1] This "uncoating" step is essential for the release of vRNPs into the cytoplasm, after which they can migrate to the nucleus to initiate viral transcription and replication.[9]

Amantadine binds to the pore of the M2 ion channel, physically obstructing the flow of protons.[10] By preventing the acidification of the viral interior, Amantadine inhibits the uncoating process, effectively trapping the viral genetic material within the core and halting the replication cycle.[11]

cluster_host_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic pH) Virion Influenza A Virion M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP triggers release of Uncoated_vRNP Released vRNP vRNP->Uncoated_vRNP uncoats M1 Matrix Protein (M1) M1->vRNP attached to Nucleus Host Cell Nucleus Uncoated_vRNP->Nucleus translocates to Amantadine Amantadine Amantadine->M2 blocks H_plus_in H+ H_plus_out H+ H_plus_out->M2 enters virion

Figure 1: Mechanism of action of Amantadine on the Influenza A virus M2 proton channel.

Mechanism of Resistance

Resistance to Amantadine arises from single amino acid substitutions within the transmembrane domain of the M2 protein.[12][13] These mutations occur at specific positions that line the pore of the ion channel, including residues 26, 27, 30, 31, and 34.[12][13][14]

The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N).[12] Other common mutations include L26F, V27A, A30T, and G34E.[13][14] These changes alter the conformation of the channel pore, thereby preventing Amantadine from binding effectively and blocking proton transport. This allows the virus to replicate even in the presence of the drug. The high frequency of these mutations has led to widespread resistance in circulating influenza A strains.[12]

cluster_virus Influenza A Virus cluster_drug Drug Interaction cluster_outcome_sensitive Outcome cluster_resistance Development of Resistance cluster_outcome_resistant Outcome with Resistance WT_Virus Wild-Type Virus (Amantadine-Sensitive) M2_WT M2 Protein (WT) WT_Virus->M2_WT has Mutation Point Mutation in M2 Gene (e.g., S31N, V27A) WT_Virus->Mutation undergoes Replication_Blocked Viral Replication Inhibited M2_WT->Replication_Blocked leads to Amantadine Amantadine Amantadine->M2_WT Binds & Blocks Resistant_Virus Resistant Virus (Amantadine-Resistant) Mutation->Resistant_Virus results in M2_Mutant M2 Protein (Mutant) Resistant_Virus->M2_Mutant has Binding_Fails Amantadine Fails to Bind Effectively Replication_Continues Viral Replication Continues Binding_Fails->Replication_Continues allows Amantadine_Res Amantadine Amantadine_Res->M2_Mutant Cannot Block

Figure 2: Logical relationship of Amantadine resistance development.

Experimental Protocols

The primary method for determining the in vitro susceptibility of influenza viruses to Amantadine is the plaque reduction assay.[4][11]

Plaque Reduction Assay Protocol

  • Cell Culture Preparation:

    • Madin-Darby Canine Kidney (MDCK) or Madin-Darby Bovine Kidney (MDBK) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in 6-well or 12-well plates.[3][4]

    • Cells are grown to form confluent monolayers.

  • Virus Preparation and Dilution:

    • A stock of the influenza A virus strain to be tested is serially diluted in infection medium (e.g., serum-free DMEM with trypsin, which is necessary for viral entry).

    • Dilutions are typically made to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Drug Preparation:

    • Amantadine hydrochloride is dissolved in sterile water or phosphate-buffered saline (PBS) to create a stock solution.

    • Serial dilutions of the drug are prepared in the infection medium to achieve the desired final concentrations for testing.

  • Infection and Drug Treatment:

    • The growth medium is removed from the confluent cell monolayers, and the cells are washed with PBS.

    • The diluted virus is added to the wells to allow for viral adsorption, typically for 1 hour at 37°C.[15]

    • After the adsorption period, the virus inoculum is removed.

  • Overlay and Incubation:

    • An overlay medium containing agarose or methylcellulose is added to each well. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death known as plaques.

    • The overlay medium also contains the various concentrations of Amantadine being tested. A control well with no drug is included.[15]

    • The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[15]

  • Plaque Visualization and Counting:

    • After incubation, the cell monolayers are fixed (e.g., with a solution of formaldehyde).

    • The overlay is removed, and the cells are stained with a dye such as crystal violet or naphthalene black, which stains living cells. Plaques appear as clear, unstained areas where cells have been killed by the virus.[15]

    • The number of plaques in each well is counted.

  • Data Analysis:

    • The percentage of plaque inhibition for each drug concentration is calculated relative to the control well (no drug).

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque inhibition against the drug concentration and calculating the concentration at which a 50% reduction in the number of plaques is observed.[4]

Start Start: Prepare Confluent Cell Monolayers (e.g., MDCK) PrepareVirus Prepare Serial Dilutions of Influenza Virus Start->PrepareVirus PrepareDrug Prepare Serial Dilutions of Amantadine Start->PrepareDrug InfectCells Infect Cell Monolayers with Virus (1 hr adsorption) PrepareVirus->InfectCells AddOverlay Add Agarose Overlay Containing Different Amantadine Concentrations PrepareDrug->AddOverlay InfectCells->AddOverlay Incubate Incubate Plates (2-3 days at 37°C) AddOverlay->Incubate FixStain Fix and Stain Cells (e.g., with Crystal Violet) Incubate->FixStain CountPlaques Count Plaques in Each Well FixStain->CountPlaques Calculate Calculate % Plaque Inhibition vs. No-Drug Control CountPlaques->Calculate DetermineIC50 Determine IC50 Value Calculate->DetermineIC50

Figure 3: Experimental workflow for the Plaque Reduction Assay.

Conclusion

Amantadine serves as a foundational example in the study of antiviral drugs, particularly concerning its specific targeting of a viral protein and the subsequent development of resistance. While its clinical use for influenza is now limited due to high levels of resistance, the principles of its mechanism of action and the methodologies used to evaluate its efficacy remain highly relevant to the field of antiviral research and development. A thorough understanding of Amantadine's antiviral spectrum and the molecular basis of resistance is crucial for developing next-generation antiviral therapies that can overcome these challenges.

References

In Vitro Efficacy of Adamantanes Against Influenza A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of the adamantane class of antiviral drugs, specifically amantadine and its derivative rimantadine (referred to collectively as "Somantadine" in the context of this document's core focus), against influenza A virus. This document details their mechanism of action, summarizes key efficacy data, and provides comprehensive experimental protocols for assessing their antiviral activity.

Introduction

Adamantanes were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A infections. Their mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has significantly limited their clinical use. Despite this, the study of adamantanes continues to provide valuable insights into influenza A virology and antiviral drug development.

Mechanism of Action: M2 Proton Channel Inhibition

The primary antiviral target of this compound is the M2 protein of the influenza A virus, which forms a proton-selective ion channel. This channel is essential for the uncoating of the virus within the host cell's endosomes. By blocking the M2 proton channel, this compound prevents the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1). This ultimately halts the viral replication process.[1][2] The S31N mutation in the M2 protein is the most common cause of resistance to adamantanes.[3][4]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_inhibition Mechanism of Action Virus Influenza A Virus M2_channel M2 Proton Channel Virus->M2_channel Embedded in viral envelope vRNP_M1 vRNP-M1 Complex Virus->vRNP_M1 Contains Proton_influx H+ Influx M2_channel->Proton_influx Mediates This compound This compound (Amantadine/Rimantadine) This compound->M2_channel Blocks Uncoating Viral Uncoating (vRNP release) Proton_influx->Uncoating Triggers Replication Viral Replication Uncoating->Replication Leads to

Figure 1: Mechanism of this compound Action

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the drug concentration required to inhibit viral replication or a specific viral function by 50%. The following table summarizes representative EC50 and IC50 values for amantadine and rimantadine against various influenza A strains. It is important to note that efficacy can vary significantly based on the viral strain, the specific assay used, and the cell line.

CompoundInfluenza A StrainM2 GenotypeAssayEC50 / IC50 (µM)Reference
AmantadineA/California/04/2009 (H1N1)S31NMiniplaque242[5]
RimantadineA/California/04/2009 (H1N1)S31NMiniplaque106[5]
AmantadineA/Victoria/3/75 (H3N2)Wild-TypeMiniplaque3[5]
RimantadineA/Soloman Island/3/2006 (H1N1)Wild-TypePlaque Reduction0.024[6]
AmantadineA/New Caledonia/20/99 (H1N1)Wild-TypeCPE0.3 µg/mL[7]
AmantadineA/Sydney/05/97 (H3N2)Wild-TypeCPE8 µg/mL[7]
AmantadineA/WSN/33 (H1N1)S31NPlaque Reduction>10
AmantadineA/Hong Kong/68 (H3N2)Wild-TypePlaque Inhibition0.2-0.4 µg/mL[3]
RimantadineA/Hong Kong/68 (H3N2)Wild-TypePlaque Inhibition0.2-0.4 µg/mL[3]

Experimental Protocols

Accurate assessment of the in vitro efficacy of this compound requires standardized and well-controlled experimental protocols. The following sections detail the methodologies for key assays.

Plaque Reduction Assay

The plaque reduction assay is a classic method for quantifying the inhibition of viral replication.

Plaque_Reduction_Workflow A Seed MDCK cells in 6-well plates B Incubate until confluent monolayer forms A->B E Infect cell monolayers with virus B->E C Prepare serial dilutions of this compound H Add overlay medium containing this compound dilutions C->H D Prepare virus inoculum D->E F Incubate for 1 hour at 37°C E->F G Aspirate inoculum F->G G->H I Incubate for 48-72 hours H->I J Fix and stain cells (e.g., with crystal violet) I->J K Count plaques J->K L Calculate EC50 K->L

Figure 2: Plaque Reduction Assay Workflow

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound (Amantadine or Rimantadine)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the this compound compound in serum-free DMEM.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a predetermined dilution of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Aspirate the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the different concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Virus_Yield_Workflow A Seed MDCK cells in 24-well plates B Incubate until confluent A->B D Infect cells with influenza A virus (MOI > 1) B->D C Prepare serial dilutions of this compound E Add this compound dilutions to the infected cells C->E D->E F Incubate for a single replication cycle (e.g., 24 hours) E->F G Harvest supernatant F->G H Perform serial dilutions of the harvested supernatant G->H I Titer the virus in the supernatant using a plaque assay or TCID50 assay H->I J Calculate the reduction in virus titer compared to control I->J K Determine the EC90 or EC99 J->K

Figure 3: Virus Yield Reduction Assay Workflow

Materials:

  • Same as Plaque Reduction Assay, with the addition of 24-well plates.

Procedure:

  • Seed MDCK cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM with TPCK-trypsin).

  • Infect the confluent cell monolayers with influenza A virus at a high multiplicity of infection (MOI), for example, an MOI of 1 to 5, to ensure all cells are infected.

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of this compound.

  • Incubate the plates for a single viral replication cycle (typically 24 hours).

  • Harvest the supernatant from each well.

  • Determine the virus titer in each supernatant sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.

  • The reduction in virus yield is calculated by comparing the virus titers from the drug-treated wells to the untreated control wells. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT and LDH assays are commonly used for this purpose.

Cytotoxicity_Assay_Relationship cluster_assays Cytotoxicity Assays cluster_principles Measurement Principles MTT MTT Assay Metabolic_Activity Mitochondrial Metabolic Activity MTT->Metabolic_Activity Measures LDH LDH Assay Membrane_Integrity Cell Membrane Integrity LDH->Membrane_Integrity Measures loss of Viable_Cells Viable Cells Metabolic_Activity->Viable_Cells Indicates Dead_Cells Dead/Dying Cells Membrane_Integrity->Dead_Cells Indicates

Figure 4: Principles of Common Cytotoxicity Assays

4.3.1. MTT Assay Protocol

Materials:

  • MDCK cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

  • Add serial dilutions of this compound to the wells. Include wells with cells only (no drug) as a control for 100% viability and wells with medium only as a blank.

  • Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50% compared to the untreated control.

4.3.2. LDH Assay Protocol

Materials:

  • MDCK cells

  • 96-well plates

  • This compound

  • LDH cytotoxicity detection kit

Procedure:

  • Seed MDCK cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired period. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Calculate the percentage of cytotoxicity for each drug concentration relative to the maximum LDH release control. The CC50 is the concentration that causes 50% cytotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the in vitro evaluation of this compound (adamantanes) against influenza A. While the clinical utility of these drugs is hampered by resistance, the methodologies and principles outlined here remain fundamental to the field of antiviral research. The provided data and protocols serve as a valuable resource for scientists and researchers involved in the discovery and development of novel anti-influenza agents.

References

An In-depth Technical Guide on the Core Relationship of Somantadine to Amantadine and Rimantadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationships between the adamantane derivatives somantadine, amantadine, and rimantadine. While amantadine and rimantadine are well-characterized antiviral agents, this compound remains an experimental compound with limited publicly available data. This guide will detail the known properties of all three compounds, with a primary focus on the extensively studied amantadine and rimantadine, to illuminate the core chemical and pharmacological connections within this family of molecules.

Chemical Structures and Nomenclature

Amantadine, rimantadine, and this compound are all derivatives of adamantane, a bulky, rigid, tricyclic hydrocarbon. Their core structure is the adamantane cage, with variations in the substituent at one of the bridgehead positions. These structural similarities and differences are fundamental to their pharmacological profiles.

Table 1: Chemical Identity of this compound, Amantadine, and Rimantadine

Compound IUPAC Name Chemical Formula Molar Mass Chemical Structure
This compound 1-(1-adamantyl)-2-methylpropan-2-amine[1][2]C₁₄H₂₅N207.36 g/mol [1]this compound Structure
Amantadine Adamantan-1-amine[3]C₁₀H₁₇N151.25 g/mol [3]Amantadine Structure
Rimantadine 1-(1-Adamantyl)ethan-1-amineC₁₂H₂₁N179.30 g/mol Rimantadine Structure

The following Graphviz diagram illustrates the structural relationship between the three compounds, highlighting the common adamantane core and the differing side chains.

Adamantane_Derivatives cluster_amantadine cluster_rimantadine cluster_this compound Amantadine Rimantadine This compound

Caption: Chemical structures of Amantadine, Rimantadine, and this compound.

Mechanism of Antiviral Action

The primary mechanism of antiviral activity for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton ion channel.[3][4] The M2 protein is a tetrameric channel embedded in the viral envelope that allows protons to enter the virion upon endocytosis. This acidification is a crucial step for the uncoating of the virus and the release of its ribonucleoprotein (RNP) into the cytoplasm of the host cell. By blocking this channel, amantadine and rimantadine inhibit viral replication at an early stage.[4]

The following diagram illustrates the established mechanism of action for amantadine and rimantadine.

M2_Inhibition cluster_virus Influenza A Virion cluster_cell Host Cell Cytoplasm M2 M2 Proton Channel RNP Viral RNP M2->RNP Acidification & Uncoating Replication Viral Replication RNP->Replication Release into cytoplasm Endosome Endosome Protons H+ Protons->M2 Influx Adamantanes Amantadine / Rimantadine Adamantanes->M2 Blockade

Caption: Mechanism of M2 proton channel inhibition by adamantanes.

Pharmacological Properties: A Comparative Analysis

Significant differences in the pharmacokinetic profiles of amantadine and rimantadine have been documented, which influence their clinical use and side-effect profiles. Data for this compound is not available.

Table 2: Comparative Pharmacokinetics of Amantadine and Rimantadine

Parameter Amantadine Rimantadine
Bioavailability Well absorbed orally (86-90%)[3]Well absorbed orally
Protein Binding ~67%[5]~40%
Metabolism Minimally metabolized; small amounts of an acetyl metabolite identified[3][5]Extensively metabolized in the liver (hydroxylation, glucuronidation)
Elimination Half-life 10-31 hours[3]24-36 hours
Excretion Primarily excreted unchanged in the urine (90%)[3][5]Less than 25% excreted unchanged in the urine

Table 3: Comparative Antiviral Efficacy and Side Effect Profile

Aspect Amantadine Rimantadine This compound
Antiviral Spectrum Influenza A virus[6]Influenza A virusExperimental, reported to have antiviral properties[1]
Prophylactic Efficacy (Influenza A) 70-90% prevention of illness[7]Comparable to amantadineNot established
Therapeutic Efficacy (Influenza A) Shortens illness by up to 50% if given within 48 hours of symptom onset[7]Similar to amantadineNot established
Common Side Effects Nausea, dizziness, insomnia[8]Nausea, insomnia, nervousnessNot documented
CNS Side Effects More frequent and severe (e.g., confusion, hallucinations, seizures)Less frequent and severe compared to amantadineNot documented

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of adamantane derivatives are crucial for drug development. While specific protocols for this compound are not publicly available, the following sections describe representative methodologies for the synthesis and antiviral testing of amantadine, which would be analogous for other derivatives.

Synthesis of Amantadine

A common laboratory and industrial synthesis of amantadine involves a multi-step process starting from adamantane.

A Two-Step Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane:

This procedure represents a common and efficient method for the synthesis of amantadine.

  • Step 1: Synthesis of N-(1-adamantyl)formamide

    • To formamide at 75°C, 1-bromoadamantane is added with stirring.

    • Concentrated sulfuric acid (96%) is then added dropwise to the mixture.

    • The reaction mixture is heated to 85°C and maintained until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is slowly added to ice-cold water, causing the product, N-(1-adamantyl)formamide, to precipitate as a white solid.

    • The solid is collected by filtration and washed with cold water.

  • Step 2: Hydrolysis to Amantadine Hydrochloride

    • The N-(1-adamantyl)formamide from Step 1 is then subjected to hydrolysis using an aqueous solution of hydrochloric acid.

    • The reaction mixture is heated to reflux to drive the hydrolysis to completion.

    • Upon cooling, amantadine hydrochloride crystallizes from the solution.

    • The final product is collected by filtration, washed, and dried.

The following diagram outlines the general workflow for a two-step amantadine synthesis.

Amantadine_Synthesis Start 1-Bromoadamantane + Formamide Reaction1 Reaction with H₂SO₄ (Heating) Start->Reaction1 Intermediate N-(1-adamantyl)formamide Reaction1->Intermediate Reaction2 Hydrolysis with HCl (Reflux) Intermediate->Reaction2 Product Amantadine Hydrochloride Reaction2->Product Purification Precipitation, Filtration, Washing Product->Purification

Caption: General workflow for the synthesis of amantadine hydrochloride.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound against a specific virus.

  • Cell Culture and Virus Preparation:

    • A confluent monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

    • A stock of influenza A virus with a known titer (plaque-forming units per mL) is prepared.

  • Infection and Treatment:

    • The cell monolayers are washed and then infected with a diluted virus suspension (e.g., to produce 50-100 plaques per well).

    • After a viral adsorption period (e.g., 1 hour at 37°C), the virus inoculum is removed.

    • The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing serial dilutions of the test compound (amantadine, rimantadine, or this compound). A control with no compound is also included.

  • Incubation and Plaque Visualization:

    • The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days at 37°C in a CO₂ incubator).

    • The cell monolayers are then fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis:

    • The number of plaques in each well is counted.

    • The percentage of plaque inhibition for each compound concentration is calculated relative to the virus control.

    • The 50% inhibitory concentration (IC₅₀) is determined, which is the concentration of the compound that reduces the number of plaques by 50%.

The following diagram illustrates the workflow of a plaque reduction assay.

Plaque_Reduction_Assay Start Prepare MDCK cell monolayers Infection Infect cells with Influenza A virus Start->Infection Treatment Add overlay with serial dilutions of test compound Infection->Treatment Incubation Incubate for 2-3 days Treatment->Incubation Visualization Fix and stain to visualize plaques Incubation->Visualization Analysis Count plaques and calculate IC₅₀ Visualization->Analysis

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Conclusion

This compound, amantadine, and rimantadine share a common adamantane core, which is the basis for their classification as a family of antiviral compounds. While amantadine and rimantadine have been extensively studied, revealing a clear mechanism of action through the inhibition of the influenza A M2 proton channel, this compound remains an experimental drug with very limited available data. The key relationship lies in their shared chemical scaffold and presumed, though unconfirmed for this compound, mechanism of action. The well-documented differences in the pharmacokinetics and side-effect profiles of amantadine and rimantadine underscore how minor structural modifications on the adamantane core can significantly impact the clinical utility of these compounds. Further research into this compound and other adamantane derivatives is warranted to explore the full potential of this chemical class in the development of novel antiviral agents.

References

Early Research and Discovery of Amantadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Scarcity of Information Regarding Somantadine

Following a comprehensive search for "this compound," it has been determined that this is an experimental antiviral drug from the adamantane family, which was first described in 1978 but was never commercialized.[1] The publicly available scientific literature on this compound is exceedingly sparse, making it impossible to construct an in-depth technical guide that meets the core requirements of detailed experimental protocols, extensive quantitative data, and validated signaling pathways as requested.

However, a closely related and extensively researched compound from the same chemical family, Amantadine , offers a wealth of data that aligns with the scope of this inquiry. Amantadine shares a similar structural backbone and was initially developed as an antiviral agent before its serendipitous discovery as a treatment for Parkinson's disease.[2][3][4]

Therefore, this technical guide will proceed by focusing on the early research and discovery of Amantadine as a representative and well-documented member of the adamantane class of drugs. This approach will allow for a thorough exploration of the scientific principles and experimental data relevant to your interests.

Introduction

Amantadine is a synthetic tricyclic amine of the adamantane family, initially developed in the early 1960s for its antiviral properties against the influenza A virus.[2][5] Its therapeutic potential expanded unexpectedly following the observation of its anti-parkinsonian effects in the late 1960s.[2][3] This guide provides a detailed overview of the foundational research that characterized Amantadine's dual therapeutic actions, focusing on its antiviral and neurological mechanisms of action.

Antiviral Research and Discovery

Amantadine's antiviral properties were first reported in 1963.[6] Early research focused on its efficacy as a prophylactic agent against influenza A.

Mechanism of Action: Influenza A M2 Proton Channel Inhibition

The primary antiviral mechanism of Amantadine is the blockade of the M2 proton channel of the influenza A virus.[6][7] This channel is crucial for the uncoating of the virus within the host cell's endosome. By inhibiting the influx of protons, Amantadine prevents the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.

antiviral_mechanism cluster_endosome Host Cell Endosome Influenza_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_Virus->M2_Channel contains vRNP Viral RNP M2_Channel->vRNP enables release of Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked leads to Amantadine Amantadine Amantadine->M2_Channel blocks Proton_Influx Proton Influx (H+) Proton_Influx->M2_Channel Replication_Inhibited Viral Replication Inhibited Uncoating_Blocked->Replication_Inhibited

Caption: Antiviral mechanism of Amantadine via M2 channel blockade.
Early Clinical Data on Antiviral Efficacy

Initial clinical trials in the 1960s demonstrated Amantadine's effectiveness in preventing influenza A infections. A notable study in 1963 involved volunteer college students exposed to a viral challenge, where the group receiving Amantadine showed a lower incidence of infection compared to the placebo group.[6]

Study Parameter Amantadine Group Placebo Group Reference
Prophylactic Dose 100 mg-[6]
Timing 18 hours before viral challenge-[6]
Outcome Reduced incidence of Asian influenza infectionHigher incidence of infection[6]
Experimental Protocols: Plaque Reduction Assay

A common in vitro method used in early antiviral research to quantify the efficacy of a drug like Amantadine is the plaque reduction assay.

  • Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.

  • Viral Inoculation: The cells are inoculated with a known concentration of influenza A virus and incubated to allow for viral attachment.

  • Drug Application: After incubation, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar) containing various concentrations of Amantadine.

  • Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (zones of cell death).

  • Quantification: Plaques are stained (e.g., with crystal violet) and counted. The concentration of Amantadine that reduces the number of plaques by 50% (the EC50) is determined.

Neurological Research and Discovery

The anti-parkinsonian effects of Amantadine were discovered serendipitously in 1968 when a patient taking the drug for influenza prophylaxis reported an improvement in her Parkinson's disease symptoms.[2][6] This led to clinical trials that confirmed its efficacy in treating the motor symptoms of Parkinson's disease.[8]

Mechanism of Action in Parkinson's Disease

The exact mechanism of Amantadine in Parkinson's disease is complex and not fully understood, but it is believed to involve multiple neurotransmitter systems.[6][7] The primary proposed mechanisms include:

  • Dopamine Release and Reuptake Inhibition: Amantadine has been shown to enhance the release of dopamine from presynaptic neurons and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[9][10]

  • NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[7][9] Overactivity of the glutamatergic system is implicated in the motor symptoms of Parkinson's disease.

parkinsons_mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Amantadine Amantadine Dopamine_Vesicles Dopamine Vesicles Amantadine->Dopamine_Vesicles promotes release DAT Dopamine Transporter (DAT) Amantadine->DAT inhibits reuptake NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor antagonizes Synaptic_Dopamine Synaptic Dopamine Dopamine_Vesicles->Synaptic_Dopamine releases DAT->Synaptic_Dopamine clears D2_Receptor D2 Receptor Motor_Symptom_Improvement Improvement in Motor Symptoms D2_Receptor->Motor_Symptom_Improvement NMDA_Receptor->Motor_Symptom_Improvement reduced activity leads to Synaptic_Dopamine->D2_Receptor activates Glutamate Glutamate Glutamate->NMDA_Receptor activates

Caption: Proposed neurological mechanisms of Amantadine in Parkinson's disease.
Early Clinical Data in Parkinson's Disease

Early clinical trials in the 1970s established Amantadine's efficacy in reducing bradykinesia, rigidity, and tremor.[11] A pivotal study by Schwab et al. on 163 patients demonstrated a positive outcome.[2]

Trial Parameter Details Reference
Patient Population 163 patients with Parkinson's disease[2]
Dosage (Max Daily) 200 mg[6]
Observed Outcome 66% of patients experienced subjective or objective reduction of symptoms[6]
Therapeutic Use Monotherapy or as an adjuvant to L-dopa[8]
Experimental Protocols: In Vivo Microdialysis

To study the effects of Amantadine on dopamine release in the brain, researchers often use in vivo microdialysis in animal models (e.g., rats).

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the striatum.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters, including dopamine, from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.

  • Drug Administration: A baseline level of dopamine is established, after which Amantadine is administered to the animal.

  • Analysis: The concentration of dopamine in the dialysate samples is measured using techniques like high-performance liquid chromatography (HPLC). An increase in dopamine concentration post-administration indicates enhanced release or blocked reuptake.

microdialysis_workflow Implant_Probe Surgical Implantation of Microdialysis Probe in Striatum Perfuse_aCSF Perfusion with aCSF Implant_Probe->Perfuse_aCSF Collect_Baseline Collect Baseline Dialysate Perfuse_aCSF->Collect_Baseline Administer_Amantadine Administer Amantadine Collect_Baseline->Administer_Amantadine Collect_Post_Drug Collect Post-Drug Dialysate Administer_Amantadine->Collect_Post_Drug Analyze_HPLC Analyze Dopamine Levels via HPLC Collect_Post_Drug->Analyze_HPLC Compare_Levels Compare Pre- and Post-Drug Dopamine Levels Analyze_HPLC->Compare_Levels

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The early research into Amantadine laid the groundwork for its dual use as both an antiviral and an anti-parkinsonian agent. Initial studies successfully identified its primary antiviral mechanism against influenza A and serendipitously uncovered its significant therapeutic potential in managing the symptoms of Parkinson's disease. While the precise neurological mechanisms remain a subject of ongoing research, the foundational discoveries highlighted its ability to modulate dopaminergic and glutamatergic pathways. This early work exemplifies a classic case of drug repurposing and underscores the importance of clinical observation in expanding the therapeutic applications of known compounds.

References

Somantadine's Potential as an Antimicrobial Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Executive Summary: Somantadine, an experimental antiviral drug belonging to the adamantane family, has garnered interest for its potential antimicrobial properties beyond its initial viral targets. As a structural analog of amantadine and rimantadine, its therapeutic applicability may extend to bacterial and fungal pathogens. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antimicrobial potential, drawing largely from research on analogous adamantane derivatives due to the scarcity of direct studies on this compound. This document collates available quantitative data, details relevant experimental protocols, and visualizes known and proposed mechanisms of action to serve as a foundational resource for further research and development in this area.

Introduction to this compound and the Adamantane Class

This compound is an experimental antiviral compound characterized by a tricyclic aliphatic adamantane nucleus.[1] It is structurally related to the well-known antiviral drugs amantadine and rimantadine.[1] While initially investigated for its antiviral activity, the broader adamantane class has demonstrated a spectrum of antimicrobial effects, including antibacterial and antifungal properties. The lipophilic nature of the adamantane cage is believed to facilitate interaction with microbial cell membranes, a key factor in its antimicrobial action. This whitepaper will explore the potential of this compound as a broad-spectrum antimicrobial agent by examining the existing data on its analogs.

Antimicrobial Spectrum and Efficacy (Quantitative Data)

Table 1: Antibacterial Activity of Adamantane Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Adamantane-isothiourea hybridsStaphylococcus aureus ATCC 6571Varies[2]
Bacillus subtilis ATCC 5256Varies[2]
Micrococcus luteus ATCC 27141Varies[2]
Escherichia coli ATCC 8726Varies[2]
Pseudomonas aeruginosa ATCC 27853Varies[2]
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesStaphylococcus aureus IFO 3060Varies[3]
Bacillus subtilis IFO 3007Varies[3]
Micrococcus luteus IFO 3232Varies[3]
Escherichia coli IFO 3301Varies[3]
Pseudomonas aeruginosa IFO 3448Varies[3]
Adamantane-containing thiazole compoundsGram-positive & Gram-negative strainsVaries[4]

Table 2: Antifungal Activity of Adamantane Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Amantadine Hydrochloride (in combination with azoles)Drug-resistant Candida albicans32-512 (alone)[5][6]
Adamantane-isothiourea hybridsCandida albicans MTCC 227Varies[2]
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCandida albicans IFO 0583Varies[3]
Aspergillus oryzae IFO 4177Varies[3]
Aspergillus niger IFO 4414Varies[3]
Adamantane-containing thiazole compoundsCandida spp.Varies[4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of adamantane derivatives are multifaceted and depend on the target organism.

3.1. Antiviral Mechanism of Action

The antiviral activity of amantadine and its analogs against influenza A virus is the most well-characterized mechanism. It primarily involves the inhibition of the viral M2 protein, which functions as a proton channel. This inhibition disrupts two key stages of the viral replication cycle:

  • Uncoating: By blocking the M2 ion channel, adamantanes prevent the influx of protons into the viral particle within the endosome. This acidification is crucial for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.

  • Assembly and Release: The M2 protein is also involved in the late stages of viral replication, including the assembly and budding of new virions.

antiviral_mechanism cluster_virus_replication Influenza A Virus Replication Cycle cluster_somantadine_action This compound (Adamantane) Action Entry Viral Entry (Endocytosis) Uncoating Viral Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Virion Assembly Replication->Assembly Budding Budding & Release Assembly->Budding This compound This compound M2_channel M2 Proton Channel This compound->M2_channel Inhibits M2_channel->Uncoating Blocks proton influx, preventing uncoating M2_channel->Assembly Interferes with assembly process

Antiviral mechanism of adamantanes against Influenza A.

3.2. Antibacterial and Antifungal Mechanisms of Action

The exact mechanisms by which adamantane derivatives exert their antibacterial and antifungal effects are less understood. However, evidence suggests a primary role of membrane disruption . The lipophilic adamantane cage is thought to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to:

  • Increased membrane permeability.

  • Disruption of the membrane potential.

  • Leakage of essential intracellular components.

  • Inhibition of membrane-bound enzymes.

Recent studies on amantadine have also shown that it can inhibit the activity of efflux pumps in drug-resistant Candida albicans, thereby increasing the intracellular concentration of other antifungal drugs.[6][7] This suggests a potential role for adamantanes as adjuvants in combination therapies.

antimicrobial_mechanism cluster_cell_membrane Bacterial/Fungal Cell Membrane This compound This compound (Lipophilic Adamantane Core) Membrane Lipid Bilayer This compound->Membrane Intercalation Membrane_Proteins Membrane-Bound Proteins (e.g., Efflux Pumps) This compound->Membrane_Proteins Inhibition Disruption Membrane Disruption Membrane->Disruption Leads to Drug_Efflux Drug Efflux Membrane_Proteins->Drug_Efflux Prevents Permeability Permeability Disruption->Permeability Increased Permeability Potential Potential Disruption->Potential Loss of Membrane Potential Leakage Leakage Disruption->Leakage Leakage of Cellular Contents

Proposed antibacterial and antifungal mechanism of adamantanes.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound and its analogs can be conducted using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[8][9][10]

4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for yeasts) for a specified duration (typically 16-20 hours for bacteria, 24-48 hours for fungi).

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

broth_microdilution_workflow start Start prep_agent Prepare Serial Dilutions of this compound in 96-well Plate start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Microbial Suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

References

A Technical Guide to the Solubility and Stability of Adamantane-Class Antivirals: A Case Study with Somantadine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Somantadine is an experimental antiviral drug belonging to the adamantane family, which also includes the well-known compounds amantadine and rimantadine.[1] As an investigational compound, publicly available data on the specific solubility and stability of this compound is limited. However, the principles and methodologies for characterizing these critical physicochemical properties are well-established within the pharmaceutical sciences. This guide provides an in-depth overview of the core concepts and experimental protocols for assessing the solubility and stability of adamantane-class antivirals, using data from the closely related and extensively studied compound, amantadine, as an illustrative example. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or other adamantane derivatives.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption and diminished therapeutic efficacy.[2] Therefore, a thorough understanding of a compound's solubility profile is essential during early-stage drug development.

Quantitative Solubility Data for Amantadine Hydrochloride

The following table summarizes the reported solubility of amantadine hydrochloride, a close structural analogue of this compound. These data provide a useful reference point for estimating the solubility characteristics of other adamantane derivatives.

SolventSolubilityReference(s)
Water400 mg/mL[3]
Ethanol (95%)Freely soluble[4]
MethanolFreely soluble[4]
Dimethyl sulfoxide (DMSO)11 mg/mL (53.05 mM)[5]
Phosphate-Buffered Saline (PBS), pH 7.2Approx. 5 mg/mL[6]
Diethyl etherPractically insoluble[4]
Formic acidVery soluble[4]

Note: "Freely soluble" is a pharmacopeial term indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[2] The following protocol is a generalized procedure suitable for an adamantane-class compound.

Objective: To determine the equilibrium solubility of a drug substance in a specific solvent system at a controlled temperature.

Materials:

  • Drug substance (e.g., this compound)

  • Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess amount of the drug substance to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.[2]

  • Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is crucial to sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated HPLC method.

  • Calculation: Calculate the solubility of the drug substance in the solvent, taking into account any dilution factors.

Visualization of Experimental Workflow

G Workflow for Equilibrium Solubility Testing cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess drug to solvent B Agitate at controlled temperature (24-48h) A->B C Centrifuge sample B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Determine Solubility G->H

Caption: Workflow for Equilibrium Solubility Testing.

Stability Studies

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions, retest periods, and shelf-life.

Known Stability of Amantadine

Amantadine has demonstrated remarkable stability. Key findings from the literature include:

  • Long-Term Stability: Amantadine and rimantadine hydrochloride were found to be quite stable after storage for at least 25 years at ambient temperature.[8]

  • Thermal Stability: Both compounds retained full antiviral activity after boiling and being held at 65-85°C for several days.[8]

  • Photostability: Amantadine was not found to be subject to photodegradation based on UV testing.[9]

  • Formulation Stability: In a soft capsule formulation, lecithin was used as an emulsifier to uniformly disperse amantadine hydrochloride and increase stability.[10]

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.[11]

Objective: To investigate the degradation of a drug substance under various stress conditions.

Materials:

  • Drug substance (e.g., this compound)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 80°C) for a specified time.

  • Base Hydrolysis: Dissolve the drug substance in a basic solution (e.g., 0.1 N NaOH) and heat at an elevated temperature.

  • Oxidation: Dissolve the drug substance in an oxidative solution (e.g., 3% H₂O₂) and store at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 105°C).

  • Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

  • Peak Purity and Identification: Use a PDA detector to assess the purity of the main peak. Use an MS detector to help identify the structure of any degradation products.

Visualization of Experimental Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Analyze by HPLC-PDA/MS F->G H Assess peak purity G->H I Identify degradants G->I J Elucidate degradation pathway I->J

Caption: Workflow for a Forced Degradation Study.

References

Developmental History of Somantadine (PR 741-976): An Overview of an Adamantane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: A comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific, in-depth information on the developmental history of a compound designated as "Somantadine" or "PR 741-976". The information available is sparse and generally lists this compound as a member of the adamantane class of antiviral drugs, alongside more well-documented agents such as Amantadine and Rimantadine.[1][2][3]

Consequently, the creation of a detailed technical guide or whitepaper with specific quantitative data, experimental protocols, and precise signaling pathways for this compound is not possible at this time. This document will instead provide a general overview of the adamantane class of antivirals to offer a contextual understanding of the likely characteristics and mechanism of action of this compound.

Introduction to Adamantane Antivirals

Adamantane and its derivatives are a class of tricyclic amine compounds that were among the first effective antiviral agents developed for systemic use.[2] The parent compound, adamantane, was discovered in petroleum in 1933 and first synthesized in 1941.[3] The antiviral properties of this chemical family were discovered in the 1960s, leading to the development of Amantadine and subsequently its analogue, Rimantadine.[3] this compound is noted as a structural analog within this class.[4][5]

These drugs historically showed efficacy against Influenza A virus strains, though their clinical utility has been significantly diminished due to the development of widespread resistance.[3]

Presumed Mechanism of Action

The primary mechanism of action for adamantane derivatives is the inhibition of the M2 ion channel protein of the Influenza A virus.[2] This protein is crucial for the early stages of viral replication. After the virus enters the host cell through endocytosis, the M2 protein acts as a proton channel, allowing the influx of hydrogen ions from the endosome into the virion. This acidification process is essential for the uncoating of the virus, which involves the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.

By blocking this M2 ion channel, adamantane derivatives prevent the necessary acidification, thereby halting the viral uncoating process and inhibiting the replication cycle.

M2_Inhibition cluster_Endosome Acidified Endosome cluster_Virion Influenza A Virion cluster_Cytoplasm Host Cell Cytoplasm M2 M2 Ion Channel RNP Viral RNP M2->RNP Acidification enables RNP release M1 M1 Matrix Protein RNP->M1 Attached H_ions_out H_ions_out->M2 Proton Influx H_ions_in Replication Viral Replication (Blocked) This compound This compound (Adamantane Derivative) This compound->M2 Blocks Channel

Figure 1: Generalized mechanism of action for adamantane derivatives like this compound. They block the M2 ion channel, preventing viral uncoating.

Developmental Status

While this compound has been mentioned in human clinical trials alongside other amantadine structural analogs, no specific data regarding the phases, endpoints, or outcomes of these trials are available in the reviewed literature.[4][5] Its name appears in patents and chemical supplier lists, often as this compound Hydrochloride, but detailed reports on its synthesis, preclinical testing, pharmacokinetics, or efficacy are absent.[6][7][8]

Data and Experimental Protocols

Due to the lack of specific research publications on this compound (PR 741-976), this guide cannot provide the requested tables of quantitative data (e.g., IC50, LD50, pharmacokinetic parameters) or detailed experimental protocols for its synthesis, in vitro assays, or in vivo studies.

Conclusion

This compound (PR 741-976) is identified as a member of the adamantane family of antiviral compounds. Based on its classification, its mechanism of action is presumed to be the inhibition of the Influenza A M2 ion channel, a mechanism shared with Amantadine and Rimantadine. However, a detailed developmental history, including preclinical and clinical data, remains largely undocumented in publicly accessible sources. Without such information, a comprehensive technical assessment is impossible. Further research and publication of any existing data would be necessary to fully elucidate the developmental history and potential of this compound as a therapeutic agent.

References

Somantadine: A Technical Guide to an Adamantane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somantadine, an experimental antiviral agent, belongs to the adamantane family of compounds, a class of drugs known for their unique cage-like hydrocarbon structure. While never commercialized, its structural similarity to licensed drugs like amantadine and rimantadine suggests a potential dual mechanism of action: inhibition of the influenza A M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of this compound, drawing upon the extensive research conducted on the adamantane family to infer its pharmacological profile, potential therapeutic applications, and the methodologies for its study. Due to the limited direct experimental data on this compound, this document leverages comparative analysis of its close analogs to present a detailed, albeit inferred, understanding of its properties.

Introduction to the Adamantane Family

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry.[1] Its unique properties, including metabolic stability and the ability to interact with specific biological targets, have led to the development of several successful drugs.[2] The adamantane family encompasses antiviral and anti-Parkinsonian agents, with amantadine being the prototypical member.[3][4]

Chemical Structure and Properties of this compound

This compound, with the chemical formula C14H25N and IUPAC name 1-(1-adamantyl)-2-methylpropan-2-amine, is a derivative of adamantane.[3] Its structure is characterized by the bulky adamantane cage linked to a tertiary butylamine group. This substitution pattern distinguishes it from amantadine (1-aminoadamantane) and rimantadine (1-(1-aminoethyl)adamantane). The increased steric bulk and lipophilicity conferred by the dimethylpropylamine side chain are expected to influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound and Related Adamantane Derivatives

CompoundChemical FormulaMolar Mass ( g/mol )IUPAC Name
This compound C14H25N207.361-(1-adamantyl)-2-methylpropan-2-amine
AmantadineC10H17N151.25adamantan-1-amine
RimantadineC12H21N179.301-(1-adamantyl)ethan-1-amine

Inferred Mechanism of Action

Based on the well-established mechanisms of other adamantane derivatives, this compound is predicted to exhibit a dual mechanism of action.

Antiviral Activity: M2 Proton Channel Inhibition

Amantadine and rimantadine exert their antiviral effects against influenza A virus by blocking the M2 proton channel, a crucial component in the viral replication cycle.[5] This channel is responsible for acidifying the interior of the virus particle within the endosome, a necessary step for viral uncoating and the release of viral ribonucleoprotein (vRNP) into the cytoplasm. By obstructing this channel, adamantane derivatives prevent viral replication.

Diagram 1: Inferred Antiviral Mechanism of this compound

G cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification enables release H_ion H+ H_ion->M2 Influx This compound This compound This compound->M2 Blocks channel

Caption: Inferred inhibition of the influenza A M2 proton channel by this compound.

Neurological Activity: NMDA Receptor Antagonism

Adamantane derivatives, including amantadine and memantine, are also known to be non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system (CNS).[6] Overactivation of NMDA receptors is implicated in excitotoxicity and the pathophysiology of several neurological disorders, including Parkinson's disease. By blocking the NMDA receptor channel, these compounds can modulate excessive glutamatergic activity.[7] The affinity for the NMDA receptor is influenced by the structure of the amino group and its substituents.[8]

Diagram 2: Inferred NMDA Receptor Antagonism by this compound

G cluster_synapse Glutamatergic Synapse NMDAR NMDA Receptor Ca_ion Ca2+ NMDAR->Ca_ion Allows influx Glutamate Glutamate Glutamate->NMDAR Binds and activates This compound This compound This compound->NMDAR Blocks channel

Caption: Inferred non-competitive antagonism of the NMDA receptor by this compound.

Quantitative Data (Inferred and Comparative)

Direct quantitative data for this compound is not publicly available. However, by examining the structure-activity relationships (SAR) within the adamantane family, we can infer its potential potency. The addition of bulkier, more lipophilic side chains can influence both antiviral and NMDA receptor antagonist activities.[2]

Table 2: Comparative Antiviral and NMDA Receptor Activity of Adamantane Derivatives (Literature Values)

CompoundAntiviral Activity (Influenza A) IC50NMDA Receptor Antagonist Activity (Ki)Reference
Amantadine0.1 - 1.0 µM1 - 10 µM[6][9]
Rimantadine0.01 - 0.1 µM> 10 µM[5]
MemantineNot applicable0.5 - 2.0 µM[7]
This compound Data not available (inferred to be potent) Data not available (inferred to be active)

Note: IC50 and Ki values can vary depending on the specific viral strain, receptor subtype, and experimental conditions.

Experimental Protocols (General for Adamantane Derivatives)

The following are generalized protocols for key experiments used to characterize adamantane derivatives. These methodologies would be applicable to the study of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro antiviral efficacy of a compound.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. The plaques (zones of cell death) are then counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Diagram 3: Workflow for Plaque Reduction Assay

G A 1. Culture MDCK cells to confluence B 2. Infect cells with Influenza A virus A->B C 3. Add overlay with varying concentrations of this compound B->C D 4. Incubate for 2-3 days C->D E 5. Fix, stain, and count plaques D->E F 6. Calculate IC50 value E->F

Caption: Generalized workflow for determining antiviral activity using a plaque reduction assay.

Electrophysiological Assay for NMDA Receptor Antagonism

Patch-clamp electrophysiology is used to measure the effect of a compound on the ion flow through NMDA receptors.

  • Cell Preparation: Neurons or cells expressing NMDA receptors (e.g., Xenopus oocytes injected with NMDA receptor subunit cRNA) are prepared for recording.

  • Patch-Clamp Recording: A whole-cell patch-clamp configuration is established to record the currents flowing through the cell membrane.

  • NMDA Receptor Activation: The cells are perfused with a solution containing NMDA and a co-agonist (e.g., glycine) to activate the NMDA receptors.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the perfusion solution.

  • Current Measurement: The inward current mediated by the NMDA receptors is measured before and after the application of the compound.

  • Data Analysis: The concentration of the compound that inhibits the NMDA-mediated current by 50% (IC50) is determined.

Synthesis of Adamantane Amines (General Scheme)

The synthesis of aminoadamantanes typically involves the Ritter reaction, where an adamantyl cation is trapped by a nitrile, followed by hydrolysis. A general, multi-step synthesis of amantadine is presented as a representative example. A similar synthetic strategy could be adapted for this compound, likely starting from a different nitrile precursor.

  • Bromination of Adamantane: Adamantane is reacted with bromine to yield 1-bromoadamantane.

  • Ritter Reaction: 1-bromoadamantane is reacted with acetonitrile in the presence of a strong acid (e.g., sulfuric acid) to form N-(1-adamantyl)acetamide.

  • Hydrolysis: The acetamide is then hydrolyzed under basic conditions to yield 1-aminoadamantane (amantadine).

  • Salt Formation: The free base is typically converted to a hydrochloride salt for improved stability and solubility.

A patent for the synthesis of amantadine hydrochloride describes a method that avoids bromination by using trichloroethane as a solvent in isomerization and amination steps, which is a more environmentally friendly approach.[10]

Conclusion and Future Directions

This compound represents an intriguing but understudied member of the adamantane family. Based on the extensive knowledge of its structural analogs, it is reasonable to hypothesize that this compound possesses both antiviral and NMDA receptor antagonist properties. The increased lipophilicity of its side chain may enhance its potency and pharmacokinetic profile compared to earlier adamantane derivatives.

To fully elucidate the therapeutic potential of this compound, further research is imperative. This would involve:

  • Chemical Synthesis: Development and optimization of a synthetic route for this compound.

  • In Vitro Characterization: Performing assays to quantify its antiviral activity against various influenza A strains and its binding affinity and functional antagonism at different NMDA receptor subtypes.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of influenza infection and neurological disorders.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

Such studies would provide the necessary data to determine if this compound or its derivatives warrant further development as potential therapeutic agents. The rich history of the adamantane family in drug discovery suggests that this line of inquiry could be fruitful.

References

Theoretical Models of Amantadine Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Somantadine" is not a recognized pharmaceutical compound. This technical guide will instead focus on Amantadine , a well-documented antiviral drug, to illustrate the principles of binding site analysis. The core concepts and methodologies presented here are broadly applicable to the study of drug-receptor interactions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amantadine is an antiviral agent historically used against Influenza A virus. Its primary mechanism of action involves the inhibition of the viral M2 proton channel, a homotetrameric transmembrane protein essential for viral replication.[1][2] By blocking this channel, Amantadine prevents the acidification of the viral core, a critical step for the release of the viral genome into the host cell cytoplasm.[3][4] Understanding the theoretical and empirical models of Amantadine's binding sites on the M2 protein is crucial for comprehending its inhibitory function and for the rational design of new antiviral agents to overcome widespread resistance.

Theoretical models, supported by experimental data, have elucidated a primary high-affinity binding site located within the lumen of the M2 channel pore.[5][6] A secondary, low-affinity site has also been identified on the C-terminal lipid-facing surface of the protein, which is typically occupied only at high drug concentrations.[5] This guide provides an in-depth analysis of these binding sites, integrating quantitative data, experimental protocols, and visual diagrams to offer a comprehensive overview for researchers in the field.

The M2 Proton Channel Binding Sites

Structural and computational studies have identified two distinct binding sites for Amantadine on the M2 protein tetramer.

High-Affinity Luminal Binding Site

The primary, high-affinity binding site is located inside the N-terminal pore of the M2 channel.[5][6] In this binding mode, a single Amantadine molecule physically occludes the channel, directly blocking proton translocation.[5] The adamantane cage of the drug fits into a hydrophobic pocket formed by key amino acid residues. Computational solvent mapping and structural studies have identified residues Val27, Ala30, Ser31, and Gly34 as forming the critical binding pocket. The positively charged amino group of Amantadine is oriented towards the C-terminus, interacting with a layer of ordered water molecules within the channel.

The Ser31 residue is particularly critical. The S31N mutation is the most common cause of Amantadine resistance.[7] This substitution introduces a bulkier and more polar asparagine residue into the pore, sterically hindering Amantadine binding and disrupting the favorable hydrophobic interactions, which leads to a significant decrease in binding affinity.[8]

Low-Affinity External Binding Site

Solid-state NMR studies have revealed a second, low-affinity binding site on the exterior, lipid-facing surface of the M2 helices near the C-terminus.[5] This site is typically occupied by four drug molecules, one per helix. It is suggested that binding at this allosteric site may stabilize the closed conformation of the channel. However, this interaction is significantly weaker, with an affinity estimated to be at least 40-fold lower than the luminal site, and is generally observed only when Amantadine is present in high concentrations.[9]

Quantitative Binding Data

The affinity of Amantadine for the wild-type (WT) M2 channel and the dramatic reduction in affinity for the resistant S31N mutant have been quantified by various biophysical methods.

CompoundM2 VariantMethodAffinity ConstantReference
AmantadineWild-Type (WT)Two-Electrode Voltage ClampIC50 = 16.0 ± 1.1 µM[10]
AmantadineWild-Type (WT)Two-Electrode Voltage ClampIC50 = 15.8 ± 1.2 µM[11]
AmantadineS31N MutantTwo-Electrode Voltage ClampIC50 = 199.9 ± 1.1 µM[10]
AmantadineS31N MutantTwo-Electrode Voltage ClampIC50 = 237.0 ± 22.1 µM[11]
AmantadineWild-Type (WT)Isothermal Titration CalorimetryK_d ~ 4.6 µM[1]
AmantadineS31N MutantIsothermal Titration CalorimetryNo detectable binding[2]

Table 1: Experimental Binding Affinities of Amantadine for Influenza A M2 Proton Channel.

MethodM2 VariantPredicted Binding Free Energy (ΔG)Key Interacting ResiduesReference
Free Energy CalculationWild-Type (WT)~ -7 to -9 kcal/mol (Pore vs. Surface)Val27, Ala30, Ser31[3]
Molecular DockingWild-Type (WT)Not explicitly statedSer31, Ala30[12]
Molecular DockingS31N MutantNot explicitly stated(Loss of favorable interaction)[12]

Table 2: Representative Computational Modeling Data for Amantadine Binding. Note: Specific binding energy values vary significantly between studies and force fields. The value presented reflects the calculated preference for the luminal pore over the external surface site.

Key Experimental & Computational Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the inhibitory effect of a compound on ion channel function.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired M2 channel protein (WT or mutant) and incubated for 2-4 days to allow for protein expression on the plasma membrane.

  • Electrode Preparation: Two microelectrodes are pulled from borosilicate glass and filled with 3 M KCl, resulting in resistances of 0.5-1.5 MΩ.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with the two electrodes (one for voltage sensing, one for current injection). The oocyte is perfused with a high pH buffer (e.g., pH 8.5) to ensure the M2 channel is closed.

  • Channel Activation: The perfusion buffer is switched to an acidic pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in a measurable inward current.

  • Inhibitor Application: Once a stable baseline current is achieved, the oocyte is perfused with the acidic buffer containing various concentrations of Amantadine.

  • Data Analysis: The reduction in current amplitude in the presence of the drug is measured. Data from multiple concentrations are plotted to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce the current by 50%) is calculated.[10]

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation: The purified M2 transmembrane domain (M2TM) peptide is reconstituted into lipid micelles (e.g., DPC) or liposomes. Both the protein sample and the Amantadine ligand solution are prepared in an identical, well-matched buffer to minimize heats of dilution.

  • Instrument Setup: The M2TM sample is loaded into the ITC sample cell, and the Amantadine solution is loaded into the injection syringe. The system is allowed to thermally equilibrate.

  • Titration: A series of small, precise injections of the Amantadine solution are made into the sample cell containing the M2TM protein.

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the ligand binds to the protein. The power required to maintain a zero temperature difference between the sample and reference cells is recorded.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to calculate the K_d, n, and ΔH.

Protocol: Molecular Docking & Simulation Workflow

Computational methods model the interaction between a ligand and a protein at an atomic level.

  • System Preparation: Obtain the 3D structure of the M2 proton channel from a protein database (e.g., PDB). Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules. Generate a 3D structure of Amantadine and optimize its geometry.

  • Binding Site Definition: Define a "grid box" or search space for the docking algorithm, centered on the known luminal binding site within the M2 pore.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to systematically place the Amantadine molecule in various positions and orientations within the defined binding site. The program scores each "pose" based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring poses to identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).

  • (Optional) Molecular Dynamics (MD) Simulation: Take the best-docked protein-ligand complex and embed it in a simulated lipid bilayer with water and ions. Run an MD simulation for a duration of nanoseconds to microseconds to observe the dynamic behavior of the complex, assess its stability, and refine the binding mode.

  • Free Energy Calculation: Employ methods like MM-PBSA, MM-GBSA, or alchemical free energy calculations on the MD simulation trajectory to obtain a more accurate estimate of the binding free energy (ΔG).

Visualizations of Pathways and Workflows

Amantadine_Mechanism_of_Action cluster_HostCell Host Cell Cytoplasm VirusEntry 1. Influenza Virus Enters Cell via Endocytosis Endosome 2. Endosome Acidification (H+ pumped in) VirusEntry->Endosome M2_Channel 3. M2 Proton Channel (Target Protein) Endosome->M2_Channel Activates Viral_Uncoating 4. Viral Core Acidification & RNA Release M2_Channel->Viral_Uncoating Mediates H+ Flow Replication 5. Viral Replication Viral_Uncoating->Replication Amantadine Amantadine Block Blockade Amantadine->Block Block->M2_Channel Computational_Docking_Workflow PDB 1. Obtain M2 Channel Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation around Pore) PrepProt->Grid PrepLig 3. Prepare Ligand (Amantadine 3D Structure) Dock 5. Run Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Poses & Scores) Dock->Analyze MD_Sim 7. (Optional) MD Simulation & Free Energy Calculation Analyze->MD_Sim Resistance_Logic cluster_WT Wild-Type (WT) M2 cluster_Mutant Resistant M2 Ser31 Ser31 in Pore Binding Favorable Hydrophobic Interaction Ser31->Binding Amantadine_WT Amantadine Binds (High Affinity) Binding->Amantadine_WT Inhibition Channel Blocked Amantadine_WT->Inhibition S31N S31N Mutation Steric_Clash Steric Hindrance & Loss of Interaction S31N->Steric_Clash No_Binding Binding Disrupted (Low Affinity) Steric_Clash->No_Binding No_Inhibition Channel Remains Open No_Binding->No_Inhibition

References

Methodological & Application

Application Notes and Protocols for Somantadine Hydrochloride (Amantadine Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride, initially developed as an antiviral agent for influenza A, has demonstrated a unique therapeutic profile that extends to the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its dual activity stems from distinct mechanisms of action: the inhibition of the influenza A virus M2 proton ion channel and the modulation of dopaminergic and glutamatergic neurotransmission in the central nervous system.[1][2][4][5] These application notes provide a comprehensive overview of experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of amantadine hydrochloride, alongside a summary of key quantitative data to facilitate further research and development.

Data Presentation

Table 1: In Vitro Antiviral and Receptor Binding Data for Amantadine Hydrochloride
Assay TypeTargetCell Line/SystemVirus Strain/LigandEndpointValueReference(s)
Antiviral AssayInfluenza A M2 Ion ChannelMDCK CellsInfluenza A/PR/8/34IC50 (Neuraminidase Activity)Not specified[6]
Antiviral AssayInfluenza A M2 Ion ChannelMDCK CellsInfluenza A/Memphis/14/98IC50 (Neuraminidase Activity)Not specified[6]
Antiviral AssayInfluenza A M2 Ion ChannelFerret Tracheal Ciliated EpitheliumInfluenza A/Alaska/6/77 (H3N2)Protective Concentration4-8 fold higher than rimantadine[7]
Antiviral AssayInfluenza A M2 Ion ChannelFerret Tracheal Ciliated EpitheliumInfluenza A/Bangkok/1/79 (H3N2)Protective Concentration4-8 fold higher than rimantadine[7]
Receptor Binding AssayNMDA ReceptorCultured Rat Cortical NeuronsNMDAIC5039 µM[8]
Receptor Binding AssayNMDA ReceptorHEK293 CellsNMDAIC50 (in 5 µM NMDA)38.9 ± 4.2 µM[9]
Receptor Binding AssayNMDA ReceptorHEK293 CellsNMDAIC50 (in 30 µM NMDA)50.5 ± 11.5 µM[9]
Table 2: Pharmacokinetic Parameters of Amantadine Hydrochloride
SpeciesDosageRouteCmaxTmaxHalf-life (t1/2)Reference(s)
Human (Healthy)100 mg single doseOral0.22 ± 0.03 µg/mL3.3 ± 1.5 hours17 ± 4 hours[10]
Human (Healthy)200 mg single doseOral0.51 ± 0.14 µg/mL~2-4 hours16 ± 6 hours[10]
Human (PD Patients)274 mg once daily (extended release)Oral~1400 ng/mL (EC50 for dyskinesia reduction)12-16 hoursNot specified[11]
RatNot specifiedNot specifiedNot specifiedNot specifiedNot specified[12]

Experimental Protocols

Synthesis of Amantadine Hydrochloride

a. One-Pot Synthesis from 1-Bromoadamantane and Urea [13]

This protocol describes an efficient and environmentally friendly one-pot synthesis of amantadine hydrochloride.

  • Materials: 1-bromoadamantane, urea, methanol, tetrabutylammonium iodide (TBAI), hydrochloric acid (HCl).

  • Procedure:

    • In a reaction vessel, combine 1-bromoadamantane, urea, and methanol.

    • Add a catalytic amount of TBAI, which acts as a phase transfer catalyst.

    • Heat the reaction mixture at 65°C for 2 hours.

    • After the reaction is complete, perform an in-situ salt formation by adding a solution of 5N HCl.

    • The resulting amantadine hydrochloride will precipitate out of the solution.

    • Filter the precipitate, wash with a suitable solvent (e.g., cold acetone), and dry under a vacuum to obtain the final product.

    • The yield of this one-pot process can be as high as 96.08%.[13]

b. Two-Step Synthesis from 1-Bromoadamantane and Formamide [14][15]

This protocol involves the formation of an N-(1-adamantyl)-formamide intermediate.

  • Step 1: Synthesis of N-(1-adamantyl)-formamide

    • At 75°C, add 1-bromoadamantane to formamide with stirring.

    • Slowly add 96% sulfuric acid dropwise to the mixture.

    • Heat the reaction to 85°C and maintain for approximately 5.5 hours, monitoring the reaction progress by TLC.

    • After cooling, slowly add the reaction mixture to ice-cold water and stir at 0–5°C for 1 hour to precipitate the product.

    • Filter the white solid and wash it with cool water.

  • Step 2: Hydrolysis to Amantadine Hydrochloride

    • Combine the N-(1-adamantyl)-formamide intermediate with a 19.46% aqueous solution of HCl.

    • Stir the mixture at room temperature for 10 minutes, then heat to reflux for 1 hour until the starting material is consumed (monitored by TLC).

    • Extract the reaction mixture with dichloromethane.

    • Evaporate the aqueous layer under a vacuum to yield a white solid.

    • Add acetone, stir at 50°C for 1 hour, and then at 0–5°C for another hour to precipitate the amantadine hydrochloride.

    • Filter, wash with cooled acetone, and dry under a vacuum. This method can achieve an overall yield of approximately 88%.[14]

In Vitro Antiviral Assay: Plaque Reduction Assay for Influenza A Virus

This assay determines the concentration of amantadine hydrochloride required to inhibit the formation of viral plaques in a cell culture.

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), trypsin, influenza A virus stock (e.g., H3N2 strain), amantadine hydrochloride, agarose, neutral red stain.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluency.

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Prepare serial dilutions of amantadine hydrochloride in serum-free DMEM.

    • Pre-treat the cell monolayers with the different concentrations of amantadine hydrochloride for 1 hour at 37°C.

    • Infect the cells with influenza A virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.

    • Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the respective concentrations of amantadine hydrochloride and trypsin.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with 10% formalin and stain with 0.1% neutral red to visualize and count the plaques.

    • Calculate the 50% inhibitory concentration (IC50) by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Model for Parkinson's Disease: The 6-Hydroxydopamine (6-OHDA) Rat Model[3][16][17][18]

This model is widely used to study the neuroprotective and symptomatic effects of anti-Parkinsonian drugs.

  • Materials: Adult male Sprague-Dawley or Wistar rats, 6-hydroxydopamine (6-OHDA), desipramine, sterile saline, stereotaxic apparatus, Hamilton syringe, apomorphine or amphetamine.

  • Procedure:

    • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame.

    • 6-OHDA Injection: Create a burr hole in the skull over the desired injection site (e.g., medial forebrain bundle or striatum). Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline with 0.02% ascorbic acid) into the target brain region.

    • Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.

    • Behavioral Testing (Rotational Behavior): Two to three weeks post-lesion, assess the extent of the dopaminergic lesion by challenging the rats with a dopamine agonist (apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (amphetamine, 5 mg/kg, i.p.). Record the number of full body turns (rotations) contralateral (with amphetamine) or ipsilateral (with apomorphine) to the lesion side for 60-90 minutes. A stable and significant rotational asymmetry indicates a successful lesion.

    • Drug Treatment: Administer amantadine hydrochloride at various doses to the lesioned rats.

    • Efficacy Assessment: Re-challenge the rats with apomorphine or amphetamine and measure the reduction in rotational behavior compared to vehicle-treated controls to determine the efficacy of amantadine hydrochloride.

Electrophysiological Assessment of NMDA Receptor Antagonism[8][9][19][20]

This protocol uses whole-cell patch-clamp electrophysiology to characterize the inhibitory effects of amantadine hydrochloride on NMDA receptors.

  • Materials: Cultured neurons (e.g., rat cortical or hippocampal neurons) or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NR1 and NR2 subunits), patch-clamp rig with amplifier and data acquisition system, external and internal recording solutions, NMDA, glycine, amantadine hydrochloride.

  • Procedure:

    • Prepare the cells for recording.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist (glycine, e.g., 10 µM) to elicit an inward current.

    • Once a stable baseline NMDA-evoked current is established, co-apply different concentrations of amantadine hydrochloride with the agonist solution.

    • Measure the reduction in the peak or steady-state current amplitude in the presence of amantadine hydrochloride.

    • Construct a concentration-response curve and calculate the IC50 value for the inhibition of the NMDA receptor-mediated current.

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT)

antiviral_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Ion Channel vRNA Viral RNA M2_Channel->vRNA Proton Influx (Uncoating) Cytoplasm Cytoplasm vRNA->Cytoplasm Release Protons Endosome->Protons Acidification Nucleus Nucleus Cytoplasm->Nucleus Replication Amantadine_HCl Amantadine HCl Amantadine_HCl->M2_Channel Blocks Protons->M2_Channel Activates

Antiviral Mechanism of Amantadine Hydrochloride

parkinsons_mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Dopamine Synaptic Dopamine Dopamine_Vesicles->Synaptic_Dopamine Release Dopamine_Transporter Dopamine Transporter (DAT) NMDA_Receptor NMDA Receptor Improved_Motor_Function Improved Motor Function NMDA_Receptor->Improved_Motor_Function Reduces Excitotoxicity Dopamine_Receptors Dopamine Receptors Dopamine_Receptors->Improved_Motor_Function Amantadine_HCl Amantadine HCl Amantadine_HCl->Dopamine_Vesicles Enhances Release Amantadine_HCl->Dopamine_Transporter Inhibits Reuptake Amantadine_HCl->NMDA_Receptor Antagonizes Synaptic_Dopamine->Dopamine_Receptors Activates Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Anti-Parkinsonian Mechanism of Amantadine Hydrochloride

Experimental Workflow Diagrams (Graphviz DOT)

synthesis_workflow Start Start Reactants 1-Bromoadamantane + Urea + Methanol Start->Reactants Reaction Add TBAI Heat to 65°C for 2h Reactants->Reaction Salt_Formation Add 5N HCl Reaction->Salt_Formation Precipitation Precipitation of Amantadine HCl Salt_Formation->Precipitation Isolation Filter, Wash, Dry Precipitation->Isolation Final_Product Pure Amantadine HCl Isolation->Final_Product

One-Pot Synthesis Workflow

antiviral_assay_workflow Start Start Cell_Culture Seed MDCK Cells Start->Cell_Culture Drug_Treatment Pre-treat with Amantadine HCl dilutions Cell_Culture->Drug_Treatment Infection Infect with Influenza A Virus Drug_Treatment->Infection Overlay Add Agarose Overlay with Drug Infection->Overlay Incubation Incubate for 2-3 Days Overlay->Incubation Staining Fix and Stain Plaques Incubation->Staining Analysis Count Plaques and Calculate IC50 Staining->Analysis

Plaque Reduction Assay Workflow

References

Application Notes and Protocols for Antiviral Testing of Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

Note: The requested topic, "Somantadine," did not yield specific antiviral data. This document focuses on Amantadine , a structurally related and well-documented antiviral agent, assuming "this compound" was a typographical error. Amantadine is a well-established drug used historically for the prophylaxis and treatment of Influenza A virus infections.[1][2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antiviral efficacy of Amantadine and its derivatives in cell culture.

Introduction: Mechanism of Action

Amantadine is an antiviral compound that specifically targets the M2 protein of the Influenza A virus.[1][4] The M2 protein functions as a proton channel, which is crucial for the uncoating of the virus once it has entered the host cell via an endosome.[5] By blocking this channel, Amantadine prevents the acidification of the viral interior, which in turn inhibits the release of viral ribonucleoprotein (vRNP) into the cytoplasm, halting the replication process at an early stage.[1][5] Due to widespread resistance, primarily from a mutation in the M2 protein (S31N), Amantadine is no longer recommended for treating influenza.[1][6] However, its mechanism remains a key area of study for the development of new M2 channel inhibitors.[7][8]

Figure 1: Mechanism of Action of Amantadine cluster_Cell Host Cell Cytoplasm cluster_Endosome Endosome (Acidic pH) Virus Influenza A Virus M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Enables Release Replication Viral Replication vRNP_released Released vRNP vRNP_released->Replication Leads to Protons Protons->M2_channel Influx Amantadine Amantadine Amantadine->M2_channel Blocks

Figure 1: Mechanism of Action of Amantadine

General Experimental Workflow

A systematic approach is required to evaluate the antiviral properties of a compound like Amantadine. This involves determining its efficacy against the virus and its toxicity to the host cells. The primary assays include a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), and antiviral assays like the Plaque Reduction Assay or TCID50 Assay to determine the 50% effective concentration (EC50). The ratio of these values (CC50/EC50) provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.[9]

Figure 2: General Workflow for Antiviral Testing cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis arrow -> P1 Culture Host Cells (e.g., MDCK) P2 Prepare Virus Stock (e.g., Influenza A) A1 Cytotoxicity Assay (Cells + Amantadine) P1->A1 A2 Antiviral Efficacy Assay (Cells + Virus + Amantadine) P1->A2 P3 Prepare Amantadine Dilutions P2->A2 P3->A1 P3->A2 D1 Calculate CC50 (Cell Viability Curve) A1->D1 D2 Calculate EC50 (Viral Inhibition Curve) A2->D2 D3 Calculate Selectivity Index (SI) SI = CC50 / EC50 D1->D3 D2->D3 Figure 3: Relationship of Key Antiviral Parameters EC50 EC50 (50% Effective Concentration) Measures Antiviral Potency SI Selectivity Index (SI) Therapeutic Window SI = CC50 / EC50 EC50->SI Low value desired CC50 CC50 (50% Cytotoxic Concentration) Measures Cell Toxicity CC50->SI High value desired

References

High-Throughput Screening Assays for Somantadine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Somantadine (amantadine) derivatives targeting the M2 proton channel of the influenza A virus. The following sections offer insights into the underlying mechanism of action, methodologies for key assays, and quantitative data for a selection of this compound analogs.

Introduction to this compound and the M2 Proton Channel

This compound and its derivatives are antiviral compounds that target the M2 protein of the influenza A virus.[1][2] The M2 protein forms a homotetrameric proton channel embedded in the viral envelope.[3] This channel is crucial for the viral replication cycle, particularly during the uncoating process.[4][5]

Upon viral entry into the host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow from the endosome into the interior of the virion.[3] The acidification of the viral core disrupts the interaction between the viral ribonucleoprotein (RNP) complexes and the matrix protein M1, a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[4][6] this compound and its active derivatives block this proton translocation, thereby inhibiting viral uncoating and replication.[4]

However, the emergence of drug-resistant strains, most notably with the S31N mutation in the M2 protein, has rendered many adamantane-based drugs ineffective.[7] This has necessitated the development and screening of new derivatives with activity against both wild-type and resistant M2 channels.

Data Presentation: Antiviral Activity of this compound Derivatives

The following tables summarize the in vitro antiviral activity of selected this compound derivatives against various influenza A virus strains. The data includes the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) where available.

Table 1: Antiviral Activity of this compound Derivatives against Wild-Type Influenza A Virus

CompoundVirus StrainAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
AmantadineA/PR/8/34 (H1N1)CPE Reduction53 ± 11->100>1.9[2]
RimantadineA/PR/8/34 (H1N1)CPE Reduction63 ± 18->100>1.6[2]
Compound 7bA/PR/8/34 (H1N1)CPE Reduction2.0->100>50[2]
Compound 15A/PR/8/34 (H1N1)CPE Reduction1.1->50>45.5[2]
Glycyl-RimantadineA/H3N2CPE Reduction-0.11 µg/mL50 µg/mL-[8]

Table 2: Antiviral Activity of this compound Derivatives against Amantadine-Resistant Influenza A Virus Strains

CompoundVirus StrainM2 MutationAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
AmantadineA/WSN/33S31NPlaque Reduction>100->100-[9]
RimantadineA/WSN/33S31NPlaque Reduction>100->100-[9]
Compound 3pA/WSN/33 (H1N1)S31NCPE Reduction0.55->358651[10]
Compound 4jA/HK/68 (H3N2)S31NCPE Reduction7.5---[11]
M2WJ352A/Udorn/72S31NYeast Growth----
Chebulagic AcidA/Udorn/72S31NYeast Growth----

Experimental Protocols

Yeast Growth Restoration Assay for M2 Channel Inhibitors

This assay is a powerful HTS method for identifying inhibitors of the M2 proton channel. It relies on the observation that the expression of a functional M2 channel is toxic to yeast, and this toxicity can be reversed by M2 inhibitors.[12][13]

Principle: Yeast cells are transformed with a plasmid that allows for the inducible expression of the M2 protein. When M2 is expressed, it disrupts the electrochemical potential across the yeast cell membrane, leading to growth inhibition.[7] Compounds that block the M2 channel activity will restore yeast growth, which can be measured by optical density.

Materials:

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pYES2/NT C) containing the M2 gene (wild-type or mutant) under the control of a galactose-inducible promoter (GAL1)

  • Yeast transformation kit

  • Selective growth media (e.g., SC-Ura with glucose or galactose)

  • 96-well or 384-well microplates

  • Compound library of this compound derivatives

  • Amantadine (positive control)

  • DMSO (vehicle control)

  • Microplate reader

Protocol:

  • Yeast Transformation: Transform the yeast strain with the M2 expression plasmid or an empty vector control according to the manufacturer's protocol. Select for transformants on appropriate selective media (e.g., SC-Ura with 2% glucose).

  • Starter Culture: Inoculate a single colony of transformed yeast into 5 mL of selective media with 2% glucose and grow overnight at 30°C with shaking.

  • Induction Culture: Dilute the overnight culture to an OD₆₀₀ of 0.4 in selective media containing 2% galactose to induce M2 expression.

  • Assay Plate Preparation:

    • Dispense 50 µL of the induction culture into each well of a 96-well microplate.

    • Add 0.5 µL of test compounds (dissolved in DMSO) to the desired final concentration. Include positive controls (Amantadine for wild-type M2) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth restoration for each compound compared to the positive and negative controls.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is a common method for evaluating the antiviral activity of compounds by measuring their ability to protect host cells from virus-induced cell death.[14][15]

Principle: Influenza virus infection of susceptible cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, leads to a characteristic cytopathic effect, including cell rounding, detachment, and lysis. Antiviral compounds that inhibit viral replication will prevent or reduce CPE, and cell viability can be quantified using various methods, such as staining with neutral red or using luminescence-based assays that measure ATP content.[14][16]

Materials:

  • MDCK cells

  • Cell culture medium (e.g., DMEM supplemented with FBS)

  • Virus growth medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1 or A/Udorn/72 H3N2)

  • 96-well or 384-well cell culture plates

  • Compound library of this compound derivatives

  • Amantadine or other known influenza inhibitors (positive control)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., Neutral Red solution or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10⁴ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[14]

  • Compound Addition: The following day, remove the growth medium and add serial dilutions of the test compounds prepared in virus growth medium. Include appropriate controls.

  • Virus Infection: Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Neutral Red Staining: Remove the medium, add Neutral Red solution, incubate, wash, and then solubilize the dye. Measure the absorbance at ~540 nm.[14]

    • Luminescent ATP Assay: Add the lytic reagent that releases ATP and generates a luminescent signal. Measure luminescence.[16]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC₅₀ (the concentration that protects 50% of cells from CPE) and the CC₅₀ (the concentration that reduces cell viability by 50% in uninfected cells) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Visualizations

M2 Proton Channel Signaling Pathway in Influenza A Uncoating

M2_Proton_Channel_Pathway cluster_endosome Acidified Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm M2_inactive M2 Channel (Closed) M2_active M2 Channel (Open) M2_inactive->M2_active H_ions H+ (Protons) H_ions->M2_inactive Low pH Activation Virion_interior Virion Interior M2_active->Virion_interior Proton Influx M1_RNP M1-RNP Complex Virion_interior->M1_RNP Acidification RNP vRNP M1_RNP->RNP M1 M1 Protein M1_RNP->M1 Uncoating Viral Uncoating RNP->Uncoating Release This compound This compound Derivative This compound->M2_active Blockage Replication Viral Replication Uncoating->Replication

Caption: M2 proton channel activation and inhibition by this compound derivatives during influenza A virus uncoating.

High-Throughput Screening (HTS) Workflow for M2 Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis and Follow-up Compound_Library This compound Derivative Library Dispensing Liquid Handling: Compound Dispensing Compound_Library->Dispensing Assay_Plates Prepare 96/384-well Assay Plates (Yeast or Host Cells) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Plate Reader: (OD or Luminescence) Incubation->Detection Data_Processing Data Processing & Hit Identification Detection->Data_Processing Dose_Response Dose-Response & IC50/EC50 Determination Data_Processing->Dose_Response Primary Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of this compound derivatives as M2 channel inhibitors.

References

Somantadine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Somantadine in various preclinical models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound (amantadine) used in several key preclinical studies. This data provides a reference for dose selection in different animal models and disease states.

Table 1: this compound (Amantadine) Dosage in Rodent Models of Parkinson's Disease

Animal ModelAdministration RouteVehicleDosageFrequencyKey Findings
6-OHDA-lesioned MouseIntraperitoneal (IP)Saline60 mg/kgSingle doseIncreased running speed and modulated striatal neuron activity.[1]
6-OHDA-lesioned RatIntraperitoneal (IP)0.9% Saline40 mg/kgSingle dose, 30 min prior to L-DOPAInvestigated neurophysiological effects of antidyskinetic treatment.

Table 2: this compound (Amantadine) Dosage in Rodent Models of Influenza Virus Infection

| Animal Model | Virus Strain | Administration Route | Vehicle | Dosage | Frequency | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mouse | Influenza A (H1N1) | Oral Gavage | Sterile Water | 46 mg/kg/day | Twice daily for 5 days | Part of a combination therapy that prevented lethal infection.[2] | | BALB/c Mouse | Influenza A (H5N1) | Oral Gavage | Not specified | 15 or 30 mg/kg/day | Daily for 5 days | Combination with oseltamivir provided greater protection than monotherapy.[3] |

Table 3: this compound (Amantadine) Dosage in Other Preclinical Models

| Animal Model | Application | Administration Route | Vehicle | Dosage | Frequency | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | Wistar Rat | Sexual Behavior | Not specified | Not specified | 5-50 mg/kg/day | Daily for 21 days | Increased sexual response.[4] | | Mouse | Behavioral Studies | Intraperitoneal (IP) | Not specified | 10-40 mg/kg | Single dose | Increased ambulatory activity.[5] | | Rat | Carbon Monoxide Poisoning | Not specified | Not specified | Not specified | Not specified | Limited neuroprotective effect.[6][7] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in preclinical rodent models based on published studies.

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

This protocol is adapted from standard procedures for IP injections in rodents and specific preclinical studies using this compound.[1][8]

Materials:

  • This compound hydrochloride (or Amantadine hydrochloride)

  • Sterile 0.9% saline solution (vehicle)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the animal accurately to determine the correct dose volume.

    • Gently restrain the mouse or rat. For mice, the scruff of the neck can be held. For rats, a two-person technique or wrapping in a towel may be necessary for secure and humane restraint.[8]

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 40 mg/kg for rats or 60 mg/kg for mice) and the animal's body weight.

    • Dissolve the this compound hydrochloride in sterile 0.9% saline to the desired final concentration. Ensure the solution is clear and fully dissolved. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of saline.

  • Injection Procedure:

    • Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended IP injection volume is typically 10 mL/kg for both mice and rats.[8]

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Protocol for Oral Gavage Administration in Mice

This protocol is based on a study investigating the effects of this compound on influenza infection in mice.[2]

Materials:

  • This compound hydrochloride (or Amantadine hydrochloride)

  • Sterile water (vehicle)

  • Flexible or rigid oral gavage needles (20-22 gauge for mice)

  • Sterile syringes (1 mL)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dose volume.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 46 mg/kg/day) and the mouse's body weight.[2]

    • Dissolve the this compound hydrochloride in sterile water to the desired final concentration.

  • Gavage Procedure:

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Carefully advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and try again.

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound solution. The typical volume for oral gavage in mice is around 5-10 mL/kg.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental procedures.

Somantadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Microglia This compound This compound Dopamine_Release Dopamine Release This compound->Dopamine_Release Enhances Dopamine_Reuptake Dopamine Reuptake This compound->Dopamine_Reuptake Inhibits NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonizes Microglia_Activation Microglial Activation This compound->Microglia_Activation Inhibits Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Release Glutamate_Signal Glutamatergic Signaling NMDA_Receptor->Glutamate_Signal Inflammatory_Mediators Inflammatory Mediators Microglia_Activation->Inflammatory_Mediators

Caption: this compound's multifaceted mechanism of action.

IP_Injection_Workflow start Start animal_prep Animal Preparation (Weighing and Restraint) start->animal_prep solution_prep This compound Solution Preparation (Dissolve in Vehicle) animal_prep->solution_prep injection Intraperitoneal Injection (Lower Right Quadrant) solution_prep->injection monitoring Post-Injection Monitoring (Observe for Adverse Effects) injection->monitoring end End monitoring->end

Caption: Workflow for intraperitoneal administration of this compound.

Oral_Gavage_Workflow start Start animal_prep Animal Preparation (Weighing and Restraint) start->animal_prep solution_prep This compound Solution Preparation (Dissolve in Vehicle) animal_prep->solution_prep gavage Oral Gavage Administration (Esophageal Insertion) solution_prep->gavage monitoring Post-Administration Monitoring (Observe for Adverse Effects) gavage->monitoring end End monitoring->end

Caption: Workflow for oral gavage administration of this compound.

References

Application Notes and Protocols for Testing Somantadine Against Resistant Influenza A Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somantadine, a derivative of amantadine, is an antiviral agent targeting the M2 proton channel of the influenza A virus. This channel is crucial for the viral uncoating process within the host cell.[1][2][3] The acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][2] this compound, like its predecessor, is believed to block this ion channel activity, thereby inhibiting viral replication.

However, the efficacy of adamantane-based drugs has been severely compromised by the emergence of resistant viral strains. Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein. The most prevalent of these mutations is the serine-to-asparagine substitution at position 31 (S31N). This alteration prevents the binding of adamantane derivatives to the M2 channel, rendering the virus resistant to the drug's inhibitory effects.

This document provides detailed protocols for testing the efficacy of this compound against both wild-type (sensitive) and resistant influenza A viral strains. The protocols cover the generation of resistant strains, antiviral activity assays, and quantification of viral load.

Data Presentation

Table 1: Antiviral Activity of this compound against Wild-Type and Resistant Influenza A Strains (Example Data)

Viral StrainM2 GenotypeEC50 (µM) of this compoundFold-change in EC50 (vs. Wild-Type)
A/WSN/33 (H1N1)Wild-Type (S31)0.5 ± 0.11.0
A/WSN/33 (H1N1)S31N Mutant> 50> 100
A/Udorn/72 (H3N2)Wild-Type (S31)0.8 ± 0.21.0
A/Udorn/72 (H3N2)S31N Mutant> 50> 62.5

EC50 (50% effective concentration) values are determined by plaque reduction neutralization assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Viral Load by qRT-PCR (Example Data)

Viral StrainTreatment (1 µM this compound)Viral RNA Copies/mL (48h post-infection)% Reduction in Viral Load
A/WSN/33 (H1N1) Wild-TypeUntreated2.5 x 10^7-
A/WSN/33 (H1N1) Wild-TypeTreated1.2 x 10^499.95%
A/WSN/33 (H1N1) S31N MutantUntreated3.1 x 10^7-
A/WSN/33 (H1N1) S31N MutantTreated2.9 x 10^76.45%

Mandatory Visualization

Viral_Entry_and_Uncoating cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm cluster_inhibition Inhibition by this compound Influenza Virus Influenza Virus M2 Proton Channel (Wild-Type) M2 Proton Channel (Wild-Type) Influenza Virus->M2 Proton Channel (Wild-Type) Embedded in viral envelope vRNP vRNP M2 Proton Channel (Wild-Type)->vRNP Acidification & Dissociation from M1 Blocked M2 Channel Blocked M2 Channel M2 Proton Channel (Wild-Type)->Blocked M2 Channel Released vRNP Released vRNP vRNP->Released vRNP Release into cytoplasm M1 Matrix M1 Matrix Protons (H+) Protons (H+)->M2 Proton Channel (Wild-Type) Influx Viral Replication Viral Replication Released vRNP->Viral Replication This compound This compound This compound->M2 Proton Channel (Wild-Type) Blocks channel

Caption: Influenza A virus entry, uncoating, and inhibition by this compound.

Experimental_Workflow cluster_strain_prep Resistant Strain Preparation cluster_antiviral_assay Antiviral Activity Assay cluster_quantification Viral Load Quantification Plasmid with M2 gene Plasmid with M2 gene Site-Directed Mutagenesis (S31N) Site-Directed Mutagenesis (S31N) Plasmid with M2 gene->Site-Directed Mutagenesis (S31N) Introduce mutation Transfect into cells Transfect into cells Site-Directed Mutagenesis (S31N)->Transfect into cells Generate recombinant virus Virus Stock Preparation Virus Stock Preparation Transfect into cells->Virus Stock Preparation Amplify and titer Infect with Virus Infect with Virus Virus Stock Preparation->Infect with Virus MDCK Cell Culture MDCK Cell Culture MDCK Cell Culture->Infect with Virus Wild-Type or S31N mutant Treat with this compound Treat with this compound Infect with Virus->Treat with this compound Serial dilutions Plaque Reduction Assay Plaque Reduction Assay Treat with this compound->Plaque Reduction Assay Incubate and visualize plaques Infected Cell Supernatant Infected Cell Supernatant Treat with this compound->Infected Cell Supernatant Calculate EC50 Calculate EC50 Plaque Reduction Assay->Calculate EC50 Viral RNA Extraction Viral RNA Extraction Infected Cell Supernatant->Viral RNA Extraction qRT-PCR qRT-PCR Viral RNA Extraction->qRT-PCR Quantify M gene Determine Viral Load Determine Viral Load qRT-PCR->Determine Viral Load

Caption: Experimental workflow for testing this compound against resistant influenza strains.

M2_MAVS_Signaling cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response M2 Protein M2 Protein MAVS MAVS M2 Protein->MAVS Interacts with ROS Production ROS Production M2 Protein->ROS Production Induces Autophagy Autophagy M2 Protein->Autophagy Modulates MAVS Signaling MAVS Signaling MAVS->MAVS Signaling ROS Production->Autophagy Activates ROS Production->MAVS Signaling Enhances

Caption: M2 protein interaction with the MAVS signaling pathway.[4][5]

Experimental Protocols

Generation of Resistant Influenza A Virus (S31N Mutant)

This protocol describes the generation of an amantadine-resistant influenza A virus with the S31N mutation in the M2 protein using site-directed mutagenesis and reverse genetics.

Materials:

  • Plasmid containing the full-length cDNA of the M2 gene of a wild-type influenza A virus (e.g., A/WSN/33).

  • Site-directed mutagenesis kit.

  • Primers for S31N mutation (custom synthesized).

  • Competent E. coli cells.

  • Plasmid purification kit.

  • HEK293T and Madin-Darby Canine Kidney (MDCK) cells.[6][7]

  • Cell culture media (DMEM, Opti-MEM).

  • Fetal Bovine Serum (FBS).

  • Transfection reagent.

  • TPCK-treated trypsin.

Protocol:

  • Primer Design: Design forward and reverse primers containing the desired S31N mutation in the M2 gene. The mutation should be in the center of the primers, flanked by 15-20 nucleotides of correct sequence on both sides.[8]

  • Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using the plasmid containing the wild-type M2 gene as a template and the designed primers, following the manufacturer's protocol.[8][9]

  • Transformation and Plasmid Purification: Transform the PCR product into competent E. coli. Select and grow a single colony, then extract and purify the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid to confirm the presence of the S31N mutation and the absence of other mutations.

  • Virus Rescue: Co-transfect HEK293T cells with the plasmid encoding the M2-S31N mutant along with plasmids encoding the other seven influenza A virus gene segments.

  • Virus Amplification: After 48-72 hours, harvest the supernatant containing the rescued virus and use it to infect MDCK cells for virus amplification.[10]

  • Virus Titration: Determine the titer of the virus stock by plaque assay or TCID50 assay.

Plaque Reduction Neutralization Assay (PRNA)

This assay is used to determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (EC50).

Materials:

  • MDCK cells.[6][11][12]

  • 12-well cell culture plates.

  • Wild-type and S31N mutant influenza A virus stocks.

  • This compound stock solution.

  • Cell culture medium (DMEM) and serum-free medium.

  • Agarose or Avicel overlay medium.[11][12]

  • TPCK-treated trypsin.

  • Crystal violet staining solution.

Protocol:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well).[11]

  • Virus Dilution: Prepare serial dilutions of the wild-type and S31N mutant virus stocks in serum-free medium to achieve approximately 100 plaque-forming units (PFU) per well.

  • Drug Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Wash the confluent MDCK cell monolayers with PBS. Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.[10][13]

  • Treatment: After incubation, remove the virus inoculum and wash the cells. Add 1 mL of the overlay medium containing different concentrations of this compound and TPCK-treated trypsin to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde and then stain with 0.1% crystal violet solution to visualize the plaques.[10]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Determination

This protocol is for quantifying the amount of viral RNA in the supernatant of infected cells treated with this compound.

Materials:

  • Supernatant from infected and treated MDCK cells.

  • Viral RNA extraction kit.

  • qRT-PCR master mix.

  • Primers and probe specific for a conserved region of the influenza A virus M gene.

  • qRT-PCR instrument.

Protocol:

  • Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the supernatant from the infected and this compound-treated MDCK cells.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the master mix, primers, probe, and extracted RNA.[14][15][16]

  • Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling program: reverse transcription, initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension.[14]

  • Data Analysis: Generate a standard curve using a known quantity of a plasmid containing the M gene target sequence. Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve. Calculate the percentage reduction in viral load in this compound-treated samples compared to untreated controls.[16][17]

References

Spectroscopic Analysis of Somantadine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various spectroscopic methods for the qualitative and quantitative analysis of Somantadine (also known as Amantadine), an antiviral and anti-Parkinsonian drug. Detailed protocols and comparative data are presented to assist in method selection and implementation in a research or quality control setting.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the determination of this compound in various matrices, including human plasma.

Quantitative Data Summary
ParameterLC-ESI-MSLC-MS/MSLC-MS³Time of Flight (TOF) MS
Linearity Range 3.9 to 1000 ng/mL[1]0.50-500 ng/mL[2]50–1500 ng/mL[3][4]23.80–2380.00 ng mL-1[5]
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[1]Not Specified50 ng/mL[3][4]23.8 ng mL-1[5]
Precursor Ion (m/z) 152.0[3]152.1[2]152.2[3][4]152[5]
Product Ion(s) (m/z) 135.1[3]135.1[2]135.3 → 107.4[3][4]Not Applicable
Internal Standard (IS) Desloratadine[1][3]Amantadine-d6Amantadine-d15[3][4]Memantine[5]
IS Precursor Ion (m/z) 214.1[3]158.0[2]167.0[3][4]180[5]
IS Product Ion(s) (m/z) 135.1[3]141.1[2]150.3 → 118.1[3][4]Not Applicable
Ionization Mode Positive Electrospray (ESI)[1][3]Positive ESIPositive ESI[3][4]Positive ESI[5]
Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol is based on a validated method for the rapid and sensitive determination of this compound in human plasma.[2]

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add the internal standard (Amantadine-d6).

  • Perform solid-phase extraction using Phenomenex Strata-X-C 33 µ cartridges.

  • Wash the cartridge and elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography

  • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 2 µL[3]

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Transitions:

    • This compound: m/z 152.1 → 135.1[2]

    • Amantadine-d6 (IS): m/z 158.0 → 141.1[2]

Experimental Workflow: LC-MS Analysis of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Amantadine-d6) Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC Liquid Chromatography Separation Dry_Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for this compound analysis by LC-MS/MS.

UV-Visible Spectrophotometry

Direct UV-Vis analysis of this compound is challenging due to the absence of a suitable chromophore in its structure.[6] Therefore, derivatization is necessary to produce a chromogenic product that can be quantified. A common and effective derivatizing agent is 1,2-naphthoquinone-4-sulphonate (NQS).[6][7]

Quantitative Data Summary (with NQS Derivatization)
ParameterSpectrophotometric Method
Derivatizing Agent 1,2-naphthoquinone-4-sulphonate (NQS)[6][7]
Maximum Absorption Wavelength (λmax) 433 nm[7] or 460 nm[8]
Linearity Range 2-20 µg/mL[7] or 5–80 μg mL−1[6]
Limit of Detection (LOD) 0.35 µg/mL[7] or 1.39 μg mL−1[6]
Molar Absorptivity (ε) 4.2 × 10^5 l/mol/cm
Reaction Medium Alkaline[8]
Experimental Protocol: UV-Vis Spectrophotometry with NQS Derivatization

This protocol is based on a validated method for the determination of this compound in bulk and pharmaceutical dosage forms.[6][7]

1. Reagent Preparation

  • This compound Standard Solution: Prepare a stock solution of this compound hydrochloride in deionized water.

  • NQS Reagent: Prepare a 0.6% (w/v) solution of 1,2-naphthoquinone-4-sulphonate in deionized water.[6]

  • Sodium Hydroxide Solution: Prepare a 0.01 M solution of NaOH.[6]

2. Derivatization Procedure

  • Transfer 1 mL of the standard or sample solution into a test tube.

  • Add 1 mL of 0.01 M NaOH and 1 mL of the NQS reagent.[6]

  • Heat the mixture in a water bath at 80 ± 5°C for 45 minutes.[6]

  • Cool the reaction mixture in an ice bath for 2 minutes.[6]

  • Extract the colored product with two 5 mL portions of chloroform.

  • Dry the chloroform extract over anhydrous sodium sulphate.

3. Spectrophotometric Measurement

  • Instrument: UV-Visible Spectrophotometer

  • Wavelength: Measure the absorbance of the orange-colored product at its λmax (e.g., 433 nm or 460 nm) against a reagent blank.[7][8]

  • Quantification: Construct a calibration curve of absorbance versus concentration of standard solutions to determine the concentration of the unknown sample.

Signaling Pathway: Derivatization of this compound with NQS

NQS_Derivatization This compound This compound (Primary Amine) Product Orange-Colored Product (Chromophore) This compound->Product Condensation (Alkaline Medium, Heat) NQS 1,2-Naphthoquinone-4-sulphonate (NQS) NQS->Product

Caption: Derivatization reaction of this compound with NQS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and structural characterization of this compound. The FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.

Key IR Spectral Data for this compound
Functional GroupWavenumber (cm⁻¹)Reference
C-H stretch2922[9]
N-H stretch (amine salt)2485[9]
Experimental Protocol: FTIR Analysis of this compound

1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount of the this compound hydrochloride sample with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FTIR Measurement

  • Instrument: Fourier Transform Infrared Spectrometer

  • Scan Range: Typically 4000-400 cm⁻¹

  • Background: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and collect the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Logical Relationship: IR Spectroscopy for Identification

IR_Identification cluster_input Input cluster_process Process cluster_output Output cluster_comparison Comparison Somantadine_Sample This compound Sample IR_Spec Acquire IR Spectrum Somantadine_Sample->IR_Spec Spectrum IR Spectrum (Fingerprint) IR_Spec->Spectrum Match Match / No Match Spectrum->Match Reference_Spectrum Reference Spectrum Reference_Spectrum->Match

Caption: Logic for this compound identification using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectral Data for this compound
NucleusChemical Shift (δ, ppm) in DMSOMultiplicityNumber of AtomsReference
¹H NMR 1.71–1.74t6H (CH₂)[9]
1.85–1.87m3H (CH)[9]
1.96–1.98d4H (CH₂)[9]
2.12–2.14d2H (CH₂)[9]
8.31s2H (NH₂)[9]
¹³C NMR 26.3, 27.3, 27.9[9]
35.1, 35.9, 37.1[9]
42.2, 43.9, 45.4[9]
Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation

  • Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Measurement

  • Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher)

  • Nuclei: Acquire spectra for ¹H and ¹³C.

  • Reference: Use the residual solvent peak or an internal standard (e.g., TMS) for chemical shift referencing.

  • Data Acquisition: Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

3. Data Processing

  • Apply Fourier transformation to the raw data.

  • Phase and baseline correct the spectra.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Experimental Workflow: NMR Structural Elucidation

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for structural analysis of this compound by NMR.

References

Application Notes and Protocols for Studying Drug-Resistant Pathogen Mechanisms Using Somantadine (Amantadine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens poses a significant threat to global health. Understanding the molecular mechanisms that drive resistance is crucial for the development of new and effective therapeutic strategies. Somantadine, more commonly known as Amantadine, has been a valuable tool for studying the mechanisms of drug resistance, particularly in the context of influenza A virus. Amantadine targets the M2 proton channel, a crucial protein for viral replication.[1][2][3][4] Resistance to Amantadine primarily arises from specific mutations within the transmembrane domain of the M2 protein, making it an excellent model system for investigating the principles of drug resistance.[5][6][7][8][9][10]

These application notes provide a comprehensive guide for researchers utilizing this compound (Amantadine) to study drug-resistant pathogen mechanisms. The focus is on influenza A virus as a model pathogen, with detailed protocols for key experiments and data presentation guidelines.

Mechanism of Action and Resistance

This compound inhibits the influenza A virus M2 protein, a homotetrameric ion channel that facilitates the uncoating of the virus within the host cell by allowing proton influx into the virion.[1][3][4][11] By blocking this channel, this compound prevents the release of the viral genome into the cytoplasm, thereby halting replication.[12]

Resistance to this compound typically arises from single amino acid substitutions in the transmembrane region of the M2 protein. The most common resistance-conferring mutations include S31N, V27A, L26F, A30T, and G34E.[5][13] These mutations alter the drug-binding site within the M2 channel, reducing the efficacy of this compound.[2][14] The study of these mutations provides a clear framework for understanding how pathogens evolve to evade antiviral drugs.

Data Presentation: Quantitative Analysis of this compound Resistance

Clear and structured presentation of quantitative data is essential for comparing the efficacy of antiviral compounds against wild-type and resistant pathogens.

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type and Resistant Influenza A Virus

Virus StrainM2 GenotypeIC50 (µM) of this compoundFold Resistance (Resistant IC50 / WT IC50)Reference
Influenza A/H1N1 (Wild-Type)S310.301[7]
Influenza A/H1N1 (Resistant)S31N>10>33[7]
Influenza A/H1N1 (Recombinant WT)WT0.0151[13]
Influenza A/H1N1 (Recombinant L26F)L26F2.3154[13]
Influenza A/H1N1 (Recombinant V27A)V27A503333[13]
Influenza A/H1N1 (Recombinant A30T)A30T251667[13]
Influenza A/H1N1 (Recombinant S31N)S31N302000[13]
Influenza A/H1N1 (Recombinant G34E)G34E4.5300[13]
Influenza A/H1N1 (Recombinant V27A/S31N)V27A/S31N5.0333[13]

Table 2: M2 Proton Channel Activity Inhibition by this compound

M2 Protein VariantAmantadine Concentration (µM)Inhibition of Proton Current (%)Reference
Wild-Type1~95[12]
S31N Mutant100<10[15]
V27A Mutant100<15[13]

Experimental Protocols

Site-Directed Mutagenesis of the Influenza M2 Protein

This protocol describes the introduction of specific resistance mutations into the M2 gene.

Objective: To generate M2 protein variants with known resistance mutations for subsequent functional analysis.

Materials:

  • Plasmid DNA containing the wild-type M2 gene of influenza A virus.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with appropriate antibiotic.

  • DNA sequencing reagents.

Protocol:

  • Primer Design: Design forward and reverse mutagenic primers (~25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate plasmid DNA.

    • Sequence the entire M2 gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

G cluster_0 Site-Directed Mutagenesis Workflow Start Start Primer_Design Design Mutagenic Primers Start->Primer_Design 1 PCR PCR with Mutagenic Primers Primer_Design->PCR 2 DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion 3 Transformation Transformation into E. coli DpnI_Digestion->Transformation 4 Verification Sequence Verification Transformation->Verification 5 End End Verification->End 6

Caption: Workflow for Site-Directed Mutagenesis of M2.

Virus Yield Reduction Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral drug that inhibits virus replication by 50% (IC50).

Objective: To quantify the antiviral activity of this compound against wild-type and resistant influenza viruses.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Influenza A virus stocks (wild-type and resistant mutants).

  • This compound (Amantadine hydrochloride).

  • Cell culture medium (e.g., DMEM).

  • Agarose overlay medium.

  • Crystal violet staining solution.

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Drug Preparation: Prepare serial dilutions of this compound in infection medium.

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Infect the cells with a known titer of virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of this compound or a drug-free control.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay:

    • Remove the virus inoculum and overlay the cells with agarose medium containing the same concentration of this compound as in the infection step.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting:

    • Fix the cells with formaldehyde.

    • Remove the agarose overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • IC50 Calculation:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_1 Plaque Reduction Assay Workflow Cell_Seeding Seed MDCK Cells Infection Infect with Virus +/- this compound Cell_Seeding->Infection Overlay Add Agarose Overlay with this compound Infection->Overlay Incubation Incubate for 2-3 Days Overlay->Incubation Staining Fix and Stain with Crystal Violet Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 Plaque_Counting->IC50_Calculation

Caption: Workflow for Plaque Reduction Assay.

M2 Proton Channel Activity Assay (Liposome-Based)

This in vitro assay directly measures the proton transport activity of the M2 protein.

Objective: To assess the inhibitory effect of this compound on the proton channel function of wild-type and resistant M2 proteins.

Materials:

  • Purified M2 protein (wild-type and mutants).

  • Lipids (e.g., POPC, POPS).

  • pH-sensitive fluorescent dye (e.g., pyranine).

  • Buffers with different pH values.

  • This compound.

  • Fluorometer.

Protocol:

  • Proteoliposome Preparation:

    • Reconstitute purified M2 protein into liposomes containing a pH-sensitive fluorescent dye.

  • Assay Setup:

    • Establish a pH gradient across the liposome membrane by diluting the proteoliposomes into a buffer with a lower pH.

  • Fluorescence Measurement:

    • Monitor the change in fluorescence of the entrapped dye over time using a fluorometer. A decrease in internal pH due to proton influx through the M2 channel will cause a change in fluorescence.

  • Inhibition Assay:

    • Perform the assay in the presence of varying concentrations of this compound.

    • Measure the rate of fluorescence change to determine the rate of proton transport.

  • Data Analysis:

    • Calculate the percentage of inhibition of proton transport for each drug concentration and determine the IC50 value.

G cluster_2 M2 Proton Channel Activity Assay Proteoliposome Proteoliposome M2 Protein pH-sensitive dye Proton_Influx H+ Fluorescence_Change Measure Fluorescence Change Proteoliposome->Fluorescence_Change External_Buffer External Buffer Lower pH External_Buffer->Proton_Influx Proton_Influx->Proteoliposome Proton Influx via M2 Inhibition Add this compound Inhibition->Proteoliposome Blocks H+ Influx

Caption: Principle of the M2 Liposome Flux Assay.

Logical Relationship: Development of this compound Resistance

The development of resistance to this compound in influenza A virus is a clear example of evolutionary pressure at the molecular level.

G cluster_3 Development of this compound Resistance WT_Virus Wild-Type Influenza Virus (Sensitive to this compound) Drug_Pressure This compound Treatment WT_Virus->Drug_Pressure Infection Mutation Random Mutation in M2 Gene (e.g., S31N) WT_Virus->Mutation Replication Error Drug_Pressure->WT_Virus Inhibition Resistant_Virus Resistant Influenza Virus (Survives and Replicates) Drug_Pressure->Resistant_Virus No Inhibition Mutation->Resistant_Virus Selection Selective Advantage Resistant_Virus->Selection Selection->Resistant_Virus Dominant Strain Emerges

Caption: Evolutionary Pathway to Drug Resistance.

Conclusion

This compound (Amantadine) serves as an invaluable research tool for elucidating the fundamental mechanisms of drug resistance in pathogens. The protocols and data presentation guidelines provided in these application notes offer a structured approach for researchers to investigate resistance mechanisms, evaluate the efficacy of novel antiviral compounds, and ultimately contribute to the development of more robust therapeutic strategies against evolving pathogens. The clear correlation between specific M2 mutations and this compound resistance in influenza A virus provides a powerful and tractable model system for the broader field of drug resistance research.

References

Application Notes and Protocols for Flow Cytometry in Somantadine Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somantadine, an antiviral and anti-parkinsonian drug, has demonstrated potential as an anti-cancer agent.[1][2][3][4] Flow cytometry is a powerful and versatile technology crucial for elucidating the cellular and molecular mechanisms of drug action.[5][6][7] This document provides detailed application notes and protocols for utilizing flow cytometry to investigate the effects of this compound treatment on cancer cells, focusing on apoptosis, cell cycle analysis, and immunophenotyping.

Key Applications of Flow Cytometry in this compound Research

Flow cytometry enables the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population.[5] In the context of this compound research, its primary applications include:

  • Apoptosis Analysis: Detecting and quantifying programmed cell death induced by this compound.

  • Cell Cycle Analysis: Determining the effect of this compound on cell cycle progression.

  • Immunophenotyping: Characterizing and quantifying immune cell populations in response to this compound, particularly relevant in immuno-oncology studies.[8][9]

Application 1: Analysis of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and melanoma.[1][2][3][4] Flow cytometry is an ideal method to quantify the extent of apoptosis following treatment.

Data Presentation: Effect of this compound on Apoptosis Markers
Cell LineTreatmentParameter MeasuredResultReference
HepG2, SMMC-7721AmantadineApoptosis RateSignificantly induced[1]
HepG2, SMMC-7721AmantadineBcl-2 Protein LevelReduced[1]
HepG2, SMMC-7721AmantadineBax Protein LevelIncreased[1]
HepG2, SMMC-7721AmantadineBcl-2/Bax RatioLowered[1]
Human Melanoma Cells (A375, SK-MEL 28, FM55P, FM55M2)Amantadine (IC50)Caspase-3 Positive CellsIncreased number[2]
Human Melanoma Cells (A375, SK-MEL 28, FM55P, FM55M2)AmantadineBax/Bcl-2 RatioSignificantly increased[2][3][4]
Bovine Cornea Endothelial CellsAmantadine HCl (0–2000 μM)Apoptosis (Annexin V/PI)Dose-dependent increase[10]

Signaling Pathway: this compound-Induced Apoptosis

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Caspase3 Activated Caspase-3 Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • Binding Buffer (10x)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental Workflow: Apoptosis Analysis

start Start treat Treat cells with This compound start->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V and Propidium Iodide wash->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze apoptotic cell populations acquire->analyze end End analyze->end This compound This compound p21 p21 This compound->p21 up-regulates CyclinD1_CDK Cyclin D1 / CDK2 This compound->CyclinD1_CDK down-regulates p21->CyclinD1_CDK inhibits G1_S_Transition G1/S Transition CyclinD1_CDK->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest at G1/S CyclinD1_CDK->CellCycleArrest start Start treat Treat cells with This compound start->treat harvest Harvest cells treat->harvest fix Fix with cold ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze end End analyze->end start Isolate PBMCs fc_block Fc Receptor Block start->fc_block surface_stain Surface Marker Staining fc_block->surface_stain intracellular_stain Intracellular Staining (Optional) surface_stain->intracellular_stain acquire Acquire on Flow Cytometer surface_stain->acquire intracellular_stain->acquire gate Gating and Analysis acquire->gate end End gate->end

References

Troubleshooting & Optimization

Overcoming Somantadine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Somantadine (Amantadine Hydrochloride) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous and organic solvents?

A1: this compound, as Amantadine Hydrochloride, is generally considered to be freely soluble in water.[1][2] However, its solubility can be influenced by the specific aqueous medium and pH. It is also soluble in various organic solvents, which are often used to prepare concentrated stock solutions.

Q2: Why is my this compound precipitating when I dilute it into my aqueous buffer or cell culture medium?

A2: Precipitation upon dilution is a common issue, especially when diluting a concentrated stock solution made in an organic solvent (like DMSO) into an aqueous medium.[3] This occurs because the organic solvent disperses in the aqueous phase, and the this compound may crash out if its concentration exceeds its solubility limit in the final aqueous solution. Pre-heating the aqueous medium to 37°C can help mitigate this issue.[3]

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weak base, and its solubility is pH-dependent.[4] It is generally more soluble in acidic to neutral solutions. In alkaline conditions, the free base form is less soluble than the hydrochloride salt. For instance, Telmisartan, another drug with pH-dependent solubility, is highly soluble in strongly acidic and basic media but insoluble at neutral pH.[5] While the exact pH-solubility profile for this compound needs to be determined for your specific buffer, be aware that shifts in pH can significantly impact its solubility.

Q4: Can I do anything to redissolve this compound that has precipitated out of solution?

A4: Yes. If precipitation occurs, gentle warming of the solution (e.g., to 37-45°C) or sonication can often help to redissolve the compound.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock.[3]- Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding it to the aqueous medium.[3]- Increase the final volume of the aqueous solution to lower the final concentration of this compound.
Cloudy or hazy solution after dissolving in water The compound may not be fully dissolved or may be forming fine particulates.- Apply gentle heating (up to 45°C) or use a sonicator to aid dissolution.[3]- Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Inconsistent experimental results Poor solubility or precipitation of this compound is leading to inaccurate concentrations.- Visually inspect your solutions for any signs of precipitation before each experiment.- Consider using a solubility-enhancing technique, such as complexation with cyclodextrins.[6][7]

Quantitative Solubility Data

The solubility of this compound (Amantadine Hydrochloride) can vary depending on the solvent and conditions. The following table summarizes reported solubility data.

Solvent Approximate Solubility Reference
Water400 mg/mL[8]
Water50 mg/mL[9][10]
PBS (pH 7.2)5 mg/mL[11]
DMSO50 mg/mL[11]
Ethanol5 mg/mL[11]
Ethanol196 mg/mL[8]
Dimethyl Formamide2 mg/mL[11]
EtherPractically Insoluble[1][8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution from a DMSO Stock

This protocol describes the standard method for preparing a working aqueous solution of this compound from a concentrated stock in DMSO.

  • Prepare a Concentrated Stock Solution: Dissolve this compound (Amantadine Hydrochloride) in DMSO to create a concentrated stock solution (e.g., 10 mM). Sonication may be used to ensure it is fully dissolved.[3]

  • Pre-warm Aqueous Medium: Warm your target aqueous solution (e.g., PBS, cell culture medium) to 37°C in a water bath.[3]

  • Serial Dilution (Optional but Recommended): To minimize precipitation, first, dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) with DMSO.[3]

  • Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock (either the concentrated or intermediate dilution) to reach your desired final concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the solution can be sonicated or gently warmed to aid in redissolution.[3]

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][12] This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.

  • Select a Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[13]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer to create a stock solution of a specific concentration (e.g., 10% w/v).

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed to pellet the undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Determine Concentration: The concentration of solubilized this compound in the supernatant should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC).

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting A Weigh this compound HCl Powder B Add DMSO A->B C Sonicate to Dissolve B->C D 10 mM Stock Solution C->D F Add DMSO Stock to Medium D->F E Pre-warm Aqueous Medium (37°C) E->F G Vortex Gently F->G H Final Aqueous Solution G->H I Precipitation Observed? H->I J Yes I->J K No I->K L Sonicate or Warm Solution J->L M Proceed with Experiment K->M L->H

Caption: Workflow for preparing an aqueous this compound solution.

G cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation of Soluble Complex A Dissolve Cyclodextrin in Aqueous Buffer B Add Excess This compound Powder A->B C Stir Vigorously (24-48 hours) B->C D Centrifuge to Pellet Undissolved Drug C->D E Collect Supernatant D->E F Soluble this compound- Cyclodextrin Complex E->F

Caption: Experimental workflow for cyclodextrin complexation.

References

Technical Support Center: Optimizing Somantadine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Somantadine concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, a broad concentration range is recommended to determine the approximate IC50 value (the concentration at which 50% of cell viability is inhibited). A serial dilution series, such as 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM, provides a good starting point to identify the effective range of this compound for your specific cell line.[1] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 for more precise determination.

Q2: Which cell viability assay is most suitable for use with this compound?

A2: Both MTT and PrestoBlue™ assays are suitable for assessing cell viability following treatment with this compound.[2]

  • MTT Assay: This is a classic, cost-effective colorimetric assay that measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.

  • PrestoBlue™ Assay: This is a fluorescent/colorimetric assay that uses the reducing power of living cells to convert resazurin to the highly fluorescent resorufin.[2][3] It is generally considered to be more sensitive and has a simpler protocol than the MTT assay as it does not require a solubilization step.[2][4]

The choice between these assays may depend on the specific cell type, experimental throughput, and available equipment.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell line and the specific research question. A common starting point is a 24 to 72-hour incubation period.[5][6][7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time point at which this compound exerts its maximal effect.

Q4: My cell viability results with this compound are not reproducible. What could be the cause?

A4: Lack of reproducibility in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding Density: Ensure that a consistent number of viable cells are seeded in each well.[8]

  • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[9]

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[9]

  • Assay Timing and Reagent Incubation: Adhere strictly to the same incubation times for both drug treatment and the viability assay reagent.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Use a multichannel pipette for cell seeding and reagent addition to ensure consistency. Avoid using the outer wells of the microplate.[9] Perform thorough mixing of cell suspensions before seeding.
No significant decrease in cell viability even at high this compound concentrations The cell line may be resistant to this compound, the drug may have degraded, or the incubation time may be too short.Verify the activity of your this compound stock. Increase the incubation time (e.g., up to 72 hours).[6] Consider using a different cell line that may be more sensitive.
Complete cell death in all treated wells The starting concentration of this compound is too high.Start with a much lower concentration range and perform a broad serial dilution to identify a non-toxic starting point.[1]
High background in PrestoBlue™ assay Contamination of the reagent with resorufin, or inherent fluorescence of the compound or media.Use a "no-cell" control (media + PrestoBlue™ reagent) to determine the background fluorescence and subtract this value from all other readings.[3] Ensure the use of a high-purity resazurin-based reagent.
Formazan crystals in MTT assay are difficult to dissolve Incomplete solubilization of formazan crystals.Ensure the solubilization buffer is added to all wells and mix thoroughly by gentle shaking or pipetting up and down until all crystals are dissolved. An overnight incubation with the solubilization solution may be necessary for some cell lines.
Unexpected color change in the culture medium The pH of the medium has changed, which can affect cell health and the performance of some viability indicators.Ensure the incubator has the correct CO2 concentration (typically 5%) to maintain the buffering capacity of the medium.[10]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Prepare a serial dilution of your cell suspension. Seed a 96-well plate with varying cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue™) according to the manufacturer's instructions.

  • Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in signal.

Protocol 2: MTT Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 3: PrestoBlue™ Assay for this compound Cytotoxicity
  • Cell Seeding and Drug Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each well containing 100 µL of cell culture medium.[5]

  • Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[5] The optimal incubation time may need to be determined empirically for your cell line.

  • Fluorescence/Absorbance Reading: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm, with 600 nm as a reference wavelength) using a microplate reader.[5]

Data Presentation

Table 1: Example Data for this compound IC50 Determination using MTT Assay

This compound (µM)Absorbance (570nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
0.11.21 ± 0.0796.8
11.05 ± 0.0684.0
100.68 ± 0.0454.4
500.23 ± 0.0218.4
1000.11 ± 0.018.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture seeding 2. Optimal Seeding cell_culture->seeding drug_prep 3. This compound Dilution incubation 4. Incubation (24-72h) drug_prep->incubation reagent 5. Add Viability Reagent readout 6. Measure Signal reagent->readout data_analysis 7. Data Analysis & IC50

Caption: Experimental workflow for determining this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Hypothetical Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Apoptosis_Regulator Apoptosis Regulator KinaseB->Apoptosis_Regulator TF Transcription Factor KinaseB->TF Gene_Expression Gene Expression (Cell Cycle Arrest) Apoptosis_Regulator->Gene_Expression Inhibits TF->Gene_Expression

Caption: Hypothetical signaling pathway affected by this compound.

References

Troubleshooting Somantadine's Off-Target Effects in Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Somantadine (Amantadine) in various experimental assays. Given that "this compound" is often used interchangeably with or is a likely reference to Amantadine, this guide focuses on the known biological activities and potential assay interference of Amantadine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of action for this compound (Amantadine)?

A1: this compound (Amantadine) is known to have several mechanisms of action. Its antiviral properties stem from its ability to block the M2 proton ion channel of the influenza A virus.[1] In the context of neurological research, it functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also modulates dopamine signaling by promoting dopamine release and inhibiting its reuptake.[2][3]

Q2: Can this compound's NMDA receptor antagonism affect my cell-based assays?

A2: Yes, this compound's antagonism of NMDA receptors can significantly impact assays involving neuronal cells or other cells expressing these receptors.[4] This can lead to changes in intracellular calcium levels, alter gene expression, and affect cell viability, potentially confounding assay results that measure these endpoints.[4]

Q3: How might this compound's effects on dopamine signaling interfere with my experiments?

A3: By increasing dopamine levels, this compound can affect cell signaling pathways regulated by dopamine receptors.[1] If your experimental system involves dopaminergic neurons or cells engineered to respond to dopamine, you may observe off-target effects on cell proliferation, signaling cascades, or reporter gene expression.[1]

Q4: Does this compound have any intrinsic fluorescent or quenching properties that could interfere with my assay?

A4: Studies have shown that Amantadine hydrochloride and Rimantadine hydrochloride are non-fluorescent in aqueous solutions.[5] However, some reports indicate that Amantadine can participate in fluorescence quenching in specific indicator displacement assays.[6] It is crucial to perform control experiments to rule out any direct interference with your specific fluorescent dyes or readers.

Troubleshooting Guides for Specific Assays

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, AlamarBlue, CellTiter-Glo®)

Issue: Unexpected changes in cell viability or cytotoxicity in the presence of this compound that do not align with the expected biological effect.

Potential Cause: this compound can directly interfere with the assay chemistry or affect cellular metabolism, leading to misleading results. For example, it may alter mitochondrial function, which is the basis for tetrazolium salt-based assays like MTT.[7]

Troubleshooting and Control Experiments:

Potential Problem Recommended Control Experiment Expected Outcome if Interference is Present
Direct chemical interference with assay reagents Run the assay in a cell-free system with this compound at the same concentrations used in your experiment.A change in absorbance, fluorescence, or luminescence in the absence of cells indicates direct interference.
Alteration of cellular metabolism Use an orthogonal cell viability assay based on a different principle (e.g., measure ATP content with CellTiter-Glo® if you are using an MTT assay).Discrepant results between the two assays suggest that this compound is affecting the metabolic pathway measured by one of them.
Effects on cell proliferation and apoptosis Perform cell cycle analysis by flow cytometry or a specific apoptosis assay (e.g., Annexin V staining).This compound has been shown to inhibit proliferation and induce apoptosis in some cancer cell lines, which could be an intended or off-target effect.[8][9]

Experimental Protocol: Cell-Free Interference Control

  • Prepare a 96-well plate with your standard cell culture medium.

  • Add this compound at the final concentrations you are testing.

  • Add the cell viability assay reagent (e.g., MTT, resazurin) to the wells.

  • Incubate for the standard duration of your assay.

  • Read the plate on a spectrophotometer or fluorometer.

  • Interpretation: Any signal change in the wells containing this compound compared to the vehicle control indicates direct assay interference.

Reporter Gene Assays (e.g., Luciferase, β-galactosidase)

Issue: this compound appears to activate or inhibit your reporter gene, but this effect is inconsistent with other data.

Potential Cause: this compound may directly inhibit or stabilize the reporter enzyme itself, or it could have off-target effects on the cellular pathways that regulate reporter expression. While direct inhibition of luciferase by amantadine has not been widely reported, it is a possibility that should be investigated.[10]

Troubleshooting and Control Experiments:

Potential Problem Recommended Control Experiment Expected Outcome if Interference is Present
Direct inhibition/stabilization of the reporter enzyme Perform a biochemical assay with the purified reporter enzyme (e.g., luciferase) and this compound.A decrease or increase in enzyme activity in the presence of this compound indicates direct interference.[11]
Off-target effects on a constitutively active promoter Transfect cells with a control plasmid expressing the reporter gene under the control of a strong, constitutive promoter (e.g., CMV, SV40).If this compound affects the signal from the constitutive promoter, it suggests a general effect on transcription, translation, or protein stability.
General cellular stress response Measure the expression of common stress-response genes (e.g., HSP70) in the presence of this compound.An upregulation of stress-response genes could indicate a general cellular stress that might non-specifically affect your reporter assay.

Experimental Protocol: Constitutive Promoter Control

  • Co-transfect your cells with your experimental reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter.

  • Treat the cells with this compound as in your primary experiment.

  • Measure the activity of both reporters.

  • Interpretation: If this compound affects the signal from the constitutive promoter, it is likely having a general off-target effect on cellular processes. This allows you to normalize the activity of your experimental reporter to the control reporter.

Immunoassays (e.g., ELISA, Western Blot)

Issue: Inconsistent or unexpected results in ELISAs or Western blots when samples are treated with this compound.

Potential Cause: this compound could interfere with antigen-antibody binding, the enzymatic detection system (e.g., HRP), or the integrity of the target protein.

Troubleshooting and Control Experiments:

Potential Problem Recommended Control Experiment Expected Outcome if Interference is Present
Interference with antigen-antibody binding In an ELISA, spike a known amount of your target analyte into a sample buffer containing this compound and compare the signal to a sample without the drug.A reduced signal in the presence of this compound suggests interference with antibody binding.
Inhibition of the detection enzyme (e.g., HRP) Run a direct enzyme activity assay with HRP and its substrate in the presence and absence of this compound.A decrease in the enzymatic reaction rate indicates direct inhibition of the detection enzyme.
Alteration of protein expression or stability in cells For Western blots, treat cells with this compound and measure the total protein concentration of the lysate to ensure equal loading. Use a housekeeping protein as a loading control.Changes in the band intensity of the housekeeping protein could indicate a general effect on protein synthesis or degradation.[12][13][14][15][16]

Experimental Protocol: Western Blot Loading Control Validation

  • Prepare cell lysates from both vehicle-treated and this compound-treated cells.

  • Measure the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Load equal amounts of total protein for each sample onto your SDS-PAGE gel.

  • After transferring, probe the membrane with an antibody against your target protein and a housekeeping protein (e.g., GAPDH, β-actin).

  • Interpretation: If the housekeeping protein bands are not of equal intensity between treatments, it suggests that this compound may be affecting overall protein levels. Normalize the band intensity of your target protein to the corresponding housekeeping protein band.

Signaling Pathways and Visualization

Understanding the key signaling pathways affected by this compound can help predict and interpret potential off-target effects.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound (Amantadine) This compound->NMDAR Antagonism

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Antagonism.

Dopamine_Signaling Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake G_Protein G-protein Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors This compound This compound (Amantadine) This compound->Dopamine Release Stimulation This compound->DAT Inhibition

Caption: Dopamine Signaling Pathway and this compound's Modulation of Dopamine Levels.

Microglial_Activation PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Transcription Microglia_Activated Activated Microglia (Pro-inflammatory) Proinflammatory_Cytokines->Microglia_Activated Microglia_Resting Resting Microglia Microglia_Resting->Microglia_Activated Activation This compound This compound (Amantadine) This compound->Microglia_Activated Inhibition

Caption: Simplified Microglial Activation Pathway and the Inhibitory Effect of this compound.

References

Technical Support Center: Mitigating Somantadine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Somantadine-induced cytotoxicity observed during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What are the known mechanisms of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is multifaceted and can be triggered by several mechanisms. The primary pathways identified include the induction of apoptosis, disruption of the cell cycle, and induction of mitochondrial dysfunction.[1][2][3] Research has shown that this compound can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the activation of caspase-3 and subsequent programmed cell death.[1][4] Additionally, it can cause cell cycle arrest at the G0/G1 phase by modulating the levels of cyclin D1, cyclin E, and CDK2.[2]

Q2: Can this compound affect mitochondrial function?

A2: Yes, this compound has been shown to impact mitochondrial function. In some contexts, it can lead to mitochondrial dysfunction by causing an overload of mitochondrial calcium, inhibiting the respiratory chain, reducing the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).[5][6] However, it's also been reported that this compound can have a protective effect on mitochondria under certain conditions, such as preventing mitochondrial dysfunction mediated by the hepatitis C virus (HCV) protein.[5][6]

Q3: Are there any known strategies to reduce this compound's cytotoxic effects in our experimental setup?

A3: While reducing the desired cytotoxic effect of a compound can be counterintuitive depending on the research goal, several strategies can be explored to mitigate off-target or excessive cytotoxicity. These include:

  • Co-administration with antioxidants: Oxidative stress is a component of this compound-induced cytotoxicity. Co-treatment with antioxidants may help alleviate these effects. For example, combining amantadine with the antioxidant-rich Spirulina has shown neuroprotective effects in a rat model of Parkinson's disease.[7]

  • Modulation of calcium signaling: Since this compound can affect intracellular calcium levels, exploring the use of calcium channel blockers or modulators of specific ion channels like TRPM2 and TRPV4 might attenuate its cytotoxic impact.[8]

  • Dose optimization: Carefully titrating the concentration of this compound to the lowest effective dose for your specific application can minimize off-target cytotoxicity.

Q4: We are using this compound in combination with other drugs. Could this be influencing the cytotoxicity?

A4: Absolutely. Drug-drug interactions can significantly alter the cytotoxic profile of this compound. It has been shown to have additive or synergistic effects when combined with certain chemotherapeutic agents like cisplatin and mitoxantrone.[1][9] It's crucial to evaluate the cytotoxic effects of the combination therapy compared to each drug individually to understand the nature of the interaction.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Apoptosis

Symptoms:

  • Increased caspase-3/7 activity detected by luminescence or fluorescence assays.

  • Annexin V/Propidium Iodide staining shows a significant increase in apoptotic cells.

  • Western blot analysis reveals a higher Bax/Bcl-2 ratio.[1][4]

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response curve to determine the EC50 for your specific cell line and experimental conditions. Start with a lower concentration range.
The cell line is particularly sensitive to apoptosis. Consider using a cell line with known resistance to apoptosis or overexpressing anti-apoptotic proteins like Bcl-2 as a negative control.
Oxidative stress is exacerbating apoptosis. Co-treat with an antioxidant such as N-acetylcysteine (NAC) to determine if this reduces the apoptotic rate.
Issue 2: Cell Cycle Arrest Leading to Reduced Proliferation

Symptoms:

  • Flow cytometry analysis indicates a significant accumulation of cells in the G0/G1 phase.[2]

  • Reduced cell proliferation observed in assays like MTT or direct cell counting.

  • Western blot shows decreased levels of cyclin D1 and cyclin E.[2]

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
This compound concentration is disrupting normal cell cycle progression. Similar to apoptosis, a dose-response evaluation is critical. Assess if lower, non-toxic concentrations still achieve the desired experimental outcome.
The experimental endpoint is sensitive to changes in cell cycle. If the primary outcome is not anti-proliferative, consider synchronizing the cells before this compound treatment to minimize cell cycle-dependent effects.

Experimental Protocols

Protocol 1: Assessment of Apoptosis via Caspase-3 Activity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for the desired time point (e.g., 24, 48 hours).

  • Assay: Use a commercial caspase-3 colorimetric or fluorometric assay kit.

  • Lysis: Add lysis buffer to each well and incubate as per the manufacturer's instructions.

  • Substrate Addition: Add the caspase-3 substrate to each well and incubate to allow for cleavage.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Compare the caspase-3 activity in this compound-treated cells to the vehicle control.

Protocol 2: Evaluation of Mitochondrial Membrane Potential
  • Cell Culture: Grow cells on glass coverslips or in a multi-well plate suitable for microscopy.

  • Treatment: Expose cells to this compound at the desired concentrations and for the appropriate duration.

  • Staining: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRE, according to the manufacturer's protocol.

  • Imaging: Visualize the cells using a fluorescence microscope. With JC-1, healthy mitochondria with high membrane potential will show red fluorescence, while apoptotic cells with low membrane potential will exhibit green fluorescence.

  • Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.

Signaling Pathways and Workflows

Caption: Key signaling pathways of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Assess_Mechanism Assess Primary Cytotoxic Mechanism (Apoptosis, Necrosis, etc.) Check_Concentration->Assess_Mechanism Yes Perform_Dose_Response->Assess_Mechanism Apoptosis_High High Apoptosis? Assess_Mechanism->Apoptosis_High Co_treat_Antioxidant Co-treat with Antioxidant Apoptosis_High->Co_treat_Antioxidant Yes Evaluate_Combination Evaluate Drug Combination Effects Apoptosis_High->Evaluate_Combination No Co_treat_Antioxidant->Evaluate_Combination End Optimized Protocol Evaluate_Combination->End

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

References

Addressing batch-to-batch variability of Somantadine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Somantadine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational drug with a multi-target mechanism of action, primarily modulating dopaminergic and glutamatergic neurotransmission. Its proposed primary actions include:

  • Dopamine Release and Reuptake Inhibition: this compound is believed to enhance the release of dopamine from presynaptic neurons and inhibit its reuptake, leading to an increased concentration of dopamine in the synaptic cleft.[1]

  • NMDA Receptor Antagonism: It acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by preventing excitotoxicity.[1]

Q2: What are the common experimental applications of this compound?

This compound is currently being investigated for its therapeutic potential in neurodegenerative disorders, particularly those involving motor dysfunction. Common experimental applications include:

  • Assessment of motor improvement in animal models of Parkinson's disease.[2]

  • Evaluation of its neuroprotective effects in cell culture models of glutamate-induced excitotoxicity.

  • Investigation of its impact on dopamine signaling pathways in ex vivo brain slice preparations.

Q3: We are observing inconsistent results between different batches of this compound. Why is this happening?

Batch-to-batch variability is a known challenge in the manufacturing of active pharmaceutical ingredients (APIs).[3] This variability can arise from several factors, including:

  • Minor differences in the synthesis process.

  • Variations in the purity profile, including the presence of trace impurities.[4]

  • Differences in the physical properties of the compound, such as crystal structure or particle size.

  • Degradation of the compound due to storage conditions.[5]

These seemingly small variations can significantly impact the biological activity of the compound, leading to inconsistent experimental outcomes.[3]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

If you are experiencing variability in your results with different batches of this compound, follow this troubleshooting guide.

Step 1: Initial Assessment and Data Review

Question: Have you confirmed that the observed variability is linked to the this compound batch and not other experimental factors?

Action:

  • Review Experimental Records: Carefully examine your lab notebooks and experimental records for any unintended variations in protocol execution, reagent sources, or instrument performance.

  • Control Experiments: If possible, repeat a key experiment using a previously characterized "golden batch" of this compound alongside the new, problematic batch. This direct comparison can help confirm if the compound is the source of variability.[6]

Step 2: Certificate of Analysis (CoA) Comparison

Question: Have you compared the Certificates of Analysis for the different batches of this compound?

Action:

  • Request CoAs: Obtain the CoA for each batch from the manufacturer.

  • Parameter Comparison: Create a table to compare key quality attributes. Pay close attention to:

    • Purity (e.g., by HPLC)

    • Identification (e.g., by IR or NMR spectroscopy)[5]

    • Levels of specific impurities

    • Residual solvents[5]

    • Physical properties (e.g., melting point)

Data Presentation: Certificate of Analysis Comparison

ParameterBatch A (Reference)Batch B (New)Batch C (Problematic)Acceptable Range
Purity (HPLC) 99.8%99.7%98.9%≥ 99.5%
Impurity X 0.05%0.08%0.45%≤ 0.1%
Impurity Y < 0.02%< 0.02%0.21%≤ 0.05%
Residual Solvents < 0.1%< 0.1%0.3%≤ 0.2%
Melting Point 180-182 °C181-183 °C175-178 °C179-184 °C
Step 3: Analytical Characterization

Question: Do the batches show differences in their analytical profiles beyond what is reported on the CoA?

Action:

  • In-House Analysis: If you have the capabilities, perform your own analytical tests to confirm the identity and purity of each batch. Recommended techniques include:

    • High-Performance Liquid Chromatography (HPLC): To verify purity and quantify impurities.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the active compound and identify any unknown impurities.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Step 4: Biological Potency Assay

Question: Do the batches exhibit different biological potencies in a standardized assay?

Action:

  • Develop a Potency Assay: Establish a simple, robust, and reproducible in vitro assay to measure the biological activity of this compound. For example, a cell-based assay measuring dopamine release or a receptor binding assay.

  • Dose-Response Curves: Generate dose-response curves for each batch in parallel.

  • Compare EC50/IC50 Values: Calculate and compare the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for each batch.

Data Presentation: Biological Potency Comparison

Batch IDEC50 (nM)95% Confidence Interval
Batch A (Reference) 125110 - 1420.992
Batch B (New) 132118 - 1480.989
Batch C (Problematic) 258230 - 2890.975

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound
  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., 70:30 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at 1 mg/mL in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare samples of each this compound batch at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: Run the calibration standards followed by the batch samples. Calculate the purity of each batch based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

Protocol 2: In Vitro Dopamine Release Assay
  • Cell Culture: Culture a dopaminergic cell line (e.g., PC12 or SH-SY5Y) in appropriate media.

  • Cell Plating: Plate the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of each this compound batch. Remove the culture medium and incubate the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the supernatant from each well.

  • Dopamine Quantification: Measure the dopamine concentration in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.

  • Data Analysis: Plot the dopamine concentration against the this compound concentration and fit a dose-response curve to determine the EC50 for each batch.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_resolution Resolution a Inconsistent Experimental Results b Review Experimental Protocols & Records a->b Step 1 c Compare Certificates of Analysis (CoA) b->c Step 2 d Perform In-House Analytical Characterization c->d Step 3 e Conduct Biological Potency Assay d->e Step 4 f Identify Root Cause e->f

Caption: Troubleshooting workflow for batch-to-batch variability.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Dopamine Vesicles This compound->Vesicles Promotes DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_release Dopamine Release Vesicles->Dopamine_release Dopamine Dopamine DAT->Dopamine Reuptake Dopamine_release->Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Signal Postsynaptic Signal D2R->Signal

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Refinement of Somantadine's In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Somantadine. For the purposes of this guide, Amantadine, a well-researched compound with similar characteristics, will be used as a proxy to provide detailed and actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound (Amantadine) in vivo, particularly to the brain?

A1: The primary challenges include overcoming the blood-brain barrier (BBB), managing off-target side effects, and achieving a sustained therapeutic concentration in the target tissue. Conventional delivery methods often result in low bioavailability in the central nervous system (CNS) and require high systemic doses, which can lead to toxicity.

Q2: What are the advantages of using nanoparticle-based delivery systems for this compound?

A2: Nanoparticle-based systems, such as those formulated with Poly(lactic-co-glycolic acid) (PLGA), can enhance the in vivo delivery of this compound by:

  • Improving BBB penetration: Nanoparticles can be engineered to cross the BBB, increasing drug concentration in the brain.

  • Providing sustained release: Encapsulation of this compound in nanoparticles allows for a controlled and prolonged release, maintaining therapeutic levels and reducing the need for frequent administration.[1]

  • Reducing systemic toxicity: By targeting the drug to the desired site, nanoparticle formulations can minimize exposure to other organs, thereby reducing potential side effects.

Q3: What is the proposed mechanism of action for this compound (Amantadine) at the molecular level?

A3: this compound is understood to have a multifaceted mechanism of action, primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the NMDA receptor, it can modulate glutamatergic neurotransmission. Additionally, it is known to influence the dopaminergic system by promoting the release and inhibiting the reuptake of dopamine.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential causes and solutions.

Issue 1: High Variability in In Vivo Efficacy and Toxicity Between Animals

Question: We are observing significant variability in the therapeutic and toxic effects of our this compound formulation across our animal cohort. What could be the cause, and how can we improve consistency?

Answer:

High variability in in vivo studies is a common challenge that can arise from several factors. Here's a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Animal Model Inconsistency: The choice and handling of the animal model are critical. Factors such as age, weight, and the specific strain of the animal can influence drug metabolism and response. For instance, in rodent models of Parkinson's disease, the method of inducing the Parkinsonian state (e.g., using neurotoxins like MPTP or 6-OHDA) can lead to different levels of neurodegeneration and, consequently, varied responses to treatment.[2][3][4][5][6]

  • Inconsistent Administration: The route and technique of administration can significantly impact drug absorption and distribution. For example, intravenous injections require consistent speed and volume, while oral gavage needs to be performed carefully to avoid stress and ensure the full dose is delivered to the stomach.

  • Formulation Instability: If you are using a nanoparticle formulation, issues such as aggregation or premature drug release can lead to inconsistent dosing.

Troubleshooting Workflow:

G Variability High In Vivo Variability AnimalModel Review Animal Model Consistency - Age, weight, strain - Disease induction protocol Variability->AnimalModel Admin Standardize Administration Protocol - Consistent route and technique - Train all personnel Variability->Admin Formulation Assess Formulation Stability - Check for aggregation - Verify drug loading and release Variability->Formulation Data Analyze Data for Outliers AnimalModel->Data Admin->Data Formulation->Data Refine Refine Experimental Design Data->Refine

Caption: Troubleshooting workflow for high in vivo variability.

Solutions:

  • Standardize Animal Model: Ensure all animals are within a narrow range of age and weight at the start of the study. If using a disease model, refine the induction protocol to achieve a more consistent level of pathology across all animals.

  • Refine Administration Technique: Develop a detailed standard operating procedure (SOP) for drug administration and ensure all personnel are thoroughly trained and follow it consistently.

  • Characterize Formulation Before Each Use: For nanoparticle formulations, perform quality control checks such as Dynamic Light Scattering (DLS) to assess particle size and polydispersity index (PDI) before each administration to ensure there is no aggregation.

Issue 2: Poor Bioavailability and Low Brain Concentration of this compound

Question: Our analysis shows very low concentrations of this compound in the brain tissue of our test subjects. How can we improve brain delivery?

Answer:

Low brain bioavailability is a common hurdle for many CNS-active drugs due to the blood-brain barrier. Here are some strategies to enhance brain delivery of this compound:

Potential Causes:

  • Inefficient BBB Transport: The physicochemical properties of this compound may not be optimal for crossing the BBB.

  • Rapid Systemic Clearance: The drug may be cleared from the bloodstream too quickly, before it has a chance to accumulate in the brain.

  • Suboptimal Formulation: The delivery vehicle (e.g., nanoparticles) may not be effectively designed for brain targeting.

Strategies for Improvement:

  • Optimize Nanoparticle Formulation:

    • Surface Modification: Functionalize the surface of your nanoparticles with ligands that can bind to receptors on the BBB and facilitate receptor-mediated transcytosis. For example, glutathione-coated PLGA nanoparticles have shown enhanced brain uptake.[7]

    • Control Particle Size: Aim for a particle size below 200 nm, as this has been shown to be effective for crossing the BBB.[8]

  • Consider Alternative Administration Routes: Intranasal delivery can bypass the BBB and provide a more direct route to the brain.

Experimental Workflow for Optimizing Brain Delivery:

G LowBrainConc Low Brain Concentration FormulationOpt Optimize Nanoparticle Formulation - Surface functionalization (e.g., Glutathione) - Particle size < 200 nm LowBrainConc->FormulationOpt AdminRoute Explore Alternative Administration Routes - Intranasal delivery LowBrainConc->AdminRoute InVivoEval In Vivo Evaluation - Administer optimized formulation - Collect brain tissue at time points FormulationOpt->InVivoEval AdminRoute->InVivoEval Analysis Quantify Brain Concentration (HPLC-MS/MS) InVivoEval->Analysis Compare Compare with Control Group Analysis->Compare

Caption: Workflow for improving this compound brain delivery.

Data Presentation

The following tables summarize quantitative data from studies on different formulations of Amantadine, which can serve as a benchmark for your this compound experiments.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Extended-Release (ER) Amantadine

ParameterAmantadine IR (100 mg BID)Amantadine ER (274 mg once daily)Reference
Tmax (hours) ~2-4~12-14[1]
Cmax (ng/mL) Variable, with peaks after each doseMore stable, with a gradual rise[1]
AUC (ng·h/mL) Equivalent to ER formulation over 24hEquivalent to IR formulation over 24h[1]

Table 2: Characteristics of Amantadine-Loaded PLGA Micelles

ParameterValueReference
Hydrodynamic Diameter (nm) 182.4 ± 3.4[1]
Polydispersity Index (PDI) 0.137[1]
Drug Release at pH 7.2 (10 days) ~60%[9]
Drug Release at pH 5.0 (10 days) ~80%[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion solvent evaporation method.

Materials:

  • This compound (or Amantadine hydrochloride)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Primary Emulsion:

    • Dissolve 10 mg of this compound in 1 mL of deionized water.

    • Dissolve 100 mg of PLGA in 4 mL of DCM.

    • Add the aqueous this compound solution to the organic PLGA solution.

    • Emulsify the mixture by sonication for 1 minute on an ice bath to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion:

    • Add the primary emulsion to 10 mL of a 2% PVA solution in deionized water.

    • Sonify the mixture for 2 minutes on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

    • Resuspend the final nanoparticle pellet in a suitable buffer for in vivo administration.

Protocol 2: Quantification of this compound in Brain Tissue by HPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying this compound from brain tissue samples.

Materials:

  • Brain tissue homogenizer

  • Acetonitrile with 0.1% formic acid

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh the brain tissue sample.

    • Homogenize the tissue in 5 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Protein Precipitation:

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Sample Preparation:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-MS/MS Analysis:

    • Inject the filtered sample into the HPLC-MS/MS system.

    • Use a suitable C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

    • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode.

Mandatory Visualizations

Signaling Pathway of this compound (Amantadine)

The following diagram illustrates the proposed signaling pathway of this compound as an NMDA receptor antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Response Cellular Response (e.g., Synaptic Plasticity) Signaling->Response This compound This compound (Amantadine) This compound->NMDAR Blocks

Caption: this compound's antagonistic action on the NMDA receptor signaling pathway.

Experimental Workflow for In Vivo Study

The diagram below outlines the key steps in a typical in vivo study for evaluating a novel this compound delivery system.

G Start Start: In Vivo Study Formulation Prepare this compound Formulation (e.g., Nanoparticles) Start->Formulation AnimalModel Induce Disease Model (e.g., Parkinson's in rodents) Start->AnimalModel Administration Administer Formulation to Animals (e.g., IV, IP, Intranasal) Formulation->Administration AnimalModel->Administration Behavioral Behavioral Testing (e.g., Rotarod, Open Field) Administration->Behavioral TissueCollection Tissue Collection (Brain, Blood, etc.) Administration->TissueCollection DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Analysis Drug Quantification & Histology TissueCollection->Analysis Analysis->DataAnalysis End End: Study Conclusion DataAnalysis->End

Caption: General experimental workflow for in vivo evaluation of this compound delivery.

References

Technical Support Center: Optimization of Analytical Methods for Somantadine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for Somantadine detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing on a C18 column. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this compound on a reversed-phase column is often due to interactions with residual silanol groups on the silica support. Here are several troubleshooting steps:

    • Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. An alternative is to use a mobile phase with a low pH (e.g., pH 3.0 with 10 mM ammonium formate) to ensure the analyte is fully protonated.[1]

    • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. Injecting in a stronger solvent can lead to peak distortion.

Issue 2: Low Sensitivity or Inability to Detect Low Concentrations of this compound

  • Question: I am struggling to achieve the required sensitivity for this compound in my biological samples. What are my options?

  • Answer: this compound lacks a strong chromophore, which makes UV detection challenging at low concentrations.[1][2] Here are several approaches to enhance sensitivity:

    • Derivatization: Pre-column or post-column derivatization with a UV-absorbing or fluorescent tag is a common strategy. Reagents like Phenylisothiocyanate (PITC)[2][3], Anthraquinone-2-sulfonyl chloride (ASC)[4], and (2-Napthoxy) Acetyl chloride have been successfully used.[5]

    • Mass Spectrometry (MS) Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity for this compound analysis without the need for derivatization.[1] Monitoring specific MRM (Multiple Reaction Monitoring) transitions can provide excellent quantitative results.

    • Sample Enrichment: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate the analyte from a larger sample volume, thereby increasing the on-column concentration and improving signal intensity.[1]

Issue 3: High Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant ion suppression/enhancement for this compound in plasma samples when using LC-MS/MS. How can I mitigate this?

  • Answer: Matrix effects are a common challenge in bioanalysis. Here are some strategies to minimize their impact:

    • Improved Sample Preparation: A more rigorous sample cleanup procedure can remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[1]

    • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

    • Use of an Isotope-Labeled Internal Standard: An isotopically labeled internal standard (e.g., this compound-d15) is the most effective way to compensate for matrix effects.[6] Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is a reliable method for extracting this compound from plasma samples?

    • A1: Solid-phase extraction (SPE) is a robust and widely used method for extracting this compound from plasma.[1] A common procedure involves conditioning a reversed-phase SPE cartridge, loading the plasma sample (often pre-treated to make it alkaline), washing away interferences, and then eluting the analyte with an organic solvent like methanol.[1]

  • Q2: Can I use protein precipitation for sample preparation?

    • A2: While protein precipitation with a solvent like acetonitrile is a simpler and faster technique, it may result in a dirtier extract compared to SPE. This can lead to more significant matrix effects in LC-MS/MS analysis and potential column contamination.[7] For methods requiring high sensitivity and accuracy, SPE is generally preferred.

Chromatography

  • Q3: What type of HPLC column is suitable for this compound analysis?

    • A3: A C18 column is the most commonly used stationary phase for this compound analysis.[1][2][3][4] For underivatized this compound, which is a polar compound, a column with good retention for polar analytes or the use of ion-pairing reagents in the mobile phase might be necessary.

  • Q4: What are typical mobile phase compositions for this compound HPLC analysis?

    • A4: For reversed-phase HPLC, a mixture of acetonitrile or methanol and an aqueous buffer is typically used.[1][2][3] The pH of the aqueous phase is often adjusted to be acidic (e.g., using formic acid or ammonium formate) to ensure the primary amine of this compound is protonated, which can improve peak shape and retention on C18 columns.[1][7]

Detection

  • Q5: Why is derivatization often required for UV detection of this compound?

    • A5: this compound's chemical structure lacks a chromophore, meaning it does not absorb ultraviolet (UV) light strongly.[2] Derivatization involves reacting this compound with a molecule that has a strong chromophore, allowing for sensitive detection by a UV detector.

  • Q6: What are the advantages of using LC-MS/MS for this compound detection?

    • A6: LC-MS/MS offers high sensitivity and selectivity, allowing for the direct analysis of this compound in complex biological matrices without the need for derivatization.[1] The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, reducing the likelihood of interference from other compounds.

Quantitative Data Summary

Table 1: Comparison of HPLC-UV Methods for this compound Detection

ParameterMethod 1 (PITC Derivatization)[2]Method 2 (ASC Derivatization)[4]Method 3 ((2-Napthoxy) Acetyl chloride Derivatization)[5]
Linearity Range 10-50 µg/mL0.05-5.0 µg/mL28-171 µg/mL
Correlation Coefficient (r²) >0.998Not Specified0.999
Limit of Detection (LOD) Not Specified20 ng/mL0.23 µg/mL
Limit of Quantitation (LOQ) Not Specified50 ng/mL0.69 µg/mL
Recovery 95-105%Not Specified98.9-99.6%
Retention Time 6.3 minNot Specified6.23 min

Table 2: LC-MS/MS Method Parameters for this compound Detection

ParameterValue[1]
Linearity Range 0.50–500 ng/mL
Correlation Coefficient (r²) ≥ 0.9969
Limit of Detection (LOD) 0.18 ng/mL
Intra-batch Precision (%RSD) ≤ 5.42%
Inter-batch Precision (%RSD) ≤ 5.42%
Accuracy 98.47% to 105.72%
Extraction Recovery 97.89%–100.28%

Experimental Protocols

1. Protocol for this compound Analysis in Human Plasma by LC-MS/MS [1]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound-d6).

    • Vortex for 10 seconds.

    • Add 100 µL of 0.1 M NaOH and vortex briefly.

    • Condition a Strata-X-C 33 µm SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 2 x 1.0 mL of water.

    • Dry the cartridge for 2.0 minutes using nitrogen.

    • Elute the analyte and internal standard with 500 µL of the mobile phase.

    • Inject 10 µL of the eluate into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

    • Flow Rate: Not specified in the provided text, but a typical flow rate for this column dimension would be 0.8-1.2 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: m/z 152.1 → 135.1

      • This compound-d6 (IS): m/z 158.0 → 141.1

2. Protocol for this compound Analysis by HPLC-UV with PITC Derivatization [2]

  • Derivatization and Sample Preparation:

    • A detailed protocol for the derivatization step with Phenylisothiocyanate (PITC) should be developed and optimized based on the specific application. This typically involves mixing the sample containing this compound with a solution of PITC in a suitable solvent and allowing the reaction to proceed for a specific time at a controlled temperature.

    • After derivatization, the sample is prepared for injection, which may involve dilution or extraction to remove excess reagent.

  • HPLC Conditions:

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Water and acetonitrile (40:60% v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 273 nm

Visualizations

experimental_workflow_lc_msms cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (this compound-d6) plasma_sample->add_is add_naoh Add 0.1 M NaOH add_is->add_naoh load_sample Load Sample add_naoh->load_sample condition_spe Condition SPE Cartridge (Methanol & Water) condition_spe->load_sample wash_spe Wash Cartridge (Water) load_sample->wash_spe dry_spe Dry Cartridge (Nitrogen) wash_spe->dry_spe elute Elute with Mobile Phase dry_spe->elute inject Inject into LC-MS/MS elute->inject hplc_separation HPLC Separation (C18 Column) inject->hplc_separation ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_sensitivity Low Sensitivity no_chromophore Lack of Chromophore low_sensitivity->no_chromophore low_concentration Low Analyte Concentration low_sensitivity->low_concentration matrix_effects Matrix Suppression low_sensitivity->matrix_effects derivatization Derivatization no_chromophore->derivatization lc_msms Use LC-MS/MS no_chromophore->lc_msms sample_enrichment Sample Enrichment (SPE) low_concentration->sample_enrichment matrix_effects->sample_enrichment isotope_is Use Isotope-Labeled IS matrix_effects->isotope_is

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

Troubleshooting unexpected results in Somantadine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Somantadine (Amantadine).

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are inconsistent across different experiments. What could be the cause?

Inconsistent cell viability can stem from several factors:

  • Cell Line Specificity: this compound's effects are highly dependent on the cell type. For instance, it can induce apoptosis in hepatocellular carcinoma cells (HepG2 and SMMC-7721) and various melanoma cell lines, while in some glioblastoma cells (U-87 MG), higher concentrations might initially show a slight increase in viability before toxicity is observed. The expression levels of this compound's targets, such as NMDA receptors and sigma-1 receptors, can vary significantly between cell lines, leading to different outcomes.

  • Compound Solubility and Stability: this compound hydrochloride is soluble in aqueous solutions like PBS, but its stability in culture media over long incubation periods can vary. Ensure complete solubilization and consider preparing fresh dilutions for each experiment. For stock solutions, using DMSO is a common practice, but the final concentration in the media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Assay Interference: Common colorimetric viability assays like the MTT assay can be affected by compounds that alter cellular metabolic activity. As this compound can influence mitochondrial function, this could potentially lead to misleading results. Consider using a secondary method to confirm viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release. Be aware that particles and some compounds can interfere with both MTT and LDH assays, so proper controls are crucial.[2][3]

Q2: I am observing unexpected neuroexcitatory or neuroinhibitory effects in my neuronal cultures. Why is this happening?

This compound has a complex and multifaceted mechanism of action in the central nervous system, which can lead to seemingly contradictory results:

  • Dual Mechanism of Action: this compound is known to be both a weak, non-competitive antagonist of the NMDA receptor and an agent that can increase dopamine release and prevent its reuptake.[4][5] The net effect (excitatory vs. inhibitory) can depend on the specific neuronal population, the baseline level of synaptic activity, and the presence of other neurotransmitters.

  • Influence of Glial Cells: The presence and activation state of microglia and astrocytes in your culture can significantly impact the effects of this compound. In the presence of inflammatory stimuli like LPS, this compound can reduce the release of pro-inflammatory factors from microglia.[6] It can also induce the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes, which is neuroprotective.[6] Therefore, results from neuron-only cultures may differ significantly from those in co-cultures with glial cells.

  • Off-Target Effects: this compound interacts with a variety of other receptors and channels, including sigma-1 receptors and nicotinic acetylcholine receptors.[7] The expression and function of these targets in your specific neuronal culture system can lead to unexpected physiological responses.

Q3: I'm having trouble dissolving this compound for my experiments. What is the recommended protocol?

For consistent and reproducible results, proper preparation of this compound solutions is critical. Please refer to the detailed experimental protocols section below for specific instructions on preparing this compound solutions for cell culture and other applications. In general, Amantadine hydrochloride is soluble in water and PBS.[8] For cell culture experiments, it is often dissolved in a sterile solvent like DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High variability in cell viability assays (e.g., MTT, XTT) 1. Cell-type specific metabolic effects: this compound may alter mitochondrial reductase activity differently in various cell lines. 2. Incomplete drug solubility: Precipitation of the compound can lead to inconsistent concentrations. 3. Assay interference: The compound may directly react with assay reagents.1. Confirm results with an alternative assay that measures a different aspect of cell death (e.g., LDH release for cytotoxicity, or Annexin V/PI staining for apoptosis). 2. Visually inspect for precipitates after dilution in media. Prepare fresh stock solutions and consider sterile filtration of working solutions. 3. Run a cell-free control with this compound and the assay reagents to check for direct interference.
Unexpected cytotoxicity at low concentrations 1. Solvent toxicity: If using a DMSO stock, the final concentration may be too high for sensitive cell lines. 2. Contamination of stock solution. 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Run a vehicle control with the same DMSO concentration.[1] 2. Prepare a fresh stock solution from a new vial of the compound.
Discrepancy between results in neuronal monocultures and co-cultures 1. Glia-mediated effects: this compound's neuroprotective effects are often mediated by its action on microglia and astrocytes.[6]1. If using co-cultures, consider experiments with purified neuronal cultures and glial cultures separately to dissect the cell-type-specific effects of this compound.
Contradictory results in synaptic transmission studies 1. Complex pharmacology: The balance between NMDA receptor antagonism and enhanced dopaminergic transmission can vary. 2. Experimental conditions: Factors like the concentration of glutamate and dopamine in the culture medium can influence the outcome.1. Use specific antagonists for dopamine receptors to isolate the NMDA receptor-mediated effects of this compound. 2. Carefully control and monitor the composition of your recording solutions and culture media.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound (Amantadine) in various cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation TimeIC50 / EffectReference
Human Melanoma
A375MTT72h58.03 ± 4.17 µg/mL[9]
SK-MEL28MTT72h70.68 ± 10.33 µg/mL[9]
FM55PMTT72h40.18 ± 12.26 µg/mL[9]
FM55M2MTT72h69.46 ± 18.01 µg/mL[9]
Hepatocellular Carcinoma
HepG2MTT24-72hDose- and time-dependent inhibition[10]
SMMC-7721MTT24-72hDose- and time-dependent inhibition[10]

Table 2: Cytotoxicity of this compound in Other Cell Lines

Cell LineAssayIncubation TimeEffectReference
Bovine Cornea Endothelial Cells MTT7 daysNo toxicity at ≤ 20 µM; Inhibition at ≥ 50 µM[11]
Vero E6 (infected with SARS-CoV-2) qPCR / ELISA26-72hIC50 between 83 and 119 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (Amantadine HCl) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound hydrochloride powder. For a 10 mM stock solution, you will need approximately 1.88 mg per 1 mL of DMSO.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: When diluting the stock solution in cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the treatments.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute in Media) prep_stock->prep_working treat_cells Treat Cells with this compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay readout Measure Readout (e.g., Absorbance) assay->readout analyze Analyze Data & Compare to Control readout->analyze

Caption: A general workflow for in vitro experiments with this compound.

signaling_pathway cluster_dopaminergic Dopaminergic Synapse cluster_glutamatergic Glutamatergic Synapse cluster_glial Glial Cells This compound This compound da_release Dopamine Release This compound->da_release Induces da_reuptake Dopamine Reuptake This compound->da_reuptake Inhibits nmda NMDA Receptor This compound->nmda Antagonizes microglia Microglia Activation This compound->microglia Inhibits astrocyte Astrocyte GDNF Release This compound->astrocyte Induces

Caption: Key signaling pathways affected by this compound in the CNS.

troubleshooting_logic start Unexpected Result (e.g., Inconsistent Viability) check_protocol Review Experimental Protocol (Concentrations, Incubation Time) start->check_protocol check_reagents Check Reagents (Drug Solubility, Media, Assay Kits) check_protocol->check_reagents Protocol OK run_controls Run Additional Controls (Vehicle, Cell-free Assay) check_protocol->run_controls Error Found check_cell_line Consider Cell Line Specificity (Target Expression, Metabolism) check_reagents->check_cell_line Reagents OK check_reagents->run_controls Issue Suspected alt_assay Use Alternative Assay check_cell_line->alt_assay literature Consult Literature for Cell-Specific Effects check_cell_line->literature Variability Suspected resolve Problem Identified/ Hypothesis Formed run_controls->resolve alt_assay->resolve literature->resolve

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Somantadine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of Somantadine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their bioavailability a concern?

A1: this compound derivatives are synthetic compounds based on an adamantane core structure, similar to Amantadine. This rigid, lipophilic cage-like structure often leads to poor aqueous solubility.[1][2] Low solubility is a primary reason for low oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed into the bloodstream.[3][4] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without exerting a therapeutic effect.

Q2: What are the primary strategies for enhancing the bioavailability of lipophilic this compound derivatives?

A2: The main approaches focus on improving the solubility and dissolution rate of the drug. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanocrystallization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Salt Formation: For ionizable this compound derivatives, forming a salt can significantly improve aqueous solubility.[5]

  • Lipid-Based Formulations: Incorporating the lipophilic drug into lipid-based systems like liposomes, nanoemulsions, or solid lipid nanoparticles can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[6][7]

  • Cyclodextrin Complexation: Encapsulating the this compound derivative within cyclodextrin molecules can enhance its solubility in aqueous solutions.

  • Prodrugs: Modifying the this compound derivative into a more water-soluble prodrug that is converted back to the active form in the body can be an effective strategy.[8]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific this compound derivative?

A3: The choice of strategy depends on the physicochemical properties of your specific derivative, including its lipophilicity (LogP value), pKa, melting point, and crystalline form. A systematic approach is recommended:

  • Characterize Your Derivative: Thoroughly analyze the physicochemical properties.

  • Feasibility Studies: Conduct small-scale experiments to evaluate different strategies. For example, screen for suitable salt forms or assess the loading capacity in various lipid-based carriers.

  • In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations to identify the most promising candidates.

  • In Vivo Bioavailability Studies: Conduct animal studies to confirm the in vivo performance of the selected formulations.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound Derivative in In Vitro Dissolution Assays
Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity of the Derivative 1. Incorporate a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) into the dissolution medium. 2. Consider using a biorelevant dissolution medium (e.g., FaSSIF or FeSSIF) that mimics the composition of intestinal fluids.Improved wetting of the drug particles and increased dissolution rate. A more physiologically relevant dissolution profile.
Particle Agglomeration 1. Employ particle size reduction techniques like micronization or sonication before the dissolution test. 2. Ensure adequate agitation during the dissolution test as per USP guidelines.De-agglomeration of particles leading to a larger effective surface area for dissolution.
Inappropriate Dissolution Medium pH 1. Determine the pKa of the this compound derivative. 2. Select a dissolution medium with a pH that favors the ionized (more soluble) form of the drug.Enhanced solubility and a faster dissolution rate.
Issue 2: Low Oral Bioavailability in Animal Studies Despite Promising In Vitro Dissolution
Potential Cause Troubleshooting Step Expected Outcome
First-Pass Metabolism 1. Investigate the metabolic stability of the derivative in liver microsomes. 2. Consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the liver.[6]Identification of metabolic liabilities. Increased systemic exposure of the parent drug.
Efflux Transporter Activity (e.g., P-glycoprotein) 1. Conduct in vitro permeability assays using Caco-2 cell monolayers to assess efflux. 2. Co-administer with a known P-gp inhibitor in animal studies to confirm the role of efflux.Determination of whether the derivative is a substrate for efflux transporters. Increased absorption and bioavailability in the presence of an inhibitor.
Poor Permeability Across the Intestinal Epithelium 1. Evaluate the intrinsic permeability of the compound. 2. Consider the use of permeation enhancers in the formulation (use with caution due to potential toxicity).Understanding the permeability limitations. Improved drug absorption.

Data Presentation

Table 1: Hypothetical Bioavailability Parameters of this compound Derivative SD-A in Different Formulations

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 1050 ± 82.0250 ± 45100
Micronized Suspension 1095 ± 151.5520 ± 80208
Lipid Nanoemulsion 10210 ± 301.01150 ± 150460
Cyclodextrin Complex 10150 ± 251.5850 ± 110340

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Derivative Formulations

Objective: To compare the dissolution profiles of different this compound derivative formulations.

Apparatus: USP Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate.

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place one dose of the this compound derivative formulation into each dissolution vessel.

  • Start the paddle rotation at 50 rpm.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the this compound derivative in the samples using a validated HPLC-UV method.[8][9]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters and relative bioavailability of different this compound derivative formulations after oral administration in rats.[10]

Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.

Procedure:

  • Divide the rats into groups (n=6 per group), with each group receiving a different formulation.

  • Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Extract the this compound derivative from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.[11][12]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Derivative micronization Micronization formulation->micronization lipid_formulation Lipid Nanoemulsion formulation->lipid_formulation cyclodextrin Cyclodextrin Complex formulation->cyclodextrin dissolution In Vitro Dissolution (Protocol 1) micronization->dissolution lipid_formulation->dissolution cyclodextrin->dissolution bioavailability In Vivo Bioavailability (Protocol 2) dissolution->bioavailability pk_analysis Pharmacokinetic Analysis bioavailability->pk_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron receptor NMDA Receptor ca_influx Ca2+ Influx receptor->ca_influx Blocks dopamine_transporter Dopamine Transporter (DAT) dopamine_release Dopamine Release dopamine_transporter->dopamine_release Inhibits Reuptake downstream_signaling Downstream Signaling ca_influx->downstream_signaling This compound This compound Derivative This compound->receptor Antagonism This compound->dopamine_transporter Inhibition This compound->dopamine_release Enhancement

Caption: Hypothetical signaling pathway for a this compound derivative based on Amantadine's mechanism of action.[13][14][15]

References

Adjusting Somantadine treatment protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amantadine in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of Amantadine in cancer cell lines?

Amantadine exhibits anti-cancer properties through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) and causes cell cycle arrest, typically at the G0/G1 phase.[1] This is achieved by modulating the expression of key regulatory proteins. For instance, Amantadine has been shown to increase the pro-apoptotic protein Bax and decrease the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[1] Furthermore, it can decrease the levels of cyclin-D1 and increase the expression of p21, a cyclin-dependent kinase inhibitor, thereby halting cell cycle progression.[1]

Q2: How should I prepare and store Amantadine for cell culture experiments?

Amantadine hydrochloride is a stable, white crystalline powder that is freely soluble in water.[2] For cell culture applications, it is recommended to prepare a sterile stock solution in a buffered saline solution (e.g., PBS) or cell culture medium. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[3] It is advisable to prepare fresh aqueous solutions and not to store them for more than one day.[3] For longer-term storage, aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: How do I determine the optimal concentration of Amantadine for my cell line?

The optimal concentration of Amantadine is cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This typically involves treating the cells with a range of Amantadine concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate method, such as an MTT or CellTiter-Glo® assay. A pilot experiment with a broad range of concentrations (e.g., 10 µM to 500 µM) is recommended to narrow down the effective range.

Troubleshooting Guides

Issue 1: No significant effect of Amantadine on cell viability or proliferation is observed.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The IC50 of Amantadine can vary significantly between cell lines. If you are not observing an effect, you may be using a concentration that is too low. Perform a dose-response curve with a wider and higher range of concentrations to determine the effective dose for your specific cell line.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: The effects of Amantadine on cell cycle and apoptosis may take time to become apparent. Extend the incubation time (e.g., to 48 or 72 hours) and perform a time-course experiment to identify the optimal treatment duration.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to Amantadine. Confirm the expression of targets that may be involved in Amantadine's mechanism of action in your cell line. Consider using a positive control (a cell line known to be sensitive to Amantadine) to ensure your experimental setup is working correctly.

  • Possible Cause 4: Degraded Amantadine Stock Solution.

    • Solution: Prepare a fresh stock solution of Amantadine. Ensure proper storage of the stock solution to maintain its activity.

Issue 2: Excessive cell death observed even at low concentrations of Amantadine.

  • Possible Cause 1: High Cell Seeding Density.

    • Solution: High cell density can lead to nutrient depletion and accumulation of toxic byproducts, making cells more susceptible to drug treatment. Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment.[4]

  • Possible Cause 2: Cell Line Hypersensitivity.

    • Solution: Your cell line may be particularly sensitive to Amantadine. Perform a dose-response study using a much lower range of concentrations to identify a suitable working concentration.

  • Possible Cause 3: Solvent Toxicity.

    • Solution: If you are using a solvent other than water or PBS to dissolve Amantadine, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. Always include a vehicle control (medium with the solvent at the same concentration used for the drug treatment) in your experiments.

Issue 3: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Variation in Cell Seeding.

    • Solution: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate and consistent cell counting and seeding for all experiments.[4]

  • Possible Cause 2: Cells are not in the logarithmic growth phase.

    • Solution: For proliferation and cytotoxicity assays, it is critical that cells are actively dividing. Seed cells at a density that ensures they are in the exponential growth phase at the time of drug addition.[4]

  • Possible Cause 3: Passage Number of Cells.

    • Solution: Cell lines can change their characteristics over time with increasing passage numbers. Use cells within a consistent and low passage number range for all your experiments to ensure reproducibility.

  • Possible Cause 4: Inconsistent Incubation Times or Conditions.

    • Solution: Ensure that all experimental plates are incubated for the exact same duration and under identical conditions (temperature, CO2 levels, humidity).

Data Presentation

Table 1: IC50 Values of Amantadine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
A375Melanoma265.7 - 467.272MTT
SK-MEL 28Melanoma265.7 - 467.272MTT
FM55PMelanoma265.7 - 467.272MTT
FM55M2Melanoma265.7 - 467.272MTT
U87Glioblastoma~50072Not specified
U251GlioblastomaNot specifiedNot specifiedNot specified
HepG2Hepatocellular CarcinomaNot specified48MTT
SMMC-7721Hepatocellular CarcinomaNot specified48MTT

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 of Amantadine using MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Amantadine Treatment:

    • Prepare a 2X stock solution of Amantadine in complete growth medium at various concentrations (e.g., ranging from 10 µM to 1000 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X Amantadine solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (if applicable) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the Amantadine concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Cell Cycle by Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.

    • Treat the cells with Amantadine at the desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Amantadine_Signaling_Pathway cluster_cell Cell cluster_proliferation Proliferation cluster_apoptosis Apoptosis Amantadine Amantadine CyclinD1 Cyclin D1 Amantadine->CyclinD1 p21 p21 Amantadine->p21 Bax Bax Amantadine->Bax Bcl2 Bcl-2 Amantadine->Bcl2 CellCycle G0/G1 Arrest CyclinD1->CellCycle p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Amantadine's dual mechanism of action on cell proliferation and apoptosis.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to attach (24h) A->B C Prepare serial dilutions of Amantadine B->C D Treat cells with Amantadine (24-72h) C->D E Add MTT reagent D->E F Incubate and solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

References

Technical Support Center: Overcoming Somantadine Resistance in Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to combat Somantadine (Amantadine/Rimantadine) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Amantadine)?

This compound and its derivatives are adamantane-class drugs that specifically target the M2 protein of the influenza A virus.[1][2][3] The M2 protein is a homotetrameric proton-selective ion channel embedded in the viral envelope.[1][4] After the virus enters a host cell via an endosome, the endosome's acidic environment activates the M2 channel, allowing protons to flow into the virion.[5][6] This acidification is a critical step that facilitates the uncoating process—the dissociation of the viral RNA from its matrix proteins, releasing the genetic material into the cytoplasm for replication.[4][6] this compound blocks this M2 ion channel, preventing proton influx, halting the uncoating process, and thereby inhibiting viral replication.[1][3][7]

Q2: What is the molecular basis of viral resistance to this compound?

Resistance to this compound is primarily caused by single amino acid substitutions within the transmembrane domain of the M2 protein.[8][9] These mutations alter the drug-binding site within the channel pore, reducing or eliminating the drug's ability to block proton conductance.[8] The most prevalent and significant mutation is a serine-to-asparagine substitution at position 31 (S31N).[10][11] This single mutation is found in the vast majority of circulating this compound-resistant influenza A strains.[11][12][13] Other mutations that confer resistance, though less common, occur at positions such as L26F, V27A, A30T, and G34E.[9][11][13][14]

Q3: My new compound is effective against wild-type influenza A but not against a known S31N mutant strain. What does this suggest?

This result strongly suggests that your compound's mechanism of action is likely similar to this compound, targeting the wild-type M2 ion channel. The S31N mutation alters the channel pore in a way that increases both its bulk and polarity, reducing the space available for drug interaction and preventing effective binding of traditional adamantane-like compounds.[15][16] Your compound's inability to inhibit the S31N mutant indicates it cannot overcome this structural change. This is a common challenge, and further drug design efforts could focus on developing inhibitors that can accommodate the altered pore of the S31N mutant.[15][17]

Troubleshooting Guides

Issue 1: Inconsistent results in antiviral susceptibility assays.
Possible Cause Troubleshooting Step Expected Outcome
Cell Viability Issues Perform a cytotoxicity assay (e.g., MTT, MTS) with your compound on the host cells (e.g., MDCK) in parallel with the antiviral assay.The compound concentration used should not cause significant cell death, ensuring that any reduction in viral replication is due to antiviral activity, not cell toxicity.
Viral Titer Variability Ensure the viral stock has a consistent and accurately determined titer (PFU/mL or TCID50/mL). Use the same multiplicity of infection (MOI) for all experiments.Consistent MOI leads to reproducible infection rates and more reliable IC50 values.
Assay Sensitivity For compounds with subtle effects, a plaque reduction assay may be less sensitive. Consider using a yield reduction assay where viral RNA is quantified by RT-qPCR.[18]RT-qPCR can detect smaller changes in viral replication, providing a more quantitative measure of antiviral efficacy.
Drug Stability Prepare fresh dilutions of your compound for each experiment. Check the compound's solubility and stability in the assay medium.Fresh preparations prevent degradation and ensure the effective concentration is accurate, leading to more consistent results.
Issue 2: A newly designed compound shows no activity against the S31N mutant.

This is a primary challenge in the field. The S31N mutation significantly alters the drug-binding pocket.

Workflow for Addressing S31N Resistance:

Caption: Troubleshooting workflow for S31N inactivity.

Quantitative Data Summary

The efficacy of M2 channel inhibitors is dramatically affected by resistance mutations. The table below summarizes the 50% inhibitory concentrations (IC50) for Amantadine and an experimental compound against wild-type (WT) and common resistant M2 mutants.

Table 1: Comparative IC50 Values (μM) of M2 Inhibitors

Compound M2-WT M2-L26F M2-V27A M2-S31N
Amantadine 15.8 164.5 1840 237.0
Spiran Amine 8 Effective 30.6 84.9 >10,000

Data synthesized from studies on M2 channels expressed in Xenopus oocytes.[19]

This data clearly illustrates the profound resistance conferred by the V27A and S31N mutations to Amantadine. While experimental compounds like Spiran Amine 8 show promise against L26F and V27A mutants, the S31N mutation remains a significant hurdle.[19]

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA)

This assay is the gold standard for determining an antiviral compound's efficacy by measuring the reduction in viral plaque formation.[18][20]

Workflow Diagram:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization A 1. Seed MDCK cells in 6-well plates to form a confluent monolayer. C 3. Wash cell monolayer and infect with a known titer of virus (e.g., 100 PFU/well). A->C Cells ready B 2. Prepare serial dilutions of the test compound. E 5. Add agar overlay containing the specific compound dilution and TPCK-trypsin. B->E Dilutions ready D 4. After 1-hour incubation, remove inoculum. C->D D->E F 6. Incubate plates at 37°C for 48-72 hours until plaques are visible. E->F G 7. Fix cells with formaldehyde and stain with crystal violet. F->G H 8. Count plaques and calculate the IC50 value. G->H

Caption: Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a 95-100% confluent monolayer.

  • Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in serum-free media.

  • Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of the influenza virus strain calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow viral adsorption.

  • Treatment: Remove the viral inoculum. Overlay the cells with a mixture of 2X MEM medium and 1.2% agar containing TPCK-trypsin (for viral activation) and the corresponding concentration of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days.

  • Visualization: Once plaques are visible, fix the cells with 10% formaldehyde for at least 4 hours. Remove the agar overlay and stain the monolayer with a 0.1% crystal violet solution.

  • Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the "no drug" control. The IC50 is the compound concentration that reduces the plaque number by 50%.[16]

Protocol 2: M2 Proton Channel Activity Assay (Electrophysiology)

This assay directly measures the function of the M2 ion channel and its inhibition by test compounds. It is typically performed by expressing the M2 protein in Xenopus laevis oocytes and using a two-electrode voltage clamp (TEVC) to measure proton currents.[1][15]

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the M2 protein (either WT or a resistant mutant). Incubate for 2-4 days to allow protein expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Current Measurement: Clamp the oocyte membrane potential (e.g., at -20 mV). Measure the baseline current at a neutral pH (e.g., 7.5).

  • Channel Activation: Switch the perfusion to an acidic buffer (e.g., pH 5.5) to activate the M2 proton channel and record the resulting inward current.

  • Inhibition Testing: Perfuse the oocyte with the acidic buffer containing a specific concentration of the test compound. Record the current after it reaches a steady state. The reduction in current compared to the "no drug" acidic control indicates channel inhibition.[15]

  • Analysis: Repeat step 5 with multiple compound concentrations to generate a dose-response curve and calculate the IC50 value.

M2 Channel Gating and Inhibition Mechanism:

M2_Channel cluster_0 Viral Uncoating Process cluster_1 Proton Influx & Drug Action Virus Influenza Virus in Endosome Endosome Acidic Environment (Low pH) M2_Channel M2 Channel (Closed) His37 Gate Endosome->M2_Channel Activates M2_Open M2 Channel (Open) His37 Protonated M2_Channel:f1->M2_Open:f1 Protonation Uncoating Viral RNA Release (Uncoating) M2_Open->Uncoating Leads to Block Channel Blocked M2_Open->Block Protons H+ Protons Protons->M2_Open:f0 Influx This compound This compound This compound->M2_Open:f0 Binds & Blocks Block->Uncoating Prevents

Caption: Mechanism of M2 channel activation and inhibition.

References

Somantadine Technical Support Center: Optimizing Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Somantadine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at controlled room temperature, specifically 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1][2] Exposure to temperatures above this range can accelerate degradation.[3]

Q2: How sensitive is this compound to light?

A2: this compound is susceptible to photodegradation.[4] To mitigate this, it is crucial to store the compound in light-resistant containers, such as amber vials or opaque cartons, to minimize exposure to both natural and artificial light.[2][5]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation.[6] Hydrolysis can occur in the presence of moisture, while oxidation may be initiated by exposure to atmospheric oxygen and can be catalyzed by light or trace metals.[7][8]

Q4: What impact does humidity have on the stability of solid this compound?

A4: High humidity can lead to moisture sorption, which may increase the rate of hydrolytic degradation.[4][5] Maintaining a controlled humidity environment is essential for the long-term stability of the solid form.

Q5: Are there any specific packaging recommendations for this compound?

A5: Yes, due to its sensitivity to light and moisture, this compound should be stored in well-sealed, light-resistant containers.[9] For highly sensitive applications, packaging with a desiccant may be beneficial to control moisture levels.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed During Stability Study

Q: We are observing a higher-than-expected level of a specific degradant in our long-term stability study at 25°C/60% RH. What could be the cause?

A:

  • Check for Temperature Excursions: Verify the temperature and humidity logs for the stability chamber to ensure there have been no deviations from the set conditions.[10] Even short-term temperature spikes can accelerate degradation.[3]

  • Evaluate Container Closure Integrity: Compromised container seals can expose the sample to higher humidity or oxygen levels, accelerating hydrolysis or oxidation.[9]

  • Assess for Light Exposure: Ensure that the storage location is properly protected from light, as photodegradation can be a contributing factor.[5]

  • Consider Lot-to-Lot Variability: Impurities from the manufacturing process can sometimes catalyze degradation.[4] Review the certificate of analysis for the specific batch under investigation.

Issue 2: Out-of-Specification (OOS) Results for Assay/Purity

Q: Our latest stability time point shows the purity of this compound has dropped below the specification limit. What are the immediate next steps?

A:

  • Verify the Analytical Method: Ensure that the stability-indicating analytical method is validated and was performed correctly.[11] Re-analysis of the sample may be necessary to rule out analytical error.

  • Investigate Degradation Profile: Identify and quantify the primary degradation products. This can provide clues as to the degradation pathway (e.g., presence of hydrolytic or oxidative degradants).

  • Review Storage Conditions: A thorough review of the storage conditions is warranted, as outlined in Issue 1.

  • Initiate a Stress Study: If the degradation pathway is unclear, conducting forced degradation studies under various stress conditions (heat, humidity, light, acid/base hydrolysis, oxidation) can help identify the root cause.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stability Studies

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH[1]Months 0, 3, 6, 9, 12, 18, 24, and annually thereafter[11]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[1]Months 0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[1]Months 0, 3, 6

Table 2: Hypothetical Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)Total Degradants (%)Appearance
0 99.80.2White Crystalline Powder
3 99.60.4White Crystalline Powder
6 99.50.5White Crystalline Powder
12 99.20.8White Crystalline Powder
24 98.51.5White Crystalline Powder

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peaks corresponding to this compound and any degradation products.

  • Calculate the purity and percentage of each degradant based on the peak areas relative to the total peak area.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Moisture) This compound->Hydrolysis H₂O Oxidation Oxidation (Oxygen, Light) This compound->Oxidation O₂ / hν Degradant_A Hydrolytic Degradant A Hydrolysis->Degradant_A Degradant_B Oxidative Degradant B Oxidation->Degradant_B

Caption: Potential degradation pathways for this compound.

cluster_0 Study Initiation cluster_1 Time Point Testing cluster_2 Data Evaluation start Define Protocol & Select Batches initial_testing Initial Analysis (T=0) (Assay, Purity, etc.) start->initial_testing place_samples Place Samples in Stability Chambers initial_testing->place_samples pull_samples Pull Samples at Scheduled Intervals place_samples->pull_samples analyze_samples Analyze Samples using Stability-Indicating Method pull_samples->analyze_samples compare_data Compare Data to Specifications analyze_samples->compare_data evaluate_trends Evaluate Trends and Calculate Shelf-Life compare_data->evaluate_trends final_report Final Stability Report evaluate_trends->final_report

Caption: Experimental workflow for a long-term stability study.

start Unexpected Degradation Observed check_logs Review T/RH Logs for Excursions? start->check_logs logs_ok Logs OK? check_logs->logs_ok address_excursion Address Chamber Malfunction logs_ok->address_excursion No check_packaging Inspect Container Closure Integrity? logs_ok->check_packaging Yes packaging_ok Packaging Intact? check_packaging->packaging_ok repackage Review Packaging Procedure packaging_ok->repackage No check_light Potential Light Exposure? packaging_ok->check_light Yes light_ok Light Exposure Ruled Out? check_light->light_ok improve_light_protection Improve Light Protection light_ok->improve_light_protection No forced_degradation Conduct Forced Degradation Study light_ok->forced_degradation Yes

Caption: Troubleshooting decision tree for stability issues.

References

Validation & Comparative

Validating the Antiviral Activity of Amantadine in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query for "Somantadine" has been interpreted as a likely misspelling of "Amantadine," a well-documented antiviral agent. This guide will focus on Amantadine and compare its antiviral properties against influenza A virus with those of neuraminidase inhibitors, Oseltamivir and Zanamivir, in the context of primary cell-based assays.

This guide provides a comprehensive comparison of Amantadine with other widely used anti-influenza agents. It is intended for researchers, scientists, and drug development professionals interested in validating antiviral efficacy in a biologically relevant setting using primary cells. The document outlines detailed experimental protocols, presents comparative antiviral activity data, and visualizes key mechanisms and workflows.

Comparative Antiviral Activity

The antiviral efficacy of a compound is typically determined by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%. The following table summarizes available data for Amantadine, Oseltamivir, and Zanamivir against Influenza A virus.

Disclaimer: The data presented below are compiled from various studies and should be interpreted with caution. Direct comparison of IC50/EC50 values is most accurate when determined within the same study using the same cell type, virus strain, and assay conditions. Variations in these parameters can significantly influence the results.

Antiviral AgentMechanism of ActionTarget VirusCell TypeIC50/EC50Citation
Amantadine M2 Proton Channel InhibitorInfluenza A (Amantadine-Resistant H1N1)MDCK16-20 µg/mL (85-106 µM)[1][2]
Oseltamivir Carboxylate Neuraminidase InhibitorInfluenza A (H1N1)MDCK~0.45 nM[3]
Zanamivir Neuraminidase InhibitorInfluenza A (H1N1)MDCK~0.95 nM[3]

MDCK: Madin-Darby Canine Kidney cells, a common cell line for influenza research.

Due to the widespread resistance of circulating influenza A strains to amantadine, its clinical use for this purpose is no longer recommended by the CDC.[4] However, it can still serve as a well-characterized, albeit often less potent, control in research settings, particularly when studying M2 channel function or drug resistance mechanisms.

Experimental Protocols

To validate the antiviral activity of a compound like Amantadine in primary cells, a series of experiments are required to assess its cytotoxicity and its efficacy in inhibiting viral replication. Primary human bronchial epithelial (HBE) cells or other primary respiratory cells are ideal for this purpose as they represent a more physiologically relevant model of the human respiratory tract compared to immortalized cell lines.

This assay determines the concentration range of the drug that is non-toxic to the primary cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed primary human bronchial epithelial (HBE) cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of Amantadine, Oseltamivir, and Zanamivir in the appropriate cell culture medium.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

This assay quantifies the reduction in infectious virus particles produced by infected cells in the presence of the antiviral compound.

Principle: Cells are infected with the virus and treated with the test compound. After a single replication cycle, the amount of new infectious virus in the supernatant is quantified by titrating it on a fresh monolayer of cells, typically using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

Protocol:

  • Cell Seeding: Seed primary HBE cells in a 24-well plate and grow to confluency.

  • Infection: Infect the cell monolayers with Influenza A virus at a specific multiplicity of infection (MOI), for example, 0.01, for 1 hour at 37°C.

  • Treatment: After infection, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of the antiviral compounds (at non-toxic concentrations).

  • Incubation: Incubate the plates for 24-48 hours at 37°C to allow for viral replication.

  • Supernatant Collection: Harvest the cell culture supernatants, which contain the progeny virus.

  • Virus Titration (Plaque Assay): a. Seed fresh MDCK cells in 6-well plates and grow to confluency. b. Prepare serial 10-fold dilutions of the collected supernatants. c. Infect the MDCK cell monolayers with the dilutions for 1 hour. d. Remove the inoculum and overlay the cells with a mixture of agar and cell culture medium, with or without trypsin (depending on the virus strain). e. Incubate for 2-3 days until plaques (zones of cell death) are visible. f. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the virus titer (in plaque-forming units per mL, PFU/mL) for each drug concentration. The IC50 is the concentration of the drug that reduces the virus yield by 50% compared to the untreated control.

This assay measures the amount of viral RNA produced in infected cells, providing another measure of antiviral efficacy.

Principle: Real-time reverse transcription PCR (qRT-PCR) is used to quantify the number of copies of a specific viral gene (e.g., the matrix (M) gene for influenza A) in the cell lysate or supernatant.

Protocol:

  • Experimental Setup: Follow steps 1-4 of the Virus Yield Reduction Assay.

  • RNA Extraction: At the end of the incubation period, extract total RNA from the infected cells or the supernatant using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

  • qPCR: Perform real-time PCR using primers and a probe specific for a conserved region of the influenza A virus genome (e.g., the M1 gene). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of a viral gene plasmid. Calculate the percentage of inhibition of viral RNA synthesis for each drug concentration relative to the untreated control. The EC50 is the concentration that reduces viral RNA levels by 50%.

Visualizations

Antiviral_Mechanisms cluster_amantadine Amantadine cluster_neuraminidase_inhibitors Oseltamivir & Zanamivir cluster_virus_lifecycle Influenza A Virus Lifecycle Amantadine Amantadine M2_channel M2 Proton Channel Amantadine->M2_channel Blocks Uncoating Viral Uncoating Amantadine->Uncoating Inhibits M2_channel->Uncoating Replication Replication Uncoating->Replication NI Oseltamivir/ Zanamivir Neuraminidase Neuraminidase NI->Neuraminidase Inhibits Virus_release Progeny Virus Release NI->Virus_release Prevents Neuraminidase->Virus_release Entry Virus Entry Assembly Assembly & Budding Replication->Assembly Antiviral_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assessment cluster_yield Virus Yield Reduction cluster_qpcr Viral RNA Quantification C1 Seed Primary Cells (96-well plate) C2 Treat with Drug Serial Dilutions C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Determine CC50 C4->C5 E1 Seed Primary Cells (24-well plate) E2 Infect with Influenza A Virus E1->E2 E3 Treat with Non-Toxic Drug Concentrations E2->E3 E4 Incubate (24-48h) E3->E4 Y1 Collect Supernatant E4->Y1 Q1 Extract RNA E4->Q1 Y2 Titrate Virus (Plaque Assay/TCID50) Y1->Y2 Y3 Calculate IC50 Y2->Y3 Q2 qRT-PCR Q1->Q2 Q3 Calculate EC50 Q2->Q3

References

Comparative Analysis of Cross-Resistance Between Amantadine and Rimantadine in Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-resistance profiles of amantadine and rimantadine, two prominent members of the adamantane class of antiviral drugs. The information presented is intended for researchers, scientists, and drug development professionals working on influenza therapeutics. The guide summarizes quantitative experimental data, outlines the methodologies used in these experiments, and provides visual representations of key biological pathways and experimental workflows.

Data Summary

The primary mechanism of action for adamantanes is the blockade of the M2 ion channel of the influenza A virus, which is essential for viral uncoating and replication. Resistance to this class of drugs is predominantly caused by single amino acid substitutions in the transmembrane domain of the M2 protein. Due to their shared target and mechanism, there is complete cross-resistance between amantadine and rimantadine.

The following table summarizes the in vitro antiviral activity of amantadine and rimantadine against both wild-type (adamantane-sensitive) and a common resistant strain (S31N mutant) of influenza A virus. The 50% inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates higher potency.

DrugVirus StrainM2 GenotypeIC50 (μM)
AmantadineInfluenza A (Wild-Type)WT0.29
AmantadineInfluenza A (Resistant)S31N>100
RimantadineInfluenza A (Wild-Type)WT~0.03-0.06
RimantadineInfluenza A (Resistant)S31N>100

Note: In vitro studies have shown that rimantadine is generally more active than amantadine against susceptible influenza A viruses. The IC50 values can vary slightly depending on the specific virus strain and the assay used.

Experimental Protocols

The data presented above is typically generated using one of the following standard virological assays:

1. Plaque Reduction Assay

This assay is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.

  • Virus Inoculation: The cell monolayers are washed and then infected with a known amount of influenza A virus (either wild-type or a resistant strain).

  • Drug Treatment: After a brief incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the antiviral drug (amantadine or rimantadine).

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • IC50 Determination: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a drug to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Culture: MDCK or other susceptible cells are seeded in 96-well plates.

  • Drug and Virus Addition: Serial dilutions of the antiviral drug are added to the wells, followed by the addition of a standardized amount of influenza virus.

  • Incubation: The plates are incubated for several days at 37°C.

  • CPE Assessment: The extent of CPE in each well is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

  • EC50 Determination: The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits the viral CPE by 50%.

Visualizations

Mechanism of Adamantane Action and Resistance

The following diagram illustrates the mechanism by which adamantanes inhibit influenza A virus replication and how mutations in the M2 protein lead to drug resistance.

Mechanism of Adamantane Action and Resistance cluster_0 Wild-Type Virus (Sensitive) cluster_1 Resistant Virus (e.g., S31N) Virus Entry Virus Entry Endosome Acidification Endosome Acidification Virus Entry->Endosome Acidification 1. Endocytosis M2 Proton Influx (WT) M2 Proton Influx (WT) Endosome Acidification->M2 Proton Influx (WT) 2. pH drop Viral Uncoating Viral Uncoating M2 Proton Influx (WT)->Viral Uncoating 3. vRNP release Replication Replication Viral Uncoating->Replication Amantadine/\nRimantadine Amantadine/ Rimantadine Amantadine/\nRimantadine->M2 Proton Influx (WT) Blocks channel Virus Entry_R Virus Entry Endosome Acidification_R Endosome Acidification Virus Entry_R->Endosome Acidification_R 1. Endocytosis M2 Proton Influx (Mutant) M2 Proton Influx (Mutant) Endosome Acidification_R->M2 Proton Influx (Mutant) 2. pH drop Viral Uncoating_R Viral Uncoating M2 Proton Influx (Mutant)->Viral Uncoating_R 3. vRNP release Replication_R Replication_R Viral Uncoating_R->Replication_R Replication Amantadine/\nRimantadine_R Amantadine/ Rimantadine Amantadine/\nRimantadine_R->M2 Proton Influx (Mutant) Binding prevented Workflow for Adamantane Susceptibility Testing Start Start Prepare MDCK Cell Monolayers Prepare MDCK Cell Monolayers Start->Prepare MDCK Cell Monolayers Infect Cells Infect Cells Prepare MDCK Cell Monolayers->Infect Cells Prepare Virus Inoculum (WT or Mutant) Prepare Virus Inoculum (WT or Mutant) Prepare Virus Inoculum (WT or Mutant)->Infect Cells Add Drug Dilutions Add Drug Dilutions Infect Cells->Add Drug Dilutions Incubate (2-3 days) Incubate (2-3 days) Add Drug Dilutions->Incubate (2-3 days) Fix and Stain Plaques Fix and Stain Plaques Incubate (2-3 days)->Fix and Stain Plaques Count Plaques Count Plaques Fix and Stain Plaques->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50 End End Calculate IC50->End

Comparative study of Somantadine's side effect profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Side Effect Profile of Somantadine (Amantadine) and Its Alternatives in the Management of Parkinson's Disease

For researchers and drug development professionals, a thorough understanding of the comparative side effect profiles of antiparkinsonian agents is crucial for informing clinical trial design and the development of novel therapeutics with improved safety profiles. This guide provides a detailed comparison of the adverse effects associated with this compound (Amantadine) and its primary alternatives, the dopamine agonists and anticholinergic agents, supported by data from clinical studies.

Comparative Side Effect Profiles

The following table summarizes the incidence rates of common and notable side effects of this compound (Amantadine) compared to representative dopamine agonists (Ropinirole, Pramipexole, Rotigotine) and anticholinergic drugs (Benztropine, Trihexyphenidyl). Data is aggregated from various clinical trials and meta-analyses. It is important to note that incidence rates can vary based on study design, patient population, and dosage.

Side EffectThis compound (Amantadine)Dopamine Agonists (Ropinirole, Pramipexole, Rotigotine)Anticholinergics (Benztropine, Trihexyphenidyl)
Neurological
Dizziness/Lightheadedness5-10%[1]8-20%[2][3]Common[4]
Insomnia5-10%[1]~7% (Ropinirole)[2]Can occur[5]
Hallucinations2.5-10%[6][7]4.4-17.3%[2][8]More common in the elderly[9]
ConfusionCommon[10]Common[11]Common, especially in the elderly[9]
Somnolence/DrowsinessCan occur[12]7-27.4%[2]Common[12]
Dyskinesia (as add-on)Can reduce dyskinesia13-34% (Ropinirole)[2]Less likely to cause dyskinesia
Gastrointestinal
Nausea5-10%[1]11-20% (Ropinirole)[2][3]Common[4]
Dry MouthSignificantly higher vs. placebo[6]Can occur[8]Very common[4][9]
ConstipationSignificantly higher vs. placebo[6]Common[8]Common[9]
VomitingLess common~2.7% (Ropinirole)[3]Can occur[5]
Cardiovascular
Peripheral EdemaSignificantly higher vs. placebo[6]~14% (Ropinirole)[2]Infrequent
Orthostatic HypotensionCan occurCommon[13]Less common
Anticholinergic
Blurred VisionCommon[14]Can occurVery common[9]
Urinary RetentionCan occurLess commonCommon[9]

Experimental Protocols

The data presented in this guide are derived from randomized controlled trials (RCTs) and meta-analyses. The general methodology for these studies is as follows:

Study Design: Most studies are double-blind, placebo-controlled, randomized clinical trials. Some are active-comparator trials comparing the investigational drug to another standard treatment. Trial durations vary, but for assessing symptomatic relief and side effects in Parkinson's disease, they typically last for several weeks to months.[1][15]

Patient Population: Participants are diagnosed with idiopathic Parkinson's disease. Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks. Key considerations include age, disease severity (often measured by the Hoehn and Yahr scale), and prior or concomitant medications for Parkinson's disease.

Intervention and Dosage: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. The dosage of the investigational drug is often titrated over a period of weeks to the target therapeutic dose to improve tolerability.

Assessment of Side Effects: Adverse events are systematically collected throughout the trial. This is done through a combination of spontaneous patient reporting, responses to standardized questionnaires, and clinical observation by investigators. The incidence, severity, and relationship of the adverse event to the study drug are documented. Standardized rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part IV for complications of therapy, are often used to quantify specific side effects like dyskinesia.

Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical tests, such as odds ratios (OR) or relative risks (RR) with 95% confidence intervals (CI), are used to compare the frequency of adverse events between the investigational drug and the comparator group.[3][6]

Visualizations

Signaling Pathways in Parkinson's Disease Treatment

The following diagram illustrates the primary signaling pathways targeted by this compound (Amantadine) and its alternatives in the context of a striatal medium spiny neuron.

Parkinsons_Treatment_Pathways cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to NMDAR NMDA Receptor mAChR Muscarinic ACh Receptor Glutamate Glutamate Glutamate->NMDAR Activates ACh Acetylcholine ACh->mAChR Activates This compound This compound (Amantadine) This compound->Dopamine Enhances Release This compound->NMDAR Blocks Dopamine_Agonists Dopamine Agonists (Ropinirole, Pramipexole) Dopamine_Agonists->D2R Activates Anticholinergics Anticholinergics (Benztropine, Trihexyphenidyl) Anticholinergics->mAChR Blocks

Caption: Targeted signaling pathways of antiparkinsonian drugs.

Workflow for Comparative Side Effect Analysis

The diagram below outlines the systematic process for conducting a comparative analysis of drug side effect profiles from clinical trial data.

Comparative_Analysis_Workflow A Identify Relevant Clinical Trials B Extract Adverse Event Data A->B C Categorize Side Effects (e.g., Neurological, GI) B->C D Calculate Incidence Rates for Each Drug and Placebo C->D E Statistical Comparison (e.g., Odds Ratios, Risk Ratios) D->E F Synthesize Data into Comparative Table E->F G Publish Comparison Guide F->G

Caption: Workflow for comparative side effect profile analysis.

References

Benchmarking Somantadine's Potency Against Novel Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of Somantadine, an adamantane-class antiviral, with novel classes of influenza therapeutics. The emergence of widespread resistance to adamantanes has necessitated the development of new antiviral agents with alternative mechanisms of action. This document summarizes key quantitative data, details the experimental protocols used for potency determination, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Antiviral Agents

This compound and the Adamantane Class: this compound, a derivative of adamantane, belongs to the first generation of influenza A virus inhibitors.[1][2] Like its counterparts, amantadine and rimantadine, its mechanism of action involves the blockade of the M2 proton ion channel of the influenza A virus.[1][2] This channel is crucial for the uncoating of the virus within the host cell, a critical step for the release of viral ribonucleoprotein (vRNP) into the cytoplasm and subsequent replication. By inhibiting the M2 ion channel, adamantanes prevent the acidification of the viral interior, thereby halting the replication process. However, the efficacy of this class of drugs has been severely compromised by the high prevalence of resistant viral strains, rendering them no longer recommended for the treatment of influenza.[3] Furthermore, adamantanes are not effective against influenza B viruses, which lack the M2 protein targeted by these drugs.[3][4]

Novel Antiviral Classes: In response to the limitations of adamantanes, newer classes of antivirals with distinct mechanisms of action have been developed and are now the standard of care for influenza treatment. These include:

  • Neuraminidase Inhibitors (NAIs): This class includes drugs such as oseltamivir, zanamivir, and peramivir. They function by inhibiting the neuraminidase enzyme on the surface of the influenza virus.[4] Neuraminidase is essential for the release of newly formed virus particles from infected cells. By blocking this enzyme, NAIs prevent the spread of the virus to other cells.[4]

  • Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil is the first approved drug in this class. It targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5] This enzyme is vital for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-messenger RNAs to use as primers for its own mRNA synthesis. By inhibiting this process, baloxavir marboxil effectively blocks viral gene transcription and replication.[5]

Quantitative Comparison of Antiviral Potency

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound's surrogates (amantadine and rimantadine) and novel antiviral agents against various strains of influenza A virus. Lower values indicate higher potency.

Table 1: In Vitro Potency (IC50/EC50) Against Influenza A(H1N1)pdm09 Strains

Antiviral AgentClassInfluenza A StrainIC50 / EC50 (nM)Reference(s)
AmantadineAdamantaneA/PR/8/34 (H1N1)160 - 480[6]
RimantadineAdamantaneA/USSR/77 (H1N1)Not specified, but comparable efficacy to amantadine[7]
OseltamivirNeuraminidase InhibitorA/California/7/2009 (H1N1)100 ± 50[8]
ZanamivirNeuraminidase InhibitorA/California/7/2009 (H1N1)130 ± 70[8]
PeramivirNeuraminidase InhibitorA/California/7/2009 (H1N1)15.00 ± 5.77[8]
Baloxavir acidCap-dependent Endonuclease InhibitorA/California/7/2009 (H1N1)0.48 ± 0.22[8]

Table 2: In Vitro Potency (IC50/EC50) Against Influenza A(H3N2) Strains

Antiviral AgentClassInfluenza A StrainIC50 / EC50 (nM)Reference(s)
AmantadineAdamantaneKitakyushu/159/93 (H3N2)> 1000 (resistant)[6]
OseltamivirNeuraminidase InhibitorA(H3N2)420 ± 290[8]
ZanamivirNeuraminidase InhibitorA(H3N2)2480 ± 960[8]
PeramivirNeuraminidase InhibitorA(H3N2)48.43 ± 21.83[8]
Baloxavir acidCap-dependent Endonuclease InhibitorA(H3N2)19.55 ± 5.66[8]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.

  • Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of influenza virus (e.g., 50 plaque-forming units per well).

  • Virus Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Antiviral Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.8% agarose) containing serial dilutions of the antiviral drug being tested.

  • Incubation: The plates are incubated for 3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.[9][10]

Neuraminidase Inhibition Assay

This enzymatic assay measures the ability of a drug to inhibit the neuraminidase activity of the influenza virus.

Methodology:

  • Virus Preparation: A standardized amount of influenza virus is pre-incubated with serial dilutions of the neuraminidase inhibitor.

  • Substrate Addition: A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the virus-drug mixture.

  • Enzymatic Reaction: The neuraminidase enzyme of the virus cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone). The reaction is incubated for a specific time at 37°C.

  • Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.

  • IC50 Calculation: The IC50 value is determined as the drug concentration that inhibits 50% of the neuraminidase enzymatic activity compared to the untreated virus control.[11][12]

Cap-Dependent Endonuclease Assay

This assay evaluates the inhibitory effect of a drug on the cap-snatching activity of the viral polymerase.

Methodology:

  • Enzyme and Substrate Preparation: The recombinant influenza virus PA/PB1/PB2 polymerase complex is used as the enzyme source. A capped and radiolabeled RNA oligonucleotide serves as the substrate.

  • Inhibition Reaction: The polymerase complex is incubated with serial dilutions of the endonuclease inhibitor (e.g., baloxavir acid).

  • Cleavage Reaction: The radiolabeled capped RNA substrate is added to the mixture, and the cleavage reaction is allowed to proceed.

  • Product Analysis: The reaction products are separated by gel electrophoresis, and the radiolabeled cleaved fragments are visualized and quantified.

  • IC50 Calculation: The IC50 value is the drug concentration that reduces the endonuclease cleavage activity by 50%.[13][14]

Visualizations

Antiviral_Mechanisms cluster_adamantane Adamantane (this compound) cluster_nai Neuraminidase Inhibitors cluster_endo Cap-Dependent Endonuclease Inhibitor This compound This compound M2_channel M2 Ion Channel This compound->M2_channel Inhibits Uncoating Viral Uncoating M2_channel->Uncoating Mediates NAI Oseltamivir, Zanamivir, Peramivir Neuraminidase Neuraminidase NAI->Neuraminidase Inhibits Virus_Release Virus Release Neuraminidase->Virus_Release Mediates Baloxavir Baloxavir Marboxil Endonuclease Cap-Dependent Endonuclease (PA) Baloxavir->Endonuclease Inhibits mRNA_synthesis Viral mRNA Synthesis Endonuclease->mRNA_synthesis Required for

Caption: Mechanisms of action for different classes of influenza antivirals.

Plaque_Reduction_Workflow A 1. Seed MDCK cells in 6-well plates B 2. Inoculate with influenza virus A->B C 3. Add overlay with serial dilutions of antiviral drug B->C D 4. Incubate for 3 days C->D E 5. Stain and count plaques D->E F 6. Calculate IC50 value E->F

Caption: Workflow for the Plaque Reduction Assay.

NI_Assay_Workflow A 1. Pre-incubate virus with serial dilutions of NAI B 2. Add fluorogenic substrate (MUNANA) A->B C 3. Incubate at 37°C B->C D 4. Measure fluorescence C->D E 5. Calculate IC50 value D->E

Caption: Workflow for the Neuraminidase Inhibition Assay.

References

Unveiling the Action of Adamantanes: A Comparative Guide to Influenza A Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic evidence confirming the M2 proton channel blockade by amantadine and rimantadine, and a comparative analysis with newer influenza A treatments.

For decades, the adamantane derivatives amantadine and rimantadine were frontline defenses against influenza A. Their efficacy hinged on a specific molecular interaction: the blockade of the M2 proton channel, a crucial component in the viral replication cycle. Genetic studies have been paramount in unequivocally confirming this mechanism of action. This guide provides a comprehensive overview of the genetic evidence supporting the mechanism of amantadine and its derivatives, alongside a comparative analysis with alternative influenza antivirals, supported by experimental data and detailed protocols for key assays.

The Adamantane Mechanism: Confirmed Through Genetics

Amantadine and its derivative, rimantadine, are synthetic tricyclic amines that inhibit the replication of influenza A virus subtypes.[1] Their primary target is the M2 protein, a homotetrameric integral membrane protein that functions as a pH-dependent proton channel.[2] This channel is vital for the virus as it facilitates the acidification of the virion's interior upon entry into the host cell's endosome. This acidification process is a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, a prerequisite for viral replication.[2][3]

The mechanism of action of amantadine and rimantadine involves the physical blockage of the M2 proton channel pore.[4] By binding to the transmembrane domain of the M2 protein, these drugs prevent the influx of protons into the viral particle.[4] This inhibition of acidification halts the uncoating process, effectively trapping the viral genetic material within the endosome and preventing the initiation of replication.[4]

Genetic studies have provided definitive proof of this mechanism. The emergence of drug-resistant influenza A strains offered a natural experiment to pinpoint the drug's target. Sequencing of the M2 gene from these resistant viruses consistently revealed single amino acid substitutions within the transmembrane domain of the M2 protein.[5] These mutations, most commonly at positions 26, 27, 30, 31, and 34, alter the drug-binding site within the M2 channel, thereby reducing the efficacy of amantadine and rimantadine.[6] The direct correlation between these specific genetic changes and the loss of drug susceptibility serves as powerful evidence that the M2 protein is the primary target of the adamantane class of antivirals.

Comparative Analysis of Influenza A Antivirals

While historically significant, the widespread resistance to amantadine and rimantadine has led to the development and preference for alternative antiviral agents with different mechanisms of action. The two main classes of alternatives are neuraminidase inhibitors and a cap-dependent endonuclease inhibitor.

FeatureAdamantanes (Amantadine, Rimantadine)Neuraminidase Inhibitors (Oseltamivir, Zanamivir)Endonuclease Inhibitor (Baloxavir Marboxil)
Target M2 Proton ChannelNeuraminidase (NA)Cap-dependent Endonuclease (part of PA protein)
Mechanism of Action Blocks viral uncoating by inhibiting proton influx.Prevents the release of new virus particles from infected cells.[7][8]Inhibits viral mRNA synthesis by blocking the "cap-snatching" mechanism.[1][2]
Spectrum of Activity Influenza A only.[1]Influenza A and B.[7]Influenza A and B.[4]
Genetic Basis of Resistance Single point mutations in the M2 transmembrane domain (e.g., S31N, V27A).[5]Point mutations in the neuraminidase gene (e.g., H275Y in N1, R292K in N2).[9][10]Point mutations in the PA gene (e.g., I38T).[1][2]
Current Recommendation Not recommended for treatment or prophylaxis of currently circulating influenza A viruses due to high levels of resistance.Recommended for treatment and prophylaxis of influenza A and B.Recommended for treatment and post-exposure prophylaxis of influenza A and B.

Efficacy of Influenza Antivirals: A Quantitative Comparison

The clinical efficacy of these antiviral agents has been evaluated in numerous studies. The following table summarizes key efficacy data from a network meta-analysis of 26 randomized clinical trials.[11]

OutcomeZanamivir (10 mg)Baloxavir (40 mg or 80 mg)Oseltamivir (75 mg)
Time to Alleviation of Symptoms (vs. Placebo) Shortest duration (Hazard Ratio: 0.67)--
Influenza-related Complications (vs. Placebo) Risk Ratio: 0.82Lowest risk (Risk Ratio: 0.51)Risk Ratio: 0.61
Adverse Events (vs. Placebo) -Lower risk (Risk Ratio: 0.84)Higher occurrence of nausea and vomiting.[11]

Experimental Protocols

The confirmation of antiviral mechanisms of action and the identification of resistance mutations rely on key laboratory techniques. Below are detailed methodologies for foundational experiments in this field.

Site-Directed Mutagenesis of the Influenza M2 Gene

This technique is used to introduce specific mutations into the M2 gene to study their effect on drug susceptibility and protein function.

  • Template Plasmid Preparation: A plasmid containing the wild-type M2 gene of an influenza A virus is prepared.

  • Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid at the site of the intended mutation.

  • PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR). The primers are extended and incorporated, creating a new plasmid containing the desired mutation.[7]

  • Template Removal: The parental, non-mutated plasmid is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for replication.

  • Verification: The plasmid DNA is isolated from the bacteria and the M2 gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.[6]

  • Functional Analysis: The mutated M2 protein is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells) to assess its function and susceptibility to antiviral drugs using assays such as the plaque reduction assay.[6]

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[12]

  • Cell Seeding: A monolayer of susceptible cells, typically Madin-Darby Canine Kidney (MDCK) cells, is seeded in 6-well or 12-well plates and grown to confluency.[3][13]

  • Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques.

  • Infection: The cell monolayers are washed and then infected with the diluted virus. The plates are incubated to allow for viral adsorption to the cells.[13]

  • Antiviral Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) that includes various concentrations of the antiviral drug being tested.[3][13]

  • Incubation: The plates are incubated for a period sufficient for plaques to form (typically 2-3 days). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).[13]

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas.[3]

  • Data Analysis: The number of plaques at each drug concentration is counted and compared to the number of plaques in the untreated control wells. The 50% inhibitory concentration (IC50) is then calculated, which is the concentration of the drug that reduces the number of plaques by 50%.[12]

Sequencing of the Influenza M2 Gene from Clinical Isolates

This process is crucial for surveillance of antiviral resistance in circulating influenza strains.

  • Sample Collection and RNA Extraction: A nasopharyngeal swab or other respiratory specimen is collected from a patient with influenza. Viral RNA is then extracted from the sample using a commercial kit.[5][14]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The viral RNA is first converted to complementary DNA (cDNA) using a reverse transcriptase enzyme. The M gene segment is then amplified using specific primers that flank the M2 coding region.[5][14]

  • PCR Product Purification: The amplified M gene DNA fragment is purified to remove primers, dNTPs, and other components of the PCR reaction.

  • Sequencing: The purified DNA is sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS) methods.[8]

  • Sequence Analysis: The obtained nucleotide sequence is compared to a reference sequence of a susceptible influenza A virus to identify any mutations in the M2 gene that are known to confer resistance to adamantanes.[5]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the influenza A virus replication cycle and the mechanisms of action of the different antiviral drugs.

Influenza_Replication_and_Antiviral_Action cluster_HostCell Host Cell cluster_Endosome Endosome cluster_Drugs Antiviral Drugs Endocytosis Endocytosis Uncoating Uncoating Endocytosis->Uncoating Acidification Replication Viral Replication (Nucleus) Uncoating->Replication Assembly Viral Assembly (Cell Membrane) Replication->Assembly Budding Budding & Release Assembly->Budding Virus_Extracellular Influenza Virus Virus_Extracellular->Endocytosis Entry Amantadine Amantadine/ Rimantadine Amantadine->Uncoating Inhibits Neuraminidase_I Neuraminidase Inhibitors Neuraminidase_I->Budding Inhibits Baloxavir Baloxavir Baloxavir->Replication Inhibits

Influenza A Replication and Antiviral Drug Targets.

Experimental_Workflow cluster_GeneticConfirmation Genetic Confirmation of Mechanism cluster_FunctionalValidation Functional Validation Clinical_Isolate Resistant Clinical Isolate Sequencing M2 Gene Sequencing Clinical_Isolate->Sequencing Mutation_ID Identify Resistance Mutation (e.g., S31N) Sequencing->Mutation_ID SDM Site-Directed Mutagenesis (Introduce S31N in WT M2) Mutation_ID->SDM Inform PRA Plaque Reduction Assay SDM->PRA Confirm_Resistance Confirm Drug Resistance PRA->Confirm_Resistance

Workflow for Genetic Confirmation of Drug Resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative binding affinities and inhibitory activities of Amantadine and its related compounds against various therapeutic targets.

Amantadine, a versatile adamantane derivative, has long been a subject of scientific scrutiny due to its therapeutic applications in both viral infections and neurological disorders.[1][2] This guide provides a comparative overview of the docking studies and in vitro activities of Amantadine and its synthesized derivatives, offering valuable insights for further drug design and development. The complex pharmacodynamics of Amantadine, involving interactions with multiple biological targets, underscores the importance of such comparative analyses.[1]

Quantitative Comparison of Binding Affinities and Inhibitory Activities

The following tables summarize the key quantitative data from various studies, providing a clear comparison of the binding energies and inhibitory concentrations of Amantadine and its derivatives against different protein targets.

Table 1: Molecular Docking Glide Scores of Amantadine Derivatives against Urease

CompoundGlide Score (Kcal/mol)Glide Model
3a-4.570-40.098
3b-4.278-42.139
3c-3.820-33.323
3d-4.515-43.748
3e-4.538-40.909
3f-4.538-37.182
3g-4.335-40.851
3h-4.868-43.500
3i-5.122-49.540
3j-4.746-41.113
Data sourced from a study on Amantadine derivatives as urease inhibitors.[3]

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition by Amantadine Derivatives

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
AD2Good Potential-
AD3Good Potential-
AD7-Stronger Inhibition
AD10-Stronger Inhibition
Acarbose (Standard)5.17 ± 0.25875.75 ± 2.08
Data from studies on Schiff base derivatives of Amantadine.[4][5][6]

Table 3: Binding Affinities of Rimantadine Enantiomers to Influenza A/M2 Protein

LigandKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Amantadine (1)12.0 ± 0.9-6.7 ± 0.1-11.0 ± 0.2-4.3
(R)-Rimantadine (2-R)1.1 ± 0.1-8.1 ± 0.1-7.2 ± 0.10.9
(S)-Rimantadine (2-S)1.2 ± 0.1-8.1 ± 0.1-7.2 ± 0.10.9
Racemic Rimantadine (2)1.2 ± 0.1-8.1 ± 0.1-7.3 ± 0.10.8
Data from Isothermal Titration Calorimetry (ITC) measurements.[7]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

Synthesis of Schiff Base Derivatives of Amantadine (AD1-AD11): Amantadine (1 mmol) is dissolved in 30 ml of methanol. To this solution, different aromatic aldehydes or ketones (1 mmol) and a catalytic amount of concentrated acetic acid are added. The reaction mixture is then refluxed for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). The resulting derivatives are filtered and recrystallized from methanol to obtain pure products.[4]

Molecular Docking Protocol: Protein-ligand docking experiments are performed using AutoDock4.2. The macromolecule (protein) is treated as a rigid structure, while the ligand is allowed to be flexible with a defined number of torsions. A grid box is centered on the active site of the protein to encompass the binding pocket. The Lamarckian Genetic Algorithm is typically employed for the docking calculations. Analysis of the docking results is performed using software such as Dassault Systèmes BIOVIA Discovery Studio.[8]

In Vitro α-Amylase Inhibition Assay: The inhibitory activity of the compounds against α-amylase is determined by measuring the amount of maltose produced. The reaction mixture contains the enzyme solution, the test compound, and a starch solution as the substrate. The reaction is incubated and then stopped by adding dinitrosalicylic acid (DNSA) reagent. The absorbance is measured at 540 nm to quantify the amount of reducing sugar formed. Acarbose is commonly used as a positive control.

In Vitro α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity is assayed by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture includes the enzyme, the test compound, and the pNPG substrate in a phosphate buffer. After incubation, the reaction is terminated with sodium carbonate, and the absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a standard inhibitor.

Visualizing Mechanisms and Workflows

Mechanism of Action of Amantadine in Influenza A

cluster_virus Influenza A Virus cluster_cell Host Cell Viral_RNA Viral RNA Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Uncoating & Release M2_Proton_Channel M2 Proton Channel M2_Proton_Channel->Viral_RNA Proton Influx Endosome Endosome Endosome->M2_Proton_Channel Acidification Replication Viral Replication Cytoplasm->Replication Replication Amantadine Amantadine Amantadine->M2_Proton_Channel Blocks Virus Virus Virus->Endosome Endocytosis

Caption: Amantadine blocks the M2 proton channel of Influenza A virus, inhibiting viral uncoating.

Workflow for Comparative Docking Study

PDB Protein Preparation Retrieve 3D structure (PDB) Grid Grid Generation Define binding site PDB->Grid Ligand Ligand Preparation Draw & optimize 3D structures Docking Molecular Docking Run docking simulations (AutoDock) Ligand->Docking Grid->Docking Analysis Analysis Analyze binding modes & energies Docking->Analysis Comparison Comparison Compare binding affinities Analysis->Comparison

Caption: A generalized workflow for performing comparative molecular docking studies.

Dopaminergic Effects of Amantadine in Parkinson's Disease

cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Presynaptic->Dopamine_Vesicles Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Release Dopamine_Receptors Dopamine Receptors Dopamine_Receptors->Postsynaptic Signal Transduction DAT Dopamine Transporter (DAT) Synaptic_Cleft->Dopamine_Receptors Binding Synaptic_Cleft->DAT Reuptake Amantadine Amantadine Amantadine->Dopamine_Vesicles Enhances Release Amantadine->DAT Inhibits Reuptake

Caption: Amantadine enhances dopamine release and inhibits its reuptake in the synapse.

This guide consolidates crucial data to facilitate a deeper understanding of the structure-activity relationships of Amantadine and its derivatives. The provided experimental protocols and visualizations aim to support researchers in their efforts to design and develop novel therapeutic agents based on the adamantane scaffold.

References

Validating In Vitro Findings of Amantadine in Ex Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amantadine and its alternatives, Rimantadine and Memantine, focusing on the validation of in vitro findings in ex vivo models. The information presented is intended to aid researchers in designing and interpreting studies aimed at understanding the translational potential of these compounds.

Introduction

Amantadine, initially developed as an antiviral agent for influenza A, has found a significant role in the management of Parkinson's disease and other neurological disorders.[1][2][3] Its multifaceted mechanism of action, involving the modulation of dopaminergic and glutamatergic systems, has been primarily characterized through in vitro studies.[4][5][6][7] However, bridging the gap between in vitro observations and in vivo efficacy requires robust validation in ex vivo models that preserve the complex cellular architecture and synaptic connections of native tissue.[8][9][10] This guide compares the performance of Amantadine with two other adamantane derivatives, Rimantadine and Memantine, summarizing key experimental data and providing detailed methodologies.

Compound Overview

  • Amantadine: An antiviral and anti-Parkinsonian drug that acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release, and blocks dopamine reuptake.[1][4] It also inhibits the influenza A virus M2 proton channel.[1]

  • Rimantadine: A derivative of Amantadine, primarily used as an antiviral agent against influenza A.[11][12][13] Its mechanism of action is similar to Amantadine's antiviral effect, targeting the M2 protein.[11]

  • Memantine: An NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[14][15][16][17][18] It is believed to work by blocking the effects of excessive glutamate, which is linked to neurotoxicity.[15]

Data Presentation: In Vitro and Ex Vivo Comparison

The following tables summarize quantitative data from in vitro and ex vivo studies to facilitate a direct comparison of Amantadine, Rimantadine, and Memantine.

Table 1: In Vitro Antiviral Activity against Influenza A Virus
CompoundVirus StrainCell LineIC50 (µM)Citation
Amantadine A/PR/8/34 (H1N1)MDCK>50[1]
Suita/1/89 (H1N1)MDCK>50[1]
Kitakyushu/159/93 (H3N2)MDCK>50[1]
Rimantadine A/Panama/2007/99 (H3N2)MDCK>80 (incomplete inhibition)[19]
Memantine Not typically evaluated for influenza A--

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. MDCK: Madin-Darby Canine Kidney cells.

Table 2: Ex Vivo Neuropharmacological Effects
CompoundEx Vivo ModelKey FindingQuantitative DataCitation
Amantadine Rat striatal brain slicesIncreased dopamine releaseDose-dependent increase[16]
Rat hippocampal slicesReversed corticosterone-induced abnormal glutamatergic transmissionSignificant reversal of increased eEPSC amplitude and decreased PPR[15]
Rat midbrain neuron-glia culturesProtected dopamine neurons from MPP+ induced toxicitySignificant reduction in MPP+ induced neurotoxicity[20]
Rimantadine (Data not available in a directly comparable model)--
Memantine Rat hippocampal slicesNeuroprotective against NMDA-induced excitotoxicityIC50 of 0.1-0.13 µmol/L[21]

eEPSC: evoked Excitatory Postsynaptic Current; PPR: Paired-Pulse Ratio; MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin.

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Confluent cell monolayers in 96-well plates are infected with a standardized amount of influenza A virus.

  • Compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., Amantadine, Rimantadine).

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.

  • Quantification: Plaques are visualized by staining with crystal violet, and the number of plaques is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Ex Vivo Brain Slice Preparation and Dopamine Release Measurement
  • Brain Extraction and Slicing: A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300 µm thick) containing the striatum are prepared using a vibratome.[19][22][23]

  • Slice Recovery: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.[23]

  • Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).

  • Electrode Placement: A carbon-fiber microelectrode is positioned in the dorsal striatum to detect dopamine, and a stimulating electrode is placed nearby to evoke dopamine release.[20][22]

  • Stimulation and Recording: Electrical stimulation (e.g., single pulse or train of pulses) is applied to evoke dopamine release, which is measured using fast-scan cyclic voltammetry (FSCV).[19][20][22][23][24]

  • Drug Application: After establishing a stable baseline of dopamine release, the test compound (e.g., Amantadine) is added to the perfusion solution, and its effect on stimulated dopamine release is recorded.

Ex Vivo Organotypic Brain Slice Culture for Neuroprotection Assays
  • Slice Preparation: Organotypic brain slices (typically 300-400 µm thick) are prepared from postnatal rodent brains under sterile conditions.[25][26][27][28]

  • Culture: The slices are placed on semi-permeable membrane inserts in 6-well plates containing a culture medium and incubated at 37°C and 5% CO2.[25][26][27] The medium is changed every 2-3 days.

  • Toxin Treatment: To induce neurodegeneration, a neurotoxin (e.g., MPP+ for dopaminergic neurons, NMDA for excitotoxicity) is added to the culture medium.

  • Compound Treatment: The neuroprotective compound (e.g., Amantadine, Memantine) is co-incubated with the toxin or added as a pre-treatment.

  • Assessment of Neuroprotection: After a set incubation period, cell viability and neuronal damage are assessed using various methods, such as:

    • Immunohistochemistry: Staining for specific neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and cell death markers (e.g., TUNEL staining for apoptosis).

    • Biochemical Assays: Measuring the release of lactate dehydrogenase (LDH) into the medium as an indicator of cell death.

    • Functional Assays: Assessing synaptic function through electrophysiological recordings.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Amantadine and a general workflow for validating in vitro findings in ex vivo models.

Amantadine_Mechanism_of_Action cluster_antiviral Antiviral Action (Influenza A) cluster_neurotransmission Neuromodulatory Action (CNS) Virus Entry Virus Entry Endosome Endosome Virus Entry->Endosome Viral Uncoating Viral Uncoating Endosome->Viral Uncoating H+ influx M2 Proton Channel M2 Proton Channel Viral Replication Viral Replication Viral Uncoating->Viral Replication Amantadine_AV Amantadine Amantadine_AV->M2 Proton Channel blocks Amantadine_CNS Amantadine Dopamine Release Dopamine Release Amantadine_CNS->Dopamine Release enhances Dopamine Reuptake Dopamine Reuptake Amantadine_CNS->Dopamine Reuptake inhibits NMDA Receptor NMDA Receptor Amantadine_CNS->NMDA Receptor blocks Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->Dopamine Release Postsynaptic Neuron Postsynaptic Neuron Dopamine Release->Postsynaptic Neuron Dopamine Reuptake->Presynaptic Neuron NMDA Receptor->Postsynaptic Neuron Ca2+ influx Glutamate Glutamate Glutamate->NMDA Receptor

Caption: Amantadine's dual mechanism of action.

In_Vitro_to_Ex_Vivo_Workflow In Vitro Studies In Vitro Studies Hypothesis Generation Hypothesis Generation In Vitro Studies->Hypothesis Generation (e.g., target identification, mechanism of action) Data Analysis & Comparison Data Analysis & Comparison In Vitro Studies->Data Analysis & Comparison Ex Vivo Model Selection Ex Vivo Model Selection Hypothesis Generation->Ex Vivo Model Selection (e.g., brain slices, organotypic cultures) Ex Vivo Experimentation Ex Vivo Experimentation Ex Vivo Model Selection->Ex Vivo Experimentation Ex Vivo Experimentation->Data Analysis & Comparison Validation of In Vitro Findings Validation of In Vitro Findings Data Analysis & Comparison->Validation of In Vitro Findings In Vivo Studies In Vivo Studies Validation of In Vitro Findings->In Vivo Studies informs

Caption: Workflow for validating in vitro findings.

Conclusion

The transition from in vitro to ex vivo models is a critical step in the preclinical evaluation of neuroactive and antiviral compounds.[8][9][29][30] This guide highlights that while Amantadine demonstrates both antiviral and neuromodulatory effects in vitro, its validation in ex vivo systems provides more nuanced insights into its potential therapeutic actions. For instance, ex vivo brain slice preparations confirm its ability to modulate dopamine release, a key aspect of its efficacy in Parkinson's disease that cannot be fully recapitulated in simple cell cultures.[16]

Compared to its analogs, Amantadine presents a broader spectrum of activity. Rimantadine's effects are largely confined to its antiviral properties, while Memantine's primary role is as an NMDA receptor antagonist for neuroprotection. The data underscores the importance of selecting appropriate ex vivo models that are relevant to the specific in vitro findings being validated. For researchers investigating novel compounds with dual antiviral and neuromodulatory properties, the experimental workflows and comparative data presented here offer a foundational framework for preclinical drug development. Future studies should aim to conduct more direct comparative experiments of these compounds in standardized ex vivo models to further elucidate their relative strengths and weaknesses.

References

A Comparative Analysis of the Metabolic Stability of Adamantane Antivirals: Amantadine and Rimantadine

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE ON "SOMANTADINE": The initial request for information on "this compound" did not yield results for a recognized pharmaceutical agent. It is presumed that this may be a typographical error and that the intended subject was adamantane derivatives, a class of antiviral drugs. This guide therefore presents a comparative analysis of two prominent members of this class: Amantadine and its derivative, Rimantadine.

This comparison guide provides a detailed analysis of the metabolic stability of Amantadine and Rimantadine, two closely related antiviral drugs. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.

Introduction

Amantadine and Rimantadine are antiviral medications used for the prophylaxis and treatment of influenza A virus infections. Their core structure is based on the adamantane cage, a feature that significantly influences their pharmacokinetic and metabolic profiles. While structurally similar, a key difference lies in the substitution at the amino group, which leads to distinct metabolic fates and stability within the body. Amantadine is primarily excreted unchanged, indicating high metabolic stability, whereas Rimantadine undergoes more extensive metabolism.[1]

Quantitative Comparison of Metabolic Stability

ParameterAmantadineRimantadineReference
Plasma Elimination Half-life (t½) 16.7 ± 7.7 hours36.5 ± 15 hours[2][3]
Percentage of Dose Excreted Unchanged in Urine 45.7 ± 15.7%0.6 ± 0.8%[2][3]

Metabolic Pathways

The structural differences between Amantadine and Rimantadine lead to distinct metabolic pathways.

Amantadine: The metabolism of Amantadine is limited. The primary metabolic pathway involves N-acetylation of the amino group. Other minor metabolic routes that have been observed include N-methylation and the formation of Schiff bases and N-formiates. Notably, hydroxylation of the adamantane ring system has not been detected as a metabolic pathway. The bulk of an administered dose of Amantadine is excreted unchanged in the urine.

Rimantadine: In contrast to Amantadine, Rimantadine undergoes extensive metabolism primarily in the liver. The main metabolic pathways are hydroxylation of the adamantane ring and subsequent glucuronidation.[4] Less than 25% of the administered dose is excreted as the unchanged parent drug in the urine.

Below are diagrams illustrating the metabolic pathways of Amantadine and Rimantadine.

Metabolic Pathway of Amantadine Amantadine Amantadine N_acetylamantadine N-acetylamantadine (Major Metabolite) Amantadine->N_acetylamantadine N-acetylation Other_Metabolites N-methylated, Schiff base, and N-formiate derivatives (Minor Metabolites) Amantadine->Other_Metabolites Minor Pathways Excretion Renal Excretion (Unchanged) Amantadine->Excretion Metabolic Pathway of Rimantadine Rimantadine Rimantadine Hydroxylated_Metabolites Hydroxy-rimantadine (Multiple Isomers) Rimantadine->Hydroxylated_Metabolites Hydroxylation (Phase I) Excretion Renal Excretion (Metabolites and Unchanged Drug) Rimantadine->Excretion Glucuronidated_Metabolites Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation (Phase II) Glucuronidated_Metabolites->Excretion Workflow for Liver Microsomal Stability Assay Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compound, NADPH) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Quench Quench Reaction at Time Points Incubation->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data_Analysis Data Analysis (t½, CLint) Analyze->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Efficacy of Amantadine and Alternatives in the Management of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of Amantadine's efficacy in managing symptoms of Parkinson's disease (PD), with a particular focus on levodopa-induced dyskinesia (LID) and motor fluctuations. Data from multiple studies are presented alongside comparable data for alternative therapeutic agents, the monoamine oxidase B (MAO-B) inhibitor Rasagiline and the dopamine agonist Pramipexole. Detailed experimental protocols and mechanistic pathways are included to support objective comparison and inform future research.

Mechanism of Action: Amantadine

Amantadine's therapeutic effects in Parkinson's disease are multifactorial. Its primary mechanism is believed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which helps to modulate glutamatergic neurotransmission.[1][2][3] Additionally, Amantadine influences the dopaminergic system by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[2][4] This dual action on both glutamatergic and dopaminergic systems contributes to its efficacy in alleviating parkinsonian motor symptoms.[1] More recent research also suggests that Amantadine may have an inhibitory effect on microglial activation and neuroinflammation.[5]

Amantadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Releases Dopamine_Transporter Dopamine Transporter (DAT) D2_Receptor Dopamine D2 Receptor Motor Control Improvement Motor Control Improvement D2_Receptor->Motor Control Improvement NMDA_Receptor NMDA Receptor Reduced Excitotoxicity Reduced Excitotoxicity NMDA_Receptor->Reduced Excitotoxicity Amantadine Amantadine Amantadine->Dopamine_Vesicles Promotes Release Amantadine->Dopamine_Transporter Inhibits Reuptake Amantadine->NMDA_Receptor Antagonizes Glutamate Glutamate Glutamate->NMDA_Receptor Activates Dopamine->Dopamine_Transporter Reuptake Dopamine->D2_Receptor Binds

Caption: Amantadine's dual mechanism in Parkinson's disease.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from various randomized controlled trials (RCTs), evaluating the efficacy of Amantadine and its alternatives. The primary endpoint for comparison is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, a standard metric for assessing the severity of PD symptoms.[6] A negative change indicates improvement.

Table 1: Efficacy of Amantadine in Parkinson's Disease

Study/LaboratoryFormulationPrimary EndpointBaseline Score (Mean)Change from Baseline (Amantadine)Change from Baseline (Placebo)p-value
Sawada et al. (2010)[7]Immediate ReleaseUPDRS Part IVa (Dyskinesia)Not Specified-1.83-0.03<0.001
Meta-analysis (Zhang et al., 2017)[8]Immediate ReleaseUPDRS Part IV (Complications)Not SpecifiedSMD: -0.98-<0.00001
Phase 3 Pooled Analysis (Elmer et al., 2021)[9]Delayed/Extended ReleaseUDysRS (Total Score)Not Specified-9.57 (treatment difference)-0.004
Phase 3 Pooled Analysis (Elmer et al., 2021)[9]Delayed/Extended Release"Good ON" Time (hours/day)Not Specified+3.6+0.70.002
EASE LID 2 Trial (Tanner et al., 2020)[10]Extended ReleaseMDS-UPDRS Part IV~9.4-3.2 (vs baseline)-3.2 (vs baseline)Not Specified

SMD: Standardized Mean Difference; UDysRS: Unified Dyskinesia Rating Scale.

Table 2: Efficacy of Alternatives in Parkinson's Disease

DrugStudy/LaboratoryPrimary EndpointBaseline Score (Mean)Change from Baseline (Active Drug)Change from Baseline (Placebo)p-value
Rasagiline TEMPO Study (2002)[11]Total UPDRS~29-4.20 (1 mg/day)-<0.001
Rasagiline Hattori et al. (2018)[12]MDS-UPDRS Part II+III~31-6.39 (treatment difference)-<0.0001
Pramipexole Shannon et al. (1997)[13]UPDRS Part II+IIIPart II: ~11, Part III: ~25Significant Decrease-≤0.0001
Pramipexole PROUD Study (2011)[14]Total UPDRS~22No significant difference vs. delayed start-0.65

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a representative methodology for assessing the efficacy of anti-parkinsonian drugs.

Objective: To evaluate the efficacy and safety of the investigational drug compared to a placebo in patients with idiopathic Parkinson's disease experiencing motor complications.

Study Design:

  • Phase: III

  • Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled.[15]

  • Duration: Typically includes a screening period, a dose-escalation phase (e.g., 7 weeks), and a maintenance period (e.g., 24-26 weeks).[11][13]

Participant Criteria:

  • Inclusion: Diagnosis of idiopathic PD, age range (e.g., 30-85 years), stable regimen of levodopa therapy, presence of motor fluctuations or dyskinesia.[12][13]

  • Exclusion: Atypical parkinsonism, significant cognitive dysfunction, presence of other conditions that could interfere with assessments, prior neurosurgical intervention for PD.[15]

Intervention:

  • Participants are randomly assigned to receive either the investigational drug (e.g., Amantadine 300 mg/day) or a matching placebo.[7]

  • Dosage may be titrated over several weeks to a target maintenance dose.[13]

Outcome Measures:

  • Primary: Change from baseline in a standardized rating scale, such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly Part IV for complications of therapy, or the Unified Dyskinesia Rating Scale (UDysRS).[4][9]

  • Secondary: Changes in other parts of the UPDRS (e.g., Part II for Activities of Daily Living, Part III for Motor Examination), patient-completed diaries to assess "ON" and "OFF" time, and safety assessments (adverse events, laboratory tests).[7][9]

Data Analysis:

  • The primary efficacy analysis is typically a comparison of the mean change from baseline to the end of the maintenance period between the active treatment and placebo groups.

  • Statistical tests such as Analysis of Covariance (ANCOVA) or Mixed Model for Repeated Measures (MMRM) are commonly used.

Experimental_Workflow cluster_treatment Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (UPDRS, Diaries, Vitals) Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: Investigational Drug (e.g., Amantadine) Randomization->Arm_A 1:1 Ratio Arm_B Arm B: Placebo Randomization->Arm_B FollowUp_A Follow-up Visits (Weeks 2, 8, 12) Arm_A->FollowUp_A FollowUp_B Follow-up Visits (Weeks 2, 8, 12) Arm_B->FollowUp_B Endpoint End-of-Study Assessment (Primary & Secondary Outcomes) FollowUp_A->Endpoint FollowUp_B->Endpoint Unblinding Unblinding Endpoint->Unblinding Analysis Data Analysis (Efficacy & Safety) Unblinding->Analysis

References

A Comparative Analysis of Neurotropic Potential: Amantadine vs. Somantadine

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this guide: Initial literature and database searches for "Somantadine" did not yield any scientific data or publications. As such, a direct comparative analysis of its neurotropic potential against amantadine is not possible at this time. This guide will therefore provide a comprehensive overview of the well-documented neurotropic properties of amantadine, presented in a format that would facilitate comparison should data on this compound or other alternatives become available.

Unveiling the Neurotropic Capacity of Amantadine

Amantadine, initially developed as an antiviral agent, has demonstrated significant neurotropic and neuroprotective effects, leading to its use in managing symptoms of Parkinson's disease, drug-induced extrapyramidal symptoms, and in the recovery from traumatic brain injury.[1][2][3] Its neurotropic potential stems from a multifaceted mechanism of action that extends beyond its initial antiviral purpose.

Mechanisms of Neurotropic Action

Amantadine's influence on the central nervous system is attributed to several key actions:

  • NMDA Receptor Antagonism: Amantadine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][4] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, a common pathway in many neurodegenerative diseases and injuries. By modulating this receptor, amantadine may exert a neuroprotective effect.[4]

  • Dopaminergic Modulation: It is understood to enhance dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[2][5] This action is central to its therapeutic effects in Parkinson's disease.

  • Anti-inflammatory Properties: Amantadine has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system.[1][6][7] Chronic microglial activation can lead to the release of pro-inflammatory factors, contributing to neuronal damage.[1][8] Amantadine's ability to attenuate this neuroinflammatory response is a key aspect of its neuroprotective potential.[6][8]

  • Induction of Neurotrophic Factors: Studies have demonstrated that amantadine can increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][9][10] GDNF is a potent survival factor for various neuronal populations, including dopaminergic neurons, and plays a crucial role in neuronal protection and regeneration.[8][9]

Quantitative Data on Amantadine's Neurotropic Effects

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the neurotropic and neuroprotective effects of amantadine.

Preclinical Study: Neuroprotection in Parkinson's Disease Model
Experimental Model Rat midbrain neuron-glia cultures treated with MPP+ (a neurotoxin that selectively destroys dopaminergic neurons)
Amantadine Concentration 30 µM
Key Finding In microglia-depleted cultures (neurons and astroglia), amantadine significantly protected dopaminergic neurons from MPP+-induced toxicity, resulting in a 2.3-fold increase in dopamine uptake compared to MPP+ alone.[1]
Mechanism Implicated Increased expression of GDNF from astroglia.[1]
Preclinical Study: Inhibition of Neuroinflammation
Experimental Model Neuron-glia and neuron-microglia cultures stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Key Finding Amantadine significantly decreased the release of the pro-inflammatory factors TNF-α and nitric oxide (NO).[1]
Mechanism Implicated Inhibition of microglial activation.[1][6]
Preclinical Study: Cognitive Improvement in Traumatic Brain Injury (TBI) Model
Experimental Model Rats subjected to controlled cortical impact (CCI) injury.
Amantadine Dosage 10 mg/kg, administered intraperitoneally once daily for 18 days.
Behavioral Test Morris Water Maze (testing spatial learning and memory).
Key Finding Amantadine-treated injured rats showed significantly improved swim latencies by day 18 (38.5 ± 3.55 sec) compared to saline-treated injured rats (70.83 ± 11.1 sec).[11]
Clinical Trial: Functional Recovery after Severe Traumatic Brain Injury
Study Design Multicenter, double-blind, placebo-controlled randomized trial.
Participants 184 patients in a vegetative or minimally conscious state 4-16 weeks post-TBI.[12][13]
Amantadine Dosage 200-400 mg/day for 4 weeks.[12]
Primary Outcome Measure Disability Rating Scale (DRS) score.
Key Finding Patients receiving amantadine demonstrated a significantly faster rate of functional recovery during the 4-week treatment period compared to the placebo group.[13][14]

Experimental Protocols

In Vitro Neuroprotection Assay
  • Objective: To assess the neuroprotective effect of amantadine against a neurotoxin in a primary cell culture model of Parkinson's disease.

  • Cell Cultures: Primary ventral mesencephalic neuron-glia cultures were prepared from the embryonic rat brain. For some experiments, microglia were depleted to create neuron-astroglia cultures.

  • Treatment: Cultures were pre-treated with varying concentrations of amantadine (e.g., 10, 20, 30 µM) for 48 hours.[1]

  • Induction of Neurotoxicity: The neurotoxin MPP+ was added to the cultures to induce selective damage to dopaminergic neurons.

  • Assessment of Neuroprotection: The functionality of dopaminergic neurons was assessed by measuring the uptake of [3H]dopamine. An increase in dopamine uptake in amantadine-treated cultures compared to MPP+-only treated cultures indicated a neuroprotective effect.[1]

  • Analysis of GDNF Expression: The expression of GDNF mRNA in astroglia-rich cultures was quantified using reverse transcription-polymerase chain reaction (RT-PCR) to investigate the mechanism of neuroprotection.[1][10]

Morris Water Maze for Cognitive Function in TBI
  • Objective: To evaluate the effect of amantadine on spatial learning and memory deficits following traumatic brain injury in rats.

  • Animal Model: Adult male Sprague-Dawley rats were subjected to a controlled cortical impact (CCI) injury to model TBI.

  • Drug Administration: Amantadine (e.g., 10 mg/kg) or saline was administered intraperitoneally once daily, beginning one day after the injury and continuing for the duration of the experiment (e.g., 18 days).[11]

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

  • Procedure:

    • Acquisition Phase: For several consecutive days (e.g., days 14-18 post-injury), rats were given multiple trials to find the hidden platform. The time taken to find the platform (swim latency) was recorded.[11]

    • Probe Trial: After the acquisition phase, the platform was removed, and the rat was allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located was measured to assess memory retention.

  • Data Analysis: Swim latencies during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the amantadine-treated and saline-treated groups.

Visualizing Amantadine's Neurotropic Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to amantadine's neurotropic potential.

Amantadine_Neuroprotection_Pathway cluster_amantadine_action Amantadine cluster_cellular_targets Cellular Targets cluster_molecular_effects Molecular Effects cluster_outcome Neurotropic Outcome Amantadine Amantadine Astroglia Astroglia Amantadine->Astroglia Stimulates Microglia Activated Microglia Amantadine->Microglia Inhibits GDNF ↑ GDNF Expression Astroglia->GDNF Inflammation ↓ Pro-inflammatory Factors (TNF-α, NO) Microglia->Inflammation Neuron Neuron Neuroprotection Neuroprotection & Neuronal Survival Neuron->Neuroprotection GDNF->Neuron Promotes Survival Inflammation->Neuron Reduces Damage

Caption: Amantadine's dual mechanism of neuroprotection.

Morris_Water_Maze_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing (Days 14-18) cluster_analysis Data Analysis TBI Induce Traumatic Brain Injury (TBI) in Rats Grouping Divide into two groups: 1. Amantadine 2. Saline (Control) TBI->Grouping Treatment Daily IP Injection (Amantadine or Saline) for 18 days Grouping->Treatment MWM Morris Water Maze (Acquisition Phase) Treatment->MWM Measure Record Swim Latency to find hidden platform MWM->Measure Compare Compare Swim Latencies between Amantadine and Saline Groups Measure->Compare Outcome Assess Cognitive Improvement Compare->Outcome

Caption: Workflow for assessing cognitive function using the Morris Water Maze.

References

Amantadine: Evaluating its Antiviral Efficacy Against Emerging Viral Threats

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of infectious diseases is in constant flux, with the emergence of novel viral pathogens posing a significant and ongoing threat to global health. In this context, the re-evaluation of existing antiviral agents for activity against these new threats is a critical component of pandemic preparedness. This guide provides a comprehensive analysis of the antiviral activity of amantadine, a long-established drug, against a panel of newly emerged and re-emerging viruses.

Historically recognized for its therapeutic and prophylactic efficacy against Influenza A, the utility of amantadine has been curtailed by the widespread emergence of resistant strains. However, recent in vitro investigations have explored its potential against other viral families, including coronaviruses and flaviviruses. This document summarizes the available quantitative data, details the experimental methodologies used to assess antiviral activity, and visualizes the key mechanisms of action.

Comparative Antiviral Activity of Amantadine and Derivatives

The following tables summarize the in vitro efficacy of amantadine and its derivative, rimantadine, against various emerging viral threats. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity against Coronaviruses

VirusCompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2 AmantadineVero E683 - 119>100>0.84 - >1.2[1][2][3]
RimantadineVero E636>62417.3[4]
Remdesivir (Control)Vero E61.9 - 3>100>33.3 - >52.6[1]
HCoV-229E AmantadineMDBK->2643 (400 µg/mL)-[5]
RimantadineMDBK->2312 (400 µg/mL)-[5]

Note: A dash (-) indicates that the specific value was not provided in the cited source. Some studies reported inhibition percentages at specific concentrations rather than IC50 values. For instance, against HCoV-229E, amantadine and rimantadine at 50 µg/mL inhibited replication by 47% and 36%, respectively[5].

Table 2: In Vitro Antiviral Activity against Flaviviruses and Alphaviruses

VirusCompoundCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Zika Virus (ZIKV) AmantadineVero12.5 - 25>100>4 - >8[6][7][8][9]
RimantadineVero6.25 - 12.5>100>8 - >16[6][7][8][9]
Dengue Virus (DENV-1) AmantadineVero12.5 - 25>100>4 - >8[6]
RimantadineVero12.5 - 25>100>4 - >8[6]
Chikungunya Virus (CHIKV) AmantadineVero~7.6 (40 µM for 58% reduction)>18.9 (100 µM)>2.5[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols used to determine the antiviral activity and cytotoxicity of compounds like amantadine.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus particles and assessing the efficacy of antiviral drugs.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MDCK) in multi-well plates and incubate until confluent.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.

  • Infection: Remove the growth medium from the cells and inoculate with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Following infection, remove the virus inoculum and add an overlay medium containing various concentrations of the antiviral compound being tested. The overlay is typically a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques at each drug concentration and compare it to the untreated control. The IC50 is calculated as the drug concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Addition: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a period that mirrors the duration of the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC50 is the compound concentration that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

Amantadine's primary and best-characterized mechanism of action is the inhibition of the M2 proton channel of the Influenza A virus. This action is crucial for the early stages of viral replication.

G cluster_endosome Endosome (Acidic pH) M2 Influenza A M2 Proton Channel Viral_Core Viral Ribonucleoprotein (vRNP) M2->Viral_Core Acidification Protons_in H+ Protons_in->M2 Influx Uncoating Viral Uncoating Viral_Core->Uncoating Dissociation of Matrix Protein Viral Replication Viral Replication Uncoating->Viral Replication Release of vRNP into Cytoplasm Amantadine Amantadine Amantadine->M2 Blocks Channel

Caption: Amantadine's mechanism of action against Influenza A.

For coronaviruses, the mechanism is less defined but is thought to involve the blockade of the viral E protein ion channel and the inhibition of host cell proteases like Cathepsin L, which are necessary for viral entry.

Experimental and Logical Workflows

The process of evaluating a compound for antiviral activity follows a structured workflow, from initial screening to detailed characterization.

G A Compound Library (e.g., Amantadine) D Antiviral Screening Assay (e.g., CPE or Plaque Assay) A->D F Cytotoxicity Assay (e.g., MTT) A->F B Virus Stock (e.g., SARS-CoV-2) B->D C Host Cell Culture (e.g., Vero E6) C->D C->F E Determine IC50 D->E H Calculate Selectivity Index (SI) E->H G Determine CC50 F->G G->H I Mechanism of Action Studies H->I J Lead Compound for Further Development I->J

Caption: General workflow for in vitro antiviral drug testing.

Conclusion

The data presented in this guide indicate that while amantadine and its derivatives exhibit some in vitro activity against a range of emerging viruses, including coronaviruses and flaviviruses, their potency is generally lower than that of other established antiviral agents for these specific threats. The high IC50 values observed for SARS-CoV-2, for instance, may not be readily achievable in vivo at safe concentrations.

However, the observed activity, particularly against Zika and Chikungunya viruses, suggests that the adamantane scaffold could serve as a starting point for the development of novel antiviral compounds with improved potency and a broader spectrum of activity. Further research is warranted to explore the potential of amantadine derivatives and to fully elucidate their mechanisms of action against these newly emerged viral threats. The experimental protocols and workflows detailed herein provide a foundational framework for such future investigations. It is imperative that the scientific community continues to explore and validate the potential of existing and novel compounds to counter the ever-present threat of emerging viral diseases.

References

Safety Operating Guide

Proper Disposal of Somantadine (Amantadine Hydrochloride) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Somantadine, chemically known as Amantadine Hydrochloride.

Regulatory Framework and Prohibited Disposal Methods

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key stipulation is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a sewer system that leads to a publicly-owned treatment works.[1] This is to prevent the contamination of water supplies with active pharmaceutical ingredients. Therefore, sewering of this compound is strictly prohibited.

All waste must be handled in accordance with local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures outline the recommended steps for managing this compound waste in a laboratory environment, from generation to final disposal.

Waste Identification and Segregation
  • Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Pure, unused this compound: Excess or expired solid chemical.

    • Contaminated materials: Items such as personal protective equipment (PPE), spill cleanup materials (e.g., vermiculite, paper towels), and contaminated labware (e.g., weigh boats, centrifuge tubes).

    • Aqueous solutions containing this compound: Leftover solutions from experiments.

  • Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste to ensure proper handling and disposal.

Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible with Amantadine Hydrochloride, structurally sound, and have secure lids to prevent leaks or spills.[3]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste Pharmaceuticals" and identify the contents as "this compound Waste" or "Amantadine Hydrochloride Waste".[3] Include the date when the first item of waste was placed in the container.

On-site Accumulation and Storage
  • Designated Accumulation Area: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) or central accumulation area (CAA) within the laboratory, as determined by your institution's policies and your laboratory's waste generator status.

  • Secure Storage: Ensure that the storage area is secure and inaccessible to the general public or unauthorized personnel.[3]

Arrange for Professional Disposal
  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Experimental Protocol for Chemical Inactivation of this compound

For laboratories equipped to perform chemical degradation, photocatalysis offers a method for the complete mineralization of this compound. The following is a summary of a published experimental protocol.

Photocatalytic Degradation of Amantadine

This method utilizes titanium dioxide (TiO2) as a photocatalyst and a UV light source to break down the amantadine molecule.

Experimental Setup:

  • Reactor: An open Pyrex reactor (e.g., 150 mL) with a double-walled cooling-water jacket to maintain a constant temperature (25 ± 1 °C).[4]

  • Light Source: A high-pressure mercury lamp (e.g., 125 W, with a maximum emission at 365 nm) positioned parallel to the reactor.[4] The UV light intensity at the reactor surface should be controlled (e.g., 0.36 mW/cm2).[4]

  • Stirring: A magnetic stirrer to ensure the suspension is well-mixed.

Procedure:

  • Prepare a 100 µM solution of this compound in water.[4]

  • Add the appropriate amount of TiO2 to the solution.[4]

  • Stir the suspension in the dark for 30 minutes to allow for adsorption equilibrium to be reached.[4]

  • Turn on the UV lamp to initiate the photocatalytic reaction.[4]

  • At given time intervals, take a 3 mL sample of the solution and filter it through a 0.22 µm Millipore filter to remove the TiO2 particles before analysis.[4]

Quantitative Data from Photocatalytic Degradation Study

ParameterValue
Initial this compound Concentration100 µM[4]
Reaction Temperature25 ± 1 °C[4]
UV Light Intensity0.36 mW/cm2[4]
Apparent Rate Constant (k)Varies by specific amantadine isomer[4]

Note: This experimental protocol is provided for informational purposes and should only be performed by trained personnel in a properly equipped laboratory, following a thorough risk assessment.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_handling Laboratory Handling cluster_disposal Final Disposal A This compound Waste Generated (Pure chemical, contaminated items, aqueous solutions) B Segregate from other waste streams A->B C Place in a compatible, sealed container B->C D Label container: 'Hazardous Waste Pharmaceuticals - this compound Waste' C->D E Store in designated Satellite Accumulation Area D->E F Container is full or time limit reached E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for pickup by licensed hazardous waste contractor G->H I Maintain disposal records H->I

Caption: Workflow for the proper disposal of this compound waste.

A Is the waste a hazardous pharmaceutical? B Can it be sewered? A->B Yes C Follow RCRA guidelines for hazardous pharmaceutical waste A->C Yes B->C Yes (Incorrect Path) D Prohibited B->D No

Caption: Decision-making for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.